molecular formula C9H7BrN2O2 B6273359 2-(5-bromo-1H-indazol-1-yl)acetic acid CAS No. 92567-19-6

2-(5-bromo-1H-indazol-1-yl)acetic acid

Cat. No.: B6273359
CAS No.: 92567-19-6
M. Wt: 255.1
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Description

2-(5-bromo-1H-indazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.1. The purity is usually 91.
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Properties

CAS No.

92567-19-6

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.1

Purity

91

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-bromo-1H-indazol-1-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-bromo-1H-indazol-1-yl)acetic acid is a heterocyclic compound belonging to the indazole class of molecules, which are recognized for their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this specific derivative. As a Senior Application Scientist, this document is structured to deliver not only procedural details but also the underlying scientific rationale, empowering researchers to leverage this scaffold in their drug discovery programs. The indazole nucleus is a key pharmacophore found in several approved drugs, and understanding the nuances of its derivatives is critical for the development of novel therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique structure allows for versatile biological activity, with indazole-containing compounds demonstrating anti-inflammatory, antitumor, antibacterial, and anti-HIV properties, among others.[1][3][4][5] The thermodynamic stability of the 1H-indazole tautomer makes it a common motif in drug design.[1][4] FDA-approved drugs such as the anticancer agents axitinib, niraparib, and pazopanib feature the indazole core, highlighting its clinical significance.[2] The introduction of a bromo substituent and an acetic acid moiety, as in this compound, offers opportunities for modulating the compound's physicochemical properties and biological targets.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While extensive experimental data for this compound is not widely published, we can infer key properties based on its structure and data from commercial suppliers.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂[6]
Molecular Weight 255.07 g/mol [6]
CAS Number 92567-19-6[6]
Appearance White to off-white powderInferred from related compounds[7]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water.Inferred from structure
pKa The carboxylic acid moiety will have an acidic pKa, likely in the range of 3-5. The indazole ring system has a basic pKa.Inferred from structure
Melting Point Not available
TPSA (Topological Polar Surface Area) 55.12 Ų[6]
LogP 1.8834[6]

Synthesis of this compound

The synthesis of this compound can be approached through the N-alkylation of 5-bromo-1H-indazole. This is a common and effective method for introducing substituents at the N1 position of the indazole ring.

Proposed Synthetic Pathway

Synthesis of this compound A 5-bromo-1H-indazole C Intermediate Ester A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl bromoacetate B->C D This compound C->D Hydrolysis (e.g., NaOH, H2O/EtOH) In Vitro Cytotoxicity Assay A Cancer Cell Lines (e.g., MCF-7, HCT116) B Seed cells in 96-well plates A->B C Treat with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT or similar viability reagent D->E F Measure absorbance E->F G Calculate IC50 value F->G

Sources

Structural Elucidation, Synthesis, and Pharmacological Utility of 5-Bromoindazole-1-Acetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

In modern medicinal chemistry, the indazole scaffold serves as a privileged bioisostere for indole, offering unique hydrogen-bonding capabilities and improved metabolic stability. Among its functionalized derivatives, 5-bromoindazole-1-acetic acid (also known as 2-(5-bromo-1H-indazol-1-yl)acetic acid) stands out as a critical bifunctional building block. By possessing both a C5-halogen handle for transition-metal-catalyzed cross-coupling and an N1-acetic acid moiety for amide derivatization, this molecule enables the rapid generation of complex structure-activity relationship (SAR) libraries. This whitepaper details the physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its downstream applications in targeted drug discovery.

Physicochemical & Isotopic Topology

The molecular architecture of 5-bromoindazole-1-acetic acid dictates its behavior in both synthetic workflows and biological assays. The presence of the bromine atom introduces a distinct isotopic signature, which is highly valuable for mass spectrometry (LC-MS) monitoring during high-throughput screening. Bromine exists naturally as two stable isotopes,


 and 

, in a nearly 1:1 ratio. Consequently, the mass spectrum of this compound exhibits a characteristic "doublet" molecular ion peak, serving as an intrinsic diagnostic tool for analytical chemists.

Table 1: Physicochemical Profiling of 5-Bromoindazole-1-Acetic Acid

PropertyQuantitative Value / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 255.07 g/mol
Monoisotopic Mass 253.969 g/mol (

) / 255.967 g/mol (

)
Core Scaffold 1H-Indazole (Aromatic, Bicyclic)
Key Substitutions C5 (Bromine atom), N1 (Carboxymethyl group)
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (N2, Carbonyl =O, Hydroxyl -O)

Mechanistic Causality in Regioselective N-Alkylation

A persistent challenge in indazole chemistry is achieving regioselectivity during N-alkylation. The indazole core exhibits tautomerism between the 1H and 2H forms. Upon deprotonation, the resulting indazolide anion acts as an ambident nucleophile, with electron density delocalized across both the N1 and N2 positions[1].

If alkylation is performed under kinetic control (e.g., using a weak base like


 in a polar aprotic solvent like DMF), the reaction typically yields a problematic mixture of N1 and N2 regioisomers[2]. To circumvent this, the synthesis of 5-bromoindazole-1-acetic acid must be driven by thermodynamic control [3].

By utilizing sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), researchers generate a tight ion pair. The N1-alkylation pathway is thermodynamically favored because the resulting N1-substituted product retains a stable benzenoid aromatic system. In contrast, N2-alkylation forces the molecule into a higher-energy, quinonoid-like configuration[3]. Understanding this causality allows chemists to optimize yields and eliminate the need for tedious chromatographic separation of isomers.

Synthesis A 5-Bromo-1H-indazole (Starting Material) B Deprotonation (NaH, THF, 0°C) A->B C Indazolide Anion (Ambident Nucleophile) B->C H2 gas evolution D Alkylation (Ethyl Bromoacetate, RT) C->D E Ethyl 2-(5-bromo-1H-indazol-1-yl)acetate (N1 Isomer Major) D->E Thermodynamic Control F Ester Hydrolysis (LiOH, THF/H2O, RT) E->F G 5-Bromoindazole-1-acetic acid (Target Compound) F->G Acidification (HCl)

Caption: Regioselective N1-alkylation and hydrolysis workflow for 5-bromoindazole-1-acetic acid.

Validated Synthetic Methodologies

The following protocols provide a self-validating system for the synthesis of the target compound. The visual cues (gas evolution, precipitation) and analytical checkpoints ensure high-fidelity execution.

Protocol 1: N1-Selective Alkylation of 5-Bromoindazole

Objective: Synthesize ethyl 2-(5-bromo-1H-indazol-1-yl)acetate.

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 5-bromoindazole (1.0 equiv)[4] and anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Causality checkpoint: Immediate evolution of

    
     gas confirms the formation of the active indazolide anion. Stir for 30 minutes at 0 °C.
    
  • Electrophilic Addition: Add ethyl bromoacetate (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 3:1). Upon consumption of the starting material, quench the reaction slowly with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. The crude ester can typically be used directly in the next step due to the high N1 selectivity of the NaH/THF system[1][3].
Protocol 2: Mild Ester Hydrolysis

Objective: Cleave the ethyl ester to yield 5-bromoindazole-1-acetic acid.

  • Solvation: Dissolve the crude ethyl 2-(5-bromo-1H-indazol-1-yl)acetate in a 3:1 mixture of THF and

    
     (0.15 M).
    
  • Saponification: Add Lithium Hydroxide monohydrate (

    
    , 3.0 equiv). Causality checkpoint: LiOH in a biphasic THF/water system provides a mild, highly controlled nucleophilic acyl substitution, preventing unwanted side reactions that harsher bases (like NaOH at reflux) might trigger. Stir at room temperature for 3 hours.
    
  • Isolation by Precipitation: Concentrate the mixture under vacuum to remove the THF. Cool the remaining aqueous layer to 0 °C and acidify dropwise with 1M HCl until the pH reaches ~2.

  • Validation: A white to off-white precipitate will crash out of the solution. This is the free carboxylic acid. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 5-bromoindazole-1-acetic acid.

Strategic Utility in Pharmacophore Development

In the realm of drug discovery, 5-bromoindazole-1-acetic acid is not an end-product, but a highly versatile intermediate. Its dual-functional nature allows medicinal chemists to build complex APIs (Active Pharmaceutical Ingredients) through orthogonal reactions.

  • C-Terminus Modification (Amide Coupling): The N1-acetic acid group is readily activated by coupling reagents (e.g., HATU, EDC/HOBt) to form stable amide bonds with various primary and secondary amines. This pathway has been heavily utilized in the synthesis of p38 MAP kinase inhibitors , which are investigated for their potential to treat rheumatoid arthritis and other inflammatory diseases[5].

  • C5-Bromine Modification (Cross-Coupling): The bromine atom at the 5-position serves as a perfect handle for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows for the installation of diverse aryl or heteroaryl groups. Molecules synthesized via this route have shown potent efficacy as GLP-1 receptor agonists , offering promising therapeutic avenues for non-insulin-dependent diabetes mellitus (Type 2 diabetes) and obesity[6].

Pharmacology A 5-Bromoindazole-1-acetic acid (Bifunctional Scaffold) B Amide Coupling (N1-Acetic Acid Moiety) A->B HATU/DIPEA C Cross-Coupling (C5-Bromine Handle) A->C Pd-Catalysis D Functionalized API B->D C->D E Kinase Inhibition (e.g., p38, ROCK) D->E Target Binding F GPCR Modulation (e.g., GLP-1 Agonism) D->F Target Binding

Caption: Dual-functionalization pathways of 5-bromoindazole-1-acetic acid in drug discovery.

References

  • European Patent Office. "EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors." Google Patents.
  • European Patent Office. "EP 4134367 A1 - PYRAZOLOPYRIDINE DERIVATIVE HAVING GLP-1 RECEPTOR AGONIST EFFECT." Googleapis. Available at:[Link]

  • Wang, J., et al. "Development of a selective and scalable N1-indazole alkylation." National Institutes of Health (PMC). Available at:[Link]

  • Hunt, et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." National Institutes of Health (PMC). Available at:[Link]

Sources

The Therapeutic Potential of 2-(5-Bromo-1H-indazol-1-yl)acetic Acid Derivatives: From Scaffold Design to First-in-Class Complement Factor D Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(5-bromo-1H-indazol-1-yl)acetic acid scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Historically utilized as an intermediate for various kinase inhibitors and agricultural auxin mimics, this structural motif recently achieved a monumental clinical milestone. It serves as the core architectural foundation for Danicopan (Voydeya) , a first-in-class oral Complement Factor D inhibitor approved in 2024 for the treatment of paroxysmal nocturnal hemoglobinuria (PNH)[1].

This technical whitepaper deconstructs the therapeutic rationale, structural causality, and self-validating synthetic methodologies associated with this indazole derivative, providing drug development professionals with a comprehensive guide to its application and scale-up.

Mechanistic Grounding: The Complement Alternative Pathway & Factor D

To understand the therapeutic value of the this compound scaffold, one must first examine the pathology it was optimized to disrupt. The complement system is a critical component of innate immunity, operating via three pathways: classical, lectin, and alternative[2].

In conditions like PNH, excessive activation of the alternative complement pathway leads to severe extravascular hemolysis[1]. The cascade is initiated by the spontaneous hydrolysis of C3 to C3(H₂O), which then binds to Factor B to form the C3(H₂O)B complex[2]. Complement Factor D is a highly specific serine protease whose sole known function is to cleave Factor B within this complex, yielding the active C3 convertase (C3(H₂O)Bb)[3].

By utilizing the indazole acetic acid scaffold to synthesize Danicopan, researchers successfully developed a molecule that reversibly binds to the S1 pocket of Factor D, halting the cleavage of Factor B and selectively shutting down alternative pathway-mediated hemolysis[1].

Fig 1: Mechanism of Complement Factor D inhibition by indazole-derived Danicopan in PNH.

Chemical Architecture & Scaffold Rationale

The selection of the this compound derivative is not arbitrary; every functional group serves a distinct mechanistic purpose in both synthesis and target engagement:

  • The 5-Bromo Handle: The bromine atom at the C5 position of the indazole ring acts as an essential electrophilic handle. It enables late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to install the 2-methylpyrimidin-5-yl moiety[1]. This pyrimidine ring is critical for establishing deep hydrogen-bonding networks within the Factor D active site.

  • The N1-Acetic Acid Linker: The acetic acid group attached to the N1 position serves as the vital linker. It is ultimately coupled to a complex fluoropyrrolidine core via an amide bond[1]. The rigid geometry of the resulting amide ensures the indazole pharmacophore is perfectly oriented to block the catalytic triad of Factor D.

  • The Indazole Core: The bicyclic aromatic system provides the necessary lipophilicity and planar geometry to intercalate into the hydrophobic pockets of the protease[3].

Experimental Protocols & Synthetic Workflow

The transformation of the base indazole into a clinical-grade API requires rigorous, self-validating protocols. Below is the optimized workflow for synthesizing the key intermediate, tert-Butyl 2-(3-acetyl-5-bromo-1H-indazol-1-yl)acetate, and its subsequent functionalization.

Fig 2: Step-by-step synthetic workflow of Danicopan from the 5-bromoindazole core.
Protocol A: N1-Alkylation (Synthesis of the Key Intermediate)

Objective: Regioselective alkylation of the indazole N1 position while protecting the carboxylic acid.

  • Reactor Charging: Under a nitrogen atmosphere, dissolve 1-(5-Bromo-1H-indazol-3-yl)ethan-1-one in anhydrous N,N-Dimethylformamide (DMF)[1].

    • Causality: DMF is a polar aprotic solvent that maximizes the nucleophilicity of the N1 nitrogen by poorly solvating anions, thereby accelerating the Sₙ2 substitution.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) to the stirring solution[1].

    • Causality: K₂CO₃ is chosen over stronger, soluble bases (like NaOH) because its heterogeneous nature provides mild deprotonation, preventing the hydrolysis of the incoming ester reagent.

  • Alkylation: Add tert-butyl bromoacetate dropwise, maintaining the temperature at 30 ± 10°C, then heat the mixture to 50 ± 5°C[1].

    • Causality: The bulky tert-butyl group is specifically chosen to protect the carboxylic acid. It is highly resistant to nucleophilic attack during downstream cross-coupling, preventing polymerization.

  • Self-Validation (IPC): Monitor the reaction via HPLC. Proceed to aqueous workup only when the starting material is <1% AUC.

Protocol B: Suzuki-Miyaura Cross-Coupling & Palladium Scavenging

Objective: Installation of the pyrimidine ring and rigorous purification of heavy metals.

  • Catalyst Loading: To a degassed solution of the intermediate in dioxane, add 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, Potassium Acetate, and the catalyst Pd(dppf)Cl₂[1][4].

    • Causality:Pd(dppf)Cl₂ is utilized because the wide bite angle of the bidentate dppf ligand stabilizes the Palladium(II) intermediate, driving the reductive elimination step and preventing the precipitation of inactive palladium black.

  • Coupling: Heat the reaction mixture to 90 ± 5°C until the pyrimidine boronate is fully consumed[1].

  • Palladium Scavenging (Critical): Following filtration through Celite, wash the organic ethyl acetate layer with 5% aqueous NaCl, followed by a 5% L-Cysteine solution [1].

    • Causality & Trustworthiness: L-Cysteine acts as a potent bidentate chelator for transition metals. This self-validating wash step is mandatory in API synthesis to strip residual palladium from the organic phase, ensuring the final product meets stringent heavy-metal toxicity limits (<10 ppm).

  • Deprotection: Treat the purified intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 35 ± 5°C to cleave the tert-butyl ester, yielding the free acetic acid ready for final amide coupling[1].

Data Presentation: Reaction Optimization Parameters

The following table summarizes the quantitative parameters required to achieve high-yield functionalization of the indazole scaffold based on established scale-up data[1].

Reaction StepKey ReagentsTemp (°C)Time (h)IPC MethodTarget Yield (%)Purity Profile
N1-Alkylation K₂CO₃, tert-butyl bromoacetate, DMF50 ± 54 - 6HPLC> 85%< 1% Unreacted Indazole
Suzuki Coupling Pd(dppf)Cl₂, KOAc, Dioxane90 ± 58 - 12HPLC~ 56%Pd < 10 ppm (Post-Cysteine)
Ester Deprotection Trifluoroacetic Acid (TFA), DCM35 ± 52 - 4LC-MS> 95%Complete tert-butyl removal

Broader Therapeutic Horizons

While the most prominent success of the 5-bromoindazole-1-acetic acid scaffold lies in complement inhibition, the core structure is highly privileged across other therapeutic domains:

  • Dual Kinase Inhibition (Oncology): Derivatives of 5-substituted indazole-3-carbohydrazides have been synthesized as potent dual inhibitors of EGFR and VEGFR-2. By substituting the 5-position with an ethylsulfonyl group and modifying the N-acylhydrazone core, researchers have achieved nanomolar inhibition (IC₅₀ ~ 85 nM) against EGFR, demonstrating superior antiproliferative activity against breast cancer cell lines (MCF-7) compared to standard therapies like erlotinib[5].

  • Agricultural Applications: Halogenated indazole-acetic acids have also been evaluated as auxin mimics, showing excellent inhibitory properties against weed root growth, proving the scaffold's robust interaction with diverse biological binding pockets.

Conclusion

The this compound derivative represents a masterclass in rational drug design. By providing a stable, planar core with highly specific vectors for functionalization—namely the C5 bromine for cross-coupling and the N1 acetic acid for amide linkage—it has enabled the synthesis of Danicopan. The rigorous, self-validating synthetic protocols associated with this scaffold ensure high-purity yields, cementing its status as a cornerstone in the treatment of alternative complement pathway-mediated disorders.

References

  • DANICOPAN - New Drug Approvals (2024). Details the clinical approval, mechanism of action, and step-by-step industrial synthesis of Danicopan via the tert-Butyl 2-(3-acetyl-5-bromo-1H-indazol-1-yl)acetate intermediate.[1],[4]

    • Source: New Drug Approvals
    • URL:[Link]

  • US Patent 11407738B2. Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders. Details the role of Complement Factor D in the alternative pathway and indazole-based inhibitors.[2]

    • Source: Google P
    • URL
  • WO Patent 2018160889A1. Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. Discusses the structural rationale for Factor D active site engagement.[3]

    • Source: Google P
    • URL
  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors.[5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Engineering the 5-Bromoindazole Scaffold: Synthetic Workflows and Pharmacological Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the indazole core has emerged as a privileged pharmacophore, frequently deployed as a bioisostere of indole. However, the strategic halogenation of this core—specifically in the form of 5-bromoindazole —elevates it from a simple structural mimic to a highly versatile synthetic hub[1].

The placement of the bromine atom at the C-5 position serves a dual mechanistic purpose:

  • Pharmacodynamic Modulation: Halogens at this position can participate in sigma-hole interactions (halogen bonding) with backbone carbonyls in target protein binding pockets, while also increasing the lipophilicity and metabolic stability of the scaffold by blocking oxidative liabilities[2].

  • Synthetic Divergence: The C-5 bromide acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and carbonylation), allowing medicinal chemists to rapidly elaborate the scaffold into complex architectures like kinase inhibitors and Selective Estrogen Receptor Degraders (SERDs)[3][4].

Synthetic Divergence & Regioselective Functionalization

The functionalization of 5-bromoindazole requires precise regiocontrol, particularly concerning the N1 and N2 heteroatoms, as well as the C-3 position. Because the 3-position of indazole is significantly less nucleophilic than that of indole, direct functionalization often requires robust electrophilic aromatic substitution (SEAr) conditions or pre-installation of functional groups like carboxylic acids[5].

Workflow Scaffold 5-Bromoindazole N_Protect N1-Protection (THP / Boc) Scaffold->N_Protect Regioselective Shielding C3_Funct C3-Functionalization (SEAr) Scaffold->C3_Funct Electrophilic Attack C5_Coupling C5-Cross Coupling (Pd-Catalyzed) N_Protect->C5_Coupling Halogen Activation Kinase Kinase Inhibitors (EGFR / VEGFR-2) C3_Funct->Kinase Hydrazide Formation SERDs SERD Precursors (e.g., GDC-0810) C5_Coupling->SERDs Carbonylation / Suzuki

Fig 1: Synthetic divergence of the 5-bromoindazole scaffold into SERDs and kinase inhibitors.

When building complex molecules, protecting the indazole nitrogen is paramount to prevent catalyst poisoning during cross-coupling. For instance, the use of a tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc) group selectively shields the N1 position, driven by the thermodynamic stability of preserving the aromaticity of the fused bicyclic system[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered as self-validating systems. Each step includes the mechanistic causality behind the reagent choice and the in-process analytical controls required to verify success.

Protocol A: De Novo Synthesis of 5-Bromoindazole via Diazotization

This protocol leverages 4-bromo-o-toluidine to construct the indazole core via an intramolecular diazonium cyclization[7].

  • Step 1: Reagent Preparation. Dissolve 4-bromo-o-toluidine (10.5 g, 56.3 mmol) in 300 mL of glacial acetic acid in a dry 500 mL flask.

    • Causality: Acetic acid serves a dual role as the solvent and the proton source required to generate the highly reactive nitrosonium ion (NO⁺) from sodium nitrite.

  • Step 2: Diazotization. Slowly add a solution of NaNO₂ (3.89 g, 56.3 mmol) in 10 mL of water dropwise at room temperature.

    • Causality: Dropwise addition controls the exothermic nature of the reaction, preventing the thermal degradation of the diazonium intermediate into an unwanted phenolic byproduct.

  • Step 3: Intramolecular Cyclization. Stir the mixture at room temperature for 5 hours.

    • Causality: The adjacent methyl group undergoes tautomerization, allowing nucleophilic attack onto the diazonium nitrogen to close the pyrazole ring.

  • Step 4: In-Process Validation. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Validation Metric: The reaction is complete when the high-Rf starting amine spot disappears, replaced by a lower-Rf spot corresponding to the polar N-H bond of the indazole.

  • Step 5: Workup & Purification. Concentrate under vacuum, dilute with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel chromatography (0-50% EtOAc in Hexane). If the product presents as an oil, add hexane and agitate to induce crystallization[7].

Protocol B: Regioselective N1-THP Protection & Pd-Catalyzed Carbonylation

This workflow is critical for synthesizing 5-indazolyl ketones, the core intermediates for Selective Estrogen Receptor Degraders (SERDs) like GDC-0810[4].

  • Step 1: N1-Protection. React 5-bromoindazole with 3,4-dihydro-2H-pyran (DHP) in dichloromethane (DCM) using a catalytic amount of acid (e.g., PPTS).

    • Causality: DHP undergoes acid-catalyzed addition selectively at the N1 position. N1 is thermodynamically favored over N2 as it avoids disruption of the benzenoid resonance.

  • Step 2: Validation of Protection. Isolate the intermediate and perform ¹H NMR.

    • Validation Metric: Look for a characteristic multiplet at δ 5.4–5.8 ppm, confirming the presence of the anomeric proton of the THP ring.

  • Step 3: Carbonylation. Subject the 1-THP-5-bromoindazole to Pd-catalyzed carbonylation in the presence of methanol and carbon monoxide to yield the methyl ester.

    • Causality: The THP group prevents the indazole nitrogen from coordinating with and poisoning the palladium catalyst, ensuring high turnover rates for the oxidative addition into the C-Br bond[4].

Therapeutic Applications & Biological Activity

The 5-bromoindazole scaffold and its derivatives have demonstrated profound efficacy in targeted oncology, particularly in the inhibition of hyperactive kinase pathways and the degradation of aberrant hormone receptors.

Dual EGFR/VEGFR-2 Kinase Inhibitors

Recent medicinal chemistry campaigns have utilized 5-bromoindazole-3-carboxylic acid as a starting point to synthesize 5-ethylsulfonyl-indazole-3-carbohydrazides. These compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. The indazole core mimics the adenine ring of ATP, allowing it to competitively bind to the kinase hinge region.

Pathway Inhibitor Indazole Derivative EGFR EGFR / VEGFR-2 Inhibitor->EGFR ATP-competitive Binding MAPK MAPK / ERK EGFR->MAPK Blocked PI3K PI3K / AKT EGFR->PI3K Blocked Apoptosis Tumor Apoptosis MAPK->Apoptosis Downregulation PI3K->Apoptosis Downregulation

Fig 2: Mechanism of dual EGFR/VEGFR-2 inhibition by indazole derivatives.

Table 1: Comparative Antiproliferative Activity of Indazole-Derived Kinase Inhibitors The following table summarizes the in vitro efficacy of novel indazole derivatives compared to the FDA-approved standard, Erlotinib[3].

Compound / DerivativeTarget Biological SystemIC₅₀ / GI₅₀ ValueReference StandardReference IC₅₀ / GI₅₀
Compound VII (Indazole analog)EGFR Kinase DomainIC₅₀ = 85 ± 5 nMErlotinibIC₅₀ = 80 ± 5 nM
Compound 7j (5-ethylsulfonyl-indazole)MCF-7 Breast Cancer CellsGI₅₀ = 27 nMErlotinibGI₅₀ = 33 nM
Compound 7k (5-ethylsulfonyl-indazole)MCF-7 Breast Cancer CellsGI₅₀ = 25 nMErlotinibGI₅₀ = 33 nM
Compound 7o (5-ethylsulfonyl-indazole)MCF-7 Breast Cancer CellsGI₅₀ = 30 nMErlotinibGI₅₀ = 33 nM

Data indicates that the functionalized indazole derivatives (7j, 7k, 7o) exhibit superior growth inhibition (GI₅₀) against breast cancer cell lines compared to Erlotinib, validating the scaffold's potential in overcoming drug resistance[3].

Selective Estrogen Receptor Degraders (SERDs)

Beyond kinase inhibition, the 5-bromoindazole scaffold was instrumental in the synthesis of GDC-0810, a potent SERD. By converting the C-5 bromide into a ketone via the aforementioned Pd-catalyzed carbonylation, chemists were able to perform a highly diastereoselective addition of an arylmagnesium reagent. This sequence ultimately yielded a stereodefined (E)-tetrasubstituted all-carbon olefin core, which is critical for the drug's ability to bind and degrade the estrogen receptor in breast cancer therapies[4].

Conclusion

The 5-bromoindazole scaffold represents a masterclass in rational drug design. By combining the bioisosteric properties of the indazole ring with the synthetic malleability of the C-5 bromine, medicinal chemists can navigate complex synthetic pathways—from SEAr functionalizations to advanced Pd-catalyzed cross-couplings. As demonstrated by its role in next-generation EGFR/VEGFR-2 inhibitors and SERDs, mastering the regioselective chemistry of this scaffold is essential for the rapid discovery of novel, targeted therapeutics.

References

  • CymitQuimica. "CAS 53857-57-1: 5-Bromoindazole". CymitQuimica Catalog. 1

  • Smolecule. "5-Bromo-2-(4-chlorobenzyl)-2H-indazole". Smolecule Database. 2

  • Guidechem. "What is the synthesis and application of 5-Bromoindazole? - FAQ". Guidechem. 7

  • National Institutes of Health (PMC). "Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry. 3

  • ACS Publications. "Synthesis of a Selective Estrogen Receptor Degrader via a Stereospecific Elimination Approach". Organic Letters.4

  • MDPI. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles". Molecules. 6

  • Guidechem. "How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ". Guidechem. 5

Sources

Solubility profile of 2-(5-bromo-1H-indazol-1-yl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Solubility Profile and Handling Guidelines for 2-(5-bromo-1H-indazol-1-yl)acetic acid Target Audience: Application Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of preclinical drug discovery, This compound (CAS 92567-19-6) serves as a highly versatile synthetic intermediate[1]. Featuring a rigid indazole core, a lipophilic bromine substituent, and an N-alkylated carboxylic acid, this molecule is frequently utilized in the development of kinase inhibitors and anti-inflammatory agents.

However, its unique structural motifs present distinct solvation challenges. Poor solvent selection can lead to incomplete reactions, inaccurate in vitro assay dosing due to precipitation, or the formation of undesired solvates. This whitepaper provides an authoritative, causality-driven guide to the solubility profile of this compound in organic solvents, backed by self-validating experimental protocols.

Physicochemical Causality: Structure-Solubility Relationships

To predict and manipulate the solubility of this compound, one must deconstruct its structural components and understand their thermodynamic interactions with different solvent classes:

  • The 5-Bromo Substitution: The heavy halogen atom significantly increases the compound's lipophilicity (LogP) and molecular weight compared to an unsubstituted indazole. This shifts the solubility preference away from highly polar aqueous media towards moderately polar and halogenated organic solvents. The base 5-bromoindazole core is inherently insoluble in water but exhibits favorable solubility in common organic solvents[2].

  • The Indazole Core: This rigid, planar, aromatic system promotes strong intermolecular

    
     stacking in the solid state. This high crystal lattice energy acts as a thermodynamic barrier, severely restricting solubility in non-polar aliphatic solvents (e.g., hexanes).
    
  • The N1-Acetic Acid Moiety: The carboxylic acid introduces both a strong hydrogen-bond donor (-OH) and acceptor (C=O). In non-polar environments, these groups form stable, hydrogen-bonded dimers. High solubility is only achieved when a solvent possesses a high enough dielectric constant and hydrogen-bond accepting capacity to disrupt these dimers. Derivatization of this acid, such as conversion to methyl 2-(5-bromo-1H-indazol-1-yl)acetate, drastically alters this profile by eliminating the hydrogen-bond donor, thereby increasing solubility in less polar media[3].

Empirical Solubility Profile in Organic Solvents

The table below summarizes the expected thermodynamic solubility of this compound across major organic solvent classes at 25°C.

Solvent ClassRepresentative SolventEstimated Solubility at 25°C (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF> 50 High dielectric constant; strong H-bond acceptance efficiently disrupts carboxylic acid dimers.
Halogenated Dichloromethane (DCM)20 - 30 Favorable dipole-induced dipole interactions with the polarizable bromo-indazole core.
Polar Protic Methanol, Ethanol10 - 20 H-bonding with the carboxylate, but overall solubility is limited by the hydrophobic bulk of the brominated aromatic system[4].
Non-Polar Hexane, Heptane< 1 Incapable of overcoming the high crystal lattice energy and intermolecular hydrogen bonds.

Application Workflows in Drug Development

Understanding this solubility profile dictates downstream workflows in medicinal chemistry and assay biology.

SolventSelection Start This compound Solubility Assessment Aprotic Polar Aprotic (DMSO, DMF) Start->Aprotic High (>50 mg/mL) Protic Polar Protic (MeOH, EtOH) Start->Protic Mod (~15 mg/mL) Halogenated Halogenated (DCM, Chloroform) Start->Halogenated Good (~30 mg/mL) NonPolar Non-Polar (Hexane, Heptane) Start->NonPolar Poor (<1 mg/mL) InVitro In Vitro Assays (High Conc. Stocks) Aprotic->InVitro Synthesis Amide Coupling / Synthesis Aprotic->Synthesis Crystallization Recrystallization / Purification Protic->Crystallization Halogenated->Synthesis Waste Anti-Solvent / Precipitation NonPolar->Waste

Logical decision tree for solvent selection based on solubility and downstream applications.

  • In Vitro Assays: DMSO is the gold standard for preparing concentrated master stocks (e.g., 10 mM or 50 mM). Expert Insight: Always ensure the final DMSO concentration in aqueous biological assays remains

    
     to prevent compound crash-out and artifactual cellular toxicity.
    
  • Organic Synthesis: DCM and DMF are ideal for amide coupling reactions (e.g., HATU/DIPEA mediated). They provide high solubility for both the indazole acid and standard coupling reagents.

  • Purification & Storage: Avoid prolonged storage of the compound in protic solvents like Methanol, as trace acidic impurities can catalyze unintended esterification over time. For purification, dissolving the compound in a minimal volume of DMF and precipitating it with a non-polar anti-solvent (Hexane) yields high recovery rates.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Traditional kinetic solubility methods (adding solvent until visual dissolution) frequently overestimate solubility due to supersaturation and slow crystallization kinetics. To establish a rigorous, trustworthy baseline, Application Scientists must use a bottom-up Thermodynamic Shake-Flask Method , coupled with solid-state validation.

ShakeFlask Step1 1. Solid Addition (Excess Compound + Solvent) Step2 2. Equilibration (Agitation 24-48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000xg) Step2->Step3 Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4 Supernatant Step5 5. Validation (XRPD on Undissolved Solid) Step3->Step5 Pellet

Self-validating shake-flask methodology for determining thermodynamic solubility.

Step-by-Step Protocol:
  • Solid Addition: Weigh approximately 50 mg of this compound into a 2 mL glass HPLC vial. Add 500 µL of the target organic solvent. Causality: A visible excess of solid must remain to ensure the solution is saturated. If it dissolves completely, add more solid until a persistent suspension is achieved.

  • Equilibration: Seal the vial and place it in a thermomixer. Agitate at 800 RPM at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to overcome the activation energy barrier of dissolution and ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is preferred over syringe filtration for organic solvents, as filters can inadvertently extract the compound or be chemically degraded by aggressive solvents like DCM or DMF.

  • Supernatant Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it serially (e.g., 1:100 or 1:1000) in the mobile phase to fall within the linear dynamic range of your UV detector. Analyze via HPLC-UV (

    
     nm), quantifying against a pre-established multi-point calibration curve.
    
  • Solid-State Validation (Critical Trustworthiness Step): Recover the undissolved pellet from Step 3. Dry it briefly under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Causality: Compare the diffractogram to the starting material. If the XRPD pattern changes, it indicates the compound has formed a solvate (e.g., a DMSO-solvate) or transitioned to a new polymorph during equilibration. In such cases, the measured solubility corresponds to the new crystal form, not the original API, and the data must be flagged accordingly.

References

  • ChemScene. "this compound Product Information." 1[1]

  • BLD Pharm. "Methyl 2-(5-bromo-1H-indazol-1-yl)acetate." 3[3]

  • Guidechem. "What is the synthesis and application of 5-Bromoindazole?" 2[2]

  • Fisher Scientific. "5-Bromo-1H-indazole, 97% Physicochemical Properties." 4[4]

Sources

Indazole-1-Acetic Acid Scaffolds in NSAID Design: Bioisosteric Strategies and COX Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of indazole-1-acetic acid and its derivatives in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Executive Summary

The indazole-1-acetic acid scaffold represents a critical bioisosteric evolution in medicinal chemistry, primarily designed to overcome the stability and toxicity limitations of traditional indole-based NSAIDs like Indomethacin . While the indole moiety is prone to oxidative metabolism and instability, the indazole ring (a 1,2-diazole) introduces an additional nitrogen atom, enhancing chemical stability and offering novel hydrogen-bonding vectors within the Cyclooxygenase (COX) active site.

This guide analyzes the structural rationale, synthesis, and pharmacological mechanism of indazole-1-acetic acid derivatives. It distinguishes between the N1-acetic acid research leads (designed for COX-2 selectivity) and the clinically established C3-oxyacetic acid derivatives (e.g., Bendazac ), providing a comprehensive blueprint for researchers in anti-inflammatory drug discovery.

Chemical Foundation & Bioisosterism

The Bioisosteric Shift: Indole vs. Indazole

The primary driver for using indazole-1-acetic acid is scaffold hopping from the indole core of Indomethacin.

  • Indole (Indomethacin): Electron-rich, susceptible to oxidation at C2/C3. The N1-p-chlorobenzoyl bond is labile (amide hydrolysis).

  • Indazole: The presence of the N2 nitrogen atom reduces the electron density of the ring system, increasing metabolic stability. Furthermore, N2 serves as a potential hydrogen bond acceptor, a feature absent in the indole C3 carbon.

Electronic & Structural Properties

The acetic acid moiety (-CH2COOH) attached to the N1 position serves as the pharmacophore anchor .

  • pKa Modulation: The indazole ring is less electron-donating than indole, slightly lowering the pKa of the acetic acid group, potentially altering membrane permeability and ionic interactions in the COX channel.

  • Arachidonic Acid Mimicry: The acetic acid tail mimics the C1-carboxyl head of arachidonic acid, the natural substrate of COX enzymes.

Table 1: Structural Comparison of NSAID Scaffolds

FeatureIndole-1-Acetic Acid (Indomethacin)Indazole-1-Acetic Acid (Novel Leads)Bendazac (Related Isomer)
Core Ring Indole (Benzopyrrole)Indazole (1,2-Diazole)Indazole
Acid Attachment C3 (via acetic acid chain)N1 (via acetic acid chain)C3-Oxygen (Oxyacetic acid)
H-Bond Capacity Donor (NH) if unsubstituted; Acceptor (C=O)Acceptor (N2); Donor/Acceptor (Acid)Acceptor (N2, Ether O)
Metabolic Stability Low (Oxidative attack)High (N-N bond stability)Moderate
Primary Target COX-1 > COX-2COX-2 Selective (Designed)Protein Denaturation / Weak COX

Mechanism of Action: COX Inhibition[1][2]

The anti-inflammatory efficacy of indazole-1-acetic acid derivatives hinges on their ability to block the cyclooxygenase channel.

Binding Mode in the Active Site
  • Ionic Anchoring (The "Gate"): The carboxylate anion of the acetic acid moiety forms a salt bridge with Arg120 and hydrogen bonds with Tyr355 at the entrance of the COX channel. This interaction is non-negotiable for NSAID activity.

  • Hydrophobic Channel Occupancy: The planar indazole ring slides into the hydrophobic channel (residues Val349, Ala527, Leu531).

  • Selectivity Determinants (COX-2):

    • COX-1: The channel is narrow (Ile523).[1] Bulky substituents at C3 of the indazole clash, preventing binding.

    • COX-2: The presence of Val523 (smaller than Ile) opens a "side pocket."[1] Indazole-1-acetic acids with bulky aryl groups at C3 (e.g., p-fluorophenyl) can exploit this pocket, conferring high COX-2 selectivity.

Visualization: Molecular Interaction Logic

The following diagram illustrates the pharmacophore mapping of indazole-1-acetic acid within the COX active site.

COX_Binding_Mechanism cluster_ligand Indazole-1-Acetic Acid Ligand cluster_protein COX Active Site Acid Acetic Acid Tail (-CH2COOH) Arg120 Arg120 / Tyr355 (Gatekeeper) Acid->Arg120 Ionic Salt Bridge (Critical Anchor) Scaffold Indazole Ring (Rigid Core) Substituent C3-Aryl Group (Bulky) Scaffold->Substituent Positions HydroChannel Hydrophobic Channel (Val349, Leu531) Scaffold->HydroChannel Pi-Pi Stacking & Van der Waals SidePocket COX-2 Side Pocket (Val523, His90) Substituent->SidePocket Steric Fit (COX-2 Selectivity) Arg120->Scaffold Orients

Figure 1: Pharmacophore mapping of Indazole-1-Acetic Acid in the COX active site. The acidic tail anchors the molecule, allowing the scaffold to direct substituents into selectivity pockets.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Rules

Optimization of the indazole-1-acetic acid scaffold follows strict SAR protocols:

  • The Acidic Chain (N1 Position):

    • Length: A one-carbon linker (acetic acid) is optimal. Extending to propionic acid often reduces potency due to steric clash with Arg120.

    • Esterification: Ethyl esters are inactive in vitro but act as prodrugs in vivo (hydrolyzed by plasma esterases).

  • The Indazole Core (C3 Position):

    • Unsubstituted: Weak activity.

    • Aryl Substitution: Introducing a phenyl or substituted phenyl ring at C3 drastically increases potency.

    • Electronic Effects: Electron-withdrawing groups (F, Cl) on the C3-phenyl ring enhance lipophilicity and COX-2 fit.

  • The Benzenoid Ring (C4-C7):

    • Substitutions here (e.g., C5-F or C5-Cl) mimic the halogenation seen in Indomethacin, improving metabolic stability and hydrophobic interaction.

Case Study: Bendazac vs. Novel N1-Acids
  • Bendazac (Clinical): [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid.

    • Structure: The acetic acid is on the Oxygen at C3. The N1 is benzylated.[2]

    • Role: Primarily prevents protein denaturation (anti-cataract). Weak NSAID.

  • Research Leads (Novel): 1-(4-chlorobenzoyl)-indazol-3-acetic acid or 2-(3-aryl-indazol-1-yl)acetic acid.

    • Structure: The acetic acid is on N1 .

    • Role: Designed as true COX-2 inhibitors. The N1-acetic acid aligns perfectly with the arachidonic acid binding vector.

Synthesis Protocols

Two primary pathways exist for synthesizing indazole-1-acetic acid derivatives.

Pathway A: N-Alkylation (Classical)

This method utilizes the acidity of the indazole NH proton.

  • Starting Material: Substituted 1H-indazole.

  • Reagents: Ethyl chloroacetate (or bromoacetate), Base (K₂CO₃ or NaH), Solvent (Acetone or DMF).

  • Condition: Reflux for 4-12 hours.

  • Regioselectivity: Produces a mixture of N1- and N2-isomers. N1 is thermodynamically favored, but N2 forms kinetically. Separation requires column chromatography.

  • Hydrolysis: The resulting ester is hydrolyzed (NaOH/MeOH) to yield the free acid.

Pathway B: N-N Bond Formation (Cascade Cyclization)

A more modern approach that builds the indazole ring with the acetic acid moiety already in place, avoiding isomer separation.

  • Starting Material: 2-Nitrobenzylamine derivatives.

  • Reagents: Glycine or amine derivatives, Base.

  • Mechanism: Intramolecular cyclization involving the reduction of the nitro group and condensation with the amine.

Synthesis Workflow Diagram

Synthesis_Pathways Start1 1H-Indazole (Substituted) Inter N1/N2 Ester Mixture Start1->Inter Alkylation Reagent Ethyl Chloroacetate + K2CO3 Reagent->Inter Sep Chromatography (Purification) Inter->Sep Prod1 N1-Ester Sep->Prod1 Major Product Hydrol Hydrolysis (NaOH/MeOH) Prod1->Hydrol Final Indazole-1-Acetic Acid (Target NSAID) Hydrol->Final

Figure 2: Classical synthesis via N-alkylation. Note the critical purification step to remove the N2-isomer.

References

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Link

  • Odell, L. R., et al. (2013). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal. Link

  • Balfour, J. A., & Clissold, S. P. (1990). Bendazac lysine. A review of its pharmacological properties and therapeutic potential. Drugs. Link

  • Alkubaysi, S., et al. (2023).[3][4] Synthesis, characterization, and in silico profiling of selective COX-2 inhibitors of indazole derivatives. Frontiers in Pharmacology. Link

  • PubChem Compound Summary. Bendazac (CID 2313). National Center for Biotechnology Information. Link

Sources

Literature review of 5-bromoindazole derivatives in oncology research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromoindazole scaffold represents a privileged structure in modern medicinal chemistry, particularly within oncology.[1] Unlike generic heterocycles, the 5-bromoindazole core offers a unique trifecta of properties: electronic modulation via the electron-withdrawing bromine, metabolic blockade at the reactive C5 position, and a versatile synthetic handle for palladium-catalyzed cross-coupling reactions.

This technical guide provides a rigorous analysis of 5-bromoindazole derivatives as potent inhibitors of VEGFR-2, PLK1, and Tubulin polymerization. It is designed for medicinal chemists and pharmacologists requiring actionable protocols, verified structure-activity relationships (SAR), and mechanistic insights.

Part 1: The Chemical Scaffold & SAR Logic

The "Bromine Advantage"

The 5-bromo-1H-indazole core is not merely a passive structural element. The bromine atom at position 5 plays a critical role in ligand-target binding kinetics:

  • Halogen Bonding: The polarized C-Br bond creates a "sigma-hole" (positive electrostatic potential) on the extension of the bond axis, allowing it to act as a Lewis acid. This enables specific halogen bonds with backbone carbonyl oxygens in the hinge region of kinase domains (e.g., VEGFR-2, PLK1).

  • Steric & Lipophilic Tuning: The bromine atom occupies a specific volume (van der Waals radius ~1.85 Å) that fills hydrophobic pockets without incurring the steric penalty of larger alkyl groups.

  • Metabolic Stability: Substitution at the C5 position blocks a primary site of cytochrome P450-mediated oxidative metabolism, prolonging the half-life (

    
    ) of the drug candidate.
    
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the modular derivatization strategy for the 5-bromoindazole core.

SAR_Map Core 5-Bromo-1H-Indazole (Core Scaffold) N1 N1 Position: Solubility & PK Tuning (e.g., Benzyl, Alkyl, Aryl) Core->N1 Alkylation/Arylation C3 C3 Position: Hinge Binding & Selectivity (e.g., Carboxamide, Urea, Hydrazone) Core->C3 Electrophilic Subst. or Cyclization C5 C5-Bromine: Halogen Bonding OR Cross-Coupling Handle Core->C5 Intrinsic Activity or Suzuki Coupling Effect1 ADME Optimization N1->Effect1 Increases Lipophilicity (Cell Permeability) Effect2 Target Specificity C3->Effect2 Determines Kinase Isoform Selectivity Effect3 Binding Affinity C5->Effect3 Enhances Potency via Sigma-Hole Interactions

Figure 1: Modular SAR map of the 5-bromoindazole scaffold highlighting key diversification points for oncology applications.

Part 2: Primary Oncology Targets

VEGFR-2 Inhibition (Angiogenesis)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. 5-bromoindazole derivatives function as Type II kinase inhibitors, binding to the inactive conformation (DFG-out) of the kinase.

  • Mechanism: The indazole nitrogen (N1 or N2) forms hydrogen bonds with the hinge region (Cys919), while the C5-Br or C5-aryl group extends into the hydrophobic back pocket.

  • Key Derivative: N-benzyl-5-bromoindolin-2-one derivatives.[2]

  • Performance: IC

    
     values often range from 10 nM to 500 nM  depending on the C3 substituent.
    
PLK1 Inhibition (Mitotic Arrest)

Polo-like Kinase 1 (PLK1) is overexpressed in various carcinomas.

  • Mechanism: 5-bromoindazole derivatives mimic the adenine ring of ATP.[1] The bromine atom can interact with the gatekeeper residue, enhancing selectivity over other kinases.

  • Performance: Optimized derivatives demonstrate IC

    
     < 100 nM against PLK1, inducing G2/M phase arrest.
    
Tubulin Polymerization (Cytoskeleton Disruption)

Certain 5-bromoindazole derivatives bind to the colchicine-binding site of tubulin.

  • Mechanism: They inhibit microtubule assembly, leading to mitotic catastrophe.

  • Synergy: These compounds often show dual activity (Kinase inhibition + Tubulin destabilization), reducing the likelihood of drug resistance.

Part 3: Quantitative Data Summary

The following table synthesizes potency data from recent high-impact studies on 5-bromoindazole derivatives.

Compound ClassTargetCell Line / AssayIC

/ GI

Reference
5-Bromo-N-benzyl-indolin-2-one VEGFR-2Kinase Assay0.50 µM[1]
Compound 2f (Indazole) Proliferation4T1 (Breast)0.23 µM[2]
Compound 23p (7-azaindazole) ProliferationHepG2 (Liver)2.36 µM[3]
Compound 3f (Indazole) TubulinHCT116 (Colon)< 50 nM[4]
Sunitinib (Control) VEGFR-2Kinase Assay0.08 - 0.14 µM[1], [3]

Part 4: Experimental Protocols

Protocol A: Modular Synthesis of 3-Substituted 5-Bromoindazoles

Objective: To synthesize a library of 5-bromoindazole derivatives with variable C3 substituents.

Reagents: 5-Bromo-1H-indazole, Aryl halides, Boronic acids, Pd(PPh3)4, K2CO3, DMF, NaH.

Workflow:

  • Step 1: N1-Alkylation (Scaffold Stabilization)

    • Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF.

    • Cool to 0°C; add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

    • Add alkyl/benzyl halide (1.1 eq) dropwise. Warm to RT and stir for 4 hours.

    • Validation: TLC (Hexane:EtOAc 4:1). Product moves higher than starting material.

    • Quench: Pour into ice water, filter precipitate, recrystallize from EtOH.

  • Step 2: C3-Functionalization (The "Warhead")

    • Option A (Iodination for Coupling): Treat N1-substituted product with I2/KOH in DMF to yield 3-iodo-5-bromoindazole.

    • Option B (Suzuki Coupling at C3): React 3-iodo intermediate with Aryl-Boronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), and 2M Na2CO3 in Dioxane/Water (4:1) at 90°C for 12h.

    • Note: The C3-I bond is more reactive than C5-Br, allowing selective coupling at C3 while retaining the C5-Br.

  • Step 3: C5-Diversification (Optional)

    • If the bromine is not the desired endpoint, perform a second Suzuki coupling at higher temperature (110°C) or using a more active catalyst (e.g., Pd(dppf)Cl2) to substitute the C5 position.

Synthesis_Workflow Start Start: 5-Bromo-1H-indazole Step1 Step 1: N1-Alkylation (NaH, R-X, DMF, 0°C) Start->Step1 Inter1 Intermediate 1: 1-Substituted-5-bromoindazole Step1->Inter1 Step2 Step 2: C3-Iodination (I2, KOH, DMF) Inter1->Step2 Inter2 Intermediate 2: 3-Iodo-1-Substituted-5-bromoindazole Step2->Inter2 Step3 Step 3: Selective C3-Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, 90°C) Inter2->Step3 Selective C3 Reaction Final Final Product: 3-Aryl-5-Bromoindazole Step3->Final

Figure 2: Step-wise synthetic workflow for generating 3-aryl-5-bromoindazole libraries, preserving the C5-Br motif.

Protocol B: VEGFR-2 Kinase Inhibition Assay

Objective: To determine the IC50 of synthesized derivatives against VEGFR-2.[2][3][4]

System: ADP-Glo™ Kinase Assay (Promega) or equivalent Luminescent assay.

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Enzyme Mix: Dilute recombinant human VEGFR-2 kinase (0.2 ng/µL) in Kinase Buffer.

  • Substrate Mix: Prepare Poly(Glu, Tyr) 4:1 substrate (0.2 mg/mL) + ATP (10 µM).

  • Reaction:

    • Add 5 µL of Compound (serially diluted in DMSO/Buffer) to 384-well plate.

    • Add 5 µL of Enzyme Mix. Incubate 10 min at RT (allows compound to bind).

    • Add 5 µL of Substrate/ATP Mix to initiate reaction.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

Part 5: Mechanism of Action (Pathway Visualization)

The following diagram details how 5-bromoindazole derivatives intervene in the VEGFR-2 signaling cascade, leading to the suppression of angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Binding P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Inhibitor 5-Bromoindazole Derivative Inhibitor->VEGFR2 Blocks ATP Binding (Competitive Inhibition) RAF RAF P_VEGFR2->RAF Activation P_VEGFR2->RAF BLOCKED MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Angiogenesis Tumor Angiogenesis Proliferation->Angiogenesis

Figure 3: Mechanism of Action showing the interception of VEGFR-2 signaling by 5-bromoindazole derivatives.

References

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 2023.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 2016.[5]

  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 2020.

  • An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. BenchChem, 2025.

Sources

2-(5-bromo-1H-indazol-1-yl)acetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

A Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

2-(5-Bromo-1H-indazol-1-yl)acetic acid (CAS: 92567-19-6 ) is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] Characterized by a 5-bromoindazole core and an N1-linked acetic acid moiety, this compound offers orthogonal reactivity: the aryl bromide serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid facilitates amide bond formation or esterification.

This guide details the physicochemical properties, regioselective synthesis, and strategic application of this scaffold in drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The compound exists primarily as the N1-isomer , which is thermodynamically more stable than its N2-counterpart. Accurate identification is paramount, as commercial sources may occasionally mislabel the N2-isomer or the C3-substituted variants.

PropertySpecification
CAS Number 92567-19-6
IUPAC Name This compound
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
SMILES OC(=O)CN1N=CC2=C1C=CC(Br)=C2
InChI Key SHZSMNGIUYNBQR-UHFFFAOYSA-N
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water (acidic pH)
pKa (Calc) ~3.8 (Carboxylic acid), ~1.5 (Indazole N2 protonation)

Synthesis & Regiocontrol: The N1 vs. N2 Challenge

Mechanistic Insight

The alkylation of 5-bromoindazole is an ambident nucleophile problem. The indazole ring contains two nucleophilic nitrogens:[2]

  • N1 (Pyrrole-like): Thermodynamically favored product.

  • N2 (Pyridine-like): Kinetically favored or favored by steric/chelation effects.

Direct alkylation with ethyl bromoacetate typically yields a mixture of N1- and N2-isomers. High N1-selectivity is achieved by using bases that promote thermodynamic equilibration or by specific solvent choices that destabilize the N2-transition state.

Optimized Synthetic Protocol

Objective: Synthesis of this compound via N1-selective alkylation.

Step 1: Alkylation

  • Reagents: 5-Bromoindazole (1.0 eq), Ethyl bromoacetate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Procedure:

    • Dissolve 5-bromoindazole in MeCN.

    • Add Cs₂CO₃ and stir at room temperature for 30 minutes to deprotonate.

    • Add ethyl bromoacetate dropwise.

    • Heat to 60°C for 4-6 hours. Note: Higher temperatures favor the thermodynamic N1 product.

    • Workup: Filter inorganic salts. Concentrate filtrate.

    • Purification: The crude residue contains both N1 (major) and N2 (minor) esters. Separation via silica gel chromatography (Hexane/EtOAc gradient) is mandatory at this stage. The N1-ester typically elutes after the N2-ester due to higher polarity.

Step 2: Hydrolysis

  • Reagents: Isolated N1-ester, LiOH (3.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Stir at ambient temperature for 2 hours.

    • Acidify to pH 3 with 1M HCl.

    • The product precipitates as a white solid. Filter and dry.

Pathway Visualization

The following diagram illustrates the bifurcation between N1 and N2 pathways and the convergence to the final scaffold.

IndazoleSynthesis Start 5-Bromoindazole Reagents Ethyl bromoacetate Cs2CO3 / MeCN Start->Reagents N1_Ester N1-Ester (Major) Thermodynamic Product Reagents->N1_Ester  Major Path N2_Ester N2-Ester (Minor) Kinetic Product Reagents->N2_Ester  Minor Path Separation Chromatographic Separation N1_Ester->Separation Hydrolysis Hydrolysis (LiOH, THF/H2O) N1_Ester->Hydrolysis N2_Ester->Separation Separation->N1_Ester Isolated Separation->N2_Ester Discarded Final 2-(5-bromo-1H-indazol-1-yl) acetic acid (CAS 92567-19-6) Hydrolysis->Final

Figure 1: Synthetic workflow highlighting the critical separation of regioisomers prior to hydrolysis.

Functional Utility in Drug Design

This scaffold is a "bifunctional linchpin." In a typical medicinal chemistry campaign, the order of operations is critical to prevent side reactions.

Orthogonal Reactivity
  • Carboxylic Acid (C-Terminus):

    • Reactivity: Amide coupling, esterification.

    • Strategy: Usually coupled first to attach the scaffold to a larger pharmacophore or solubilizing tail, provided the coupling partner tolerates the aryl bromide.

  • Aryl Bromide (Core):

    • Reactivity: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C).

    • Strategy: Coupled second to introduce diversity elements (R-groups) late in the synthesis (Late-Stage Functionalization).

Decision Logic for Library Generation

When generating a library of inhibitors, the choice of which handle to modify first dictates the synthetic efficiency.

MedChemLogic Scaffold 2-(5-bromo-1H-indazol-1-yl) acetic acid Decision Target Diversity Point? Scaffold->Decision PathA Fixed Core / Variable Tail Decision->PathA Diversity at Amide PathB Variable Core / Fixed Tail Decision->PathB Diversity at Aryl StepA1 1. Suzuki Coupling (Ar-B(OH)2) (Fix the Core) PathA->StepA1 StepB1 1. Amide Coupling (R-NH2) (Fix the Tail) PathB->StepB1 StepA2 2. Parallel Amide Coupling (Vary the Tail) StepA1->StepA2 StepB2 2. Parallel Suzuki Coupling (Vary the Core) StepB1->StepB2

Figure 2: Strategic workflow for library generation using the bifunctional nature of the scaffold.

Analytical Specifications

To validate the integrity of the material, the following signals are diagnostic:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ ~13.0 ppm (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).

    • δ ~8.05 ppm (s, 1H): H-3 proton of the indazole ring (characteristic singlet).

    • δ ~7.95 ppm (s, 1H): H-4 proton (doublet-like due to meta-coupling).

    • δ ~5.25 ppm (s, 2H): N-CH₂-COOH methylene protons. This singlet is distinct; the N2-isomer typically shows this signal downfield (shifted by ~0.2-0.4 ppm) compared to the N1-isomer.

  • LC-MS:

    • ESI+: m/z 255/257 [M+H]+ (1:1 isotopic pattern for Br).

    • Retention Time: The N1 isomer is generally more lipophilic than the acid precursor but less lipophilic than the ester.

Safety & Handling

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6268-6276. Retrieved from [Link]

  • PubChem. (2025).[4][3] Compound Summary: 5-bromo-1H-indazole.[1][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Analysis of 5-Bromoindazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromoindazole scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Axitinib analogs) and GPCR ligands. While often simplified in high-throughput screening filters, the hydrogen bond (H-bond) profile of this moiety is dynamic.[1]

This guide moves beyond basic Lipinski counting to address the tautomeric ambiguity and halogen-induced electronic modulation that define the scaffold's behavior in a binding pocket. We provide protocols for accurately assigning Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts, distinguishing between in silico static counts and bioactive reality.

Part 1: The Chemoinformatics of the Scaffold

The Core Counting Paradox

In its unsubstituted form, 5-bromoindazole presents a chemoinformatic challenge due to annular tautomerism.[2] Standard algorithms (e.g., RDKit, ChemAxon) often default to the most stable tautomer, but the bioactive conformation is dictated by the protein environment.

PropertyStandard Rule (Lipinski)Structural Reality
H-Bond Donors (HBD) 1 (The N-H)1 (Position depends on tautomer: N1 or N2)
H-Bond Acceptors (HBA) 2 (The two Ring Nitrogens)2 (Only the non-protonated N acts as a classic acceptor)
Halogen Bonding 0 (Ignored)1 (C-Br

-hole acts as a weak acceptor)
Tautomeric Impact on H-Bond Vectors

The indazole ring exists in equilibrium between the


- and 

-forms.[1][2]
  • 
    -Indazole (Major):  The proton resides on N1.[2] This is the thermodynamic ground state in vacuum and non-polar solvents.
    
  • 
    -Indazole (Minor):  The proton resides on N2.[2] This form is often stabilized in polar protic solvents or specific enzyme pockets (e.g., forming a bidentate interaction with a hinge region).
    

Critical Implication: If your derivative is N-unsubstituted , you must model both tautomers. If you alkylate N1, you lock the system, removing the HBD and fixing the HBA vector at N2.

The 5-Bromo Electronic Modulation

The bromine atom at position 5 is not merely a hydrophobic bulk; it exerts a strong electron-withdrawing inductive effect (-I).[1][2]

  • Acidity Shift: The -I effect lowers the

    
     of the pyrrole-like NH compared to unsubstituted indazole (
    
    
    
    ).[2] This makes the 5-bromoindazole NH a stronger hydrogen bond donor than the parent scaffold.
  • Basicity Shift: Conversely, it reduces the electron density on the pyridine-like nitrogen, making it a weaker hydrogen bond acceptor .

Part 2: Strategic Derivatization & Counting Rules

The HBD/HBA count changes drastically based on synthetic functionalization. Use the following decision matrix for library enumeration.

Table 1: H-Bond Count Matrix for Derivatives[1][2]
Derivative ClassSubstitution PatternHBD Count (Core)HBA Count (Core)Notes
Parent Unsubstituted N1/N212Tautomeric; N1-H is acidic.[1][2]
N1-Alkyl Methyl/Alkyl at N10 2Tautomer locked.[1][2] N2 is the sole localized acceptor.
N2-Alkyl Methyl/Alkyl at N20 2Tautomer locked.[1][2] N1 is the sole localized acceptor (Quinoid-like character).
C3-Amido Amide at C3, N-H free2 (Ring NH + Amide NH)3 (Ring N + Amide O + Ring N)Common in kinase inhibitors.[2]

Part 3: Visualization of Logic Pathways

The following diagram illustrates the decision process for assigning H-bond properties during lead optimization, accounting for tautomerism and substitution.

IndazoleLogic Start 5-Bromoindazole Derivative CheckSub Is Nitrogen (N1/N2) Substituted? Start->CheckSub BrEffect 5-Br Effect: Increases HBD Acidity Decreases HBA Basicity Start->BrEffect NoSub No (Free NH) CheckSub->NoSub H present YesSub Yes (N-Alkylated/Arylated) CheckSub->YesSub R group Tautomer Tautomeric Equilibrium (1H vs 2H) NoSub->Tautomer EnvCheck Check Environment (Solvent/Pocket) Tautomer->EnvCheck ResultFree Count: HBD=1, HBA=2 (Vector Dynamic) EnvCheck->ResultFree Lock1H N1-Substituted (1H-Locked) YesSub->Lock1H R on N1 Lock2H N2-Substituted (2H-Locked) YesSub->Lock2H R on N2 ResultLocked Count: HBD=0, HBA=2 (Vector Fixed) Lock1H->ResultLocked Lock2H->ResultLocked

Caption: Logic flow for determining HBD/HBA counts in 5-bromoindazole derivatives, highlighting the critical divergence caused by N-substitution.

Part 4: Experimental Validation Protocols

Relying solely on calculated properties (


, calculated H-bonds) can lead to attrition. We employ Abraham Solvatochromic Analysis  to experimentally determine the hydrogen bond acidity (

) and basicity (

).
Protocol: Determination of H-Bond Acidity ( ) via NMR

This protocol measures the chemical shift perturbation of the indazole NH proton in the presence of varying acceptors, quantifying the donor strength.

Reagents:

  • Compound: 5-bromoindazole derivative (approx 10 mg).[1][2]

  • Solvent:

    
     (non-H-bonding reference).[1][2]
    
  • Titrant: DMSO-

    
     (Strong H-bond acceptor).[1]
    

Workflow:

  • Baseline Scan: Dissolve the compound in

    
     (0.05 M). Acquire 
    
    
    
    NMR at 298 K. Record the chemical shift (
    
    
    ) of the N-H proton (typically broad singlet >10 ppm).
  • Titration: Add DMSO-

    
     in increments (0.1 eq to 5.0 eq).
    
  • Measurement: Track the downfield shift of the N-H signal. The proton becomes deshielded as it forms H-bonds with DMSO.[1]

  • Analysis: Plot

    
     vs. [DMSO].
    
    • A steeper slope compared to unsubstituted indazole indicates higher H-bond acidity (enhanced donor capability), confirming the electron-withdrawing effect of the 5-Br group.[1]

Protocol: Abraham Descriptor Calculation (HPLC Method)

For high-throughput profiling, use Reverse-Phase HPLC to estimate H-bond parameters.[1][2]

  • System: HPLC with a C18 column.

  • Mobile Phases: Run two isocratic methods:

    • Method A: Methanol/Water (H-bonding).[1][2]

    • Method B: Acetonitrile/Water (Dipolar/aprotic).

  • Calculation:

    • Measure retention factors (

      
      ).
      
    • Use the equation:

      
      
      
    • Where

      
       (acidity/HBD) and 
      
      
      
      (basicity/HBA) are solved using a training set of standard solutes with known Abraham descriptors.

Part 5: References

  • Lipinski, C. A., et al. (2001).[3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Sigalov, M. V., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry. [4]

  • Claramunt, R. M., et al. (2006). "The tautomerism of indazoles: A combined theoretical and experimental study." Arkivoc.

  • Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 1: Determination of Hydrogen Bond Acidity." Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary. (2023). "5-Bromo-1H-indazole."[1][2][5][6] National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 5-Bromoindazole with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The 5-bromoindazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., substituted indazoles targeting VEGFR, FGFR).[1] A pivotal step in functionalizing this core is


-alkylation.[2] However, indazoles exhibit annular tautomerism (

vs.

), leading to a mixture of regioisomers (

-alkylated vs.

-alkylated products) upon reaction with electrophiles like ethyl bromoacetate.

This guide provides a high-fidelity protocol for the


-alkylation of 5-bromoindazole, emphasizing the thermodynamic preference for 

-substitution. It includes mechanistic insights, a self-validating experimental workflow, and definitive characterization strategies to distinguish regioisomers.

Mechanistic Insight: The Regioselectivity Challenge

The alkylation of 5-bromoindazole is governed by the Curtin-Hammett principle, where the product ratio depends on the relative energies of the transition states rather than the equilibrium population of the tautomers.

  • Thermodynamics: The

    
    -indazole tautomer is aromatic and generally more stable (by ~2-4 kcal/mol) than the 
    
    
    
    -quinoid-like tautomer. Consequently, under thermodynamic control (reversible conditions or high temperatures), the
    
    
    -alkylated product is favored.
  • Kinetics: The

    
     position is often more nucleophilic due to the electron-rich nature of the pyrazole ring in the transient anion species. However, steric hindrance at 
    
    
    
    (proximity to the benzene ring fusion) and the stability of the resulting aromatic system typically drive the reaction toward
    
    
    selectivity using weak bases in polar aprotic solvents.
Pathway Visualization

IndazoleAlkylation Substrate 5-Bromoindazole (Tautomeric Equilibrium) Base Base (K2CO3/Cs2CO3) Substrate->Base Deprotonation Anion Indazolyl Anion (Delocalized) Base->Anion TS_N1 TS: N1 Attack (Thermodynamic Path) Anion->TS_N1 Ethyl Bromoacetate TS_N2 TS: N2 Attack (Kinetic Path) Anion->TS_N2 Ethyl Bromoacetate Prod_N1 Product A (Major): Ethyl (5-bromo-1H-indazol-1-yl)acetate TS_N1->Prod_N1 Favored in DMF/Heat Prod_N2 Product B (Minor): Ethyl (5-bromo-2H-indazol-2-yl)acetate TS_N2->Prod_N2 Favored by Sterics/Specific Cond.

Caption: Mechanistic bifurcation in indazole alkylation. N1 pathway restores full aromaticity, usually leading to the major product.

Experimental Design & Safety

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Bromoindazole Substrate1.0Limiting reagent.[2]
Ethyl Bromoacetate Electrophile1.2Slight excess ensures conversion. Lachrymator.
Potassium Carbonate (

)
Base2.0 - 3.0Anhydrous, granular. Milder than NaH, favors thermodynamic control.
DMF (N,N-Dimethylformamide) Solvent[0.2 M]Polar aprotic; stabilizes the intermediate anion.
Critical Safety Warning

Ethyl Bromoacetate is a potent lachrymator and highly toxic if inhaled or absorbed through the skin.

  • Engineering Control: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Quenching: Any spills should be neutralized immediately with dilute ammonia or aqueous sodium thiosulfate.

Standard Protocol: N-Alkylation[3][4]

This protocol utilizes


 in DMF, a "Gold Standard" method for maximizing the 

ratio (typically >4:1) while maintaining operational simplicity.
Step-by-Step Procedure
  • Preparation:

    • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Weigh 5-bromoindazole (1.97 g, 10.0 mmol) and anhydrous

      
        (4.14 g, 30.0 mmol). Add them to the RBF.
      
  • Solvation:

    • Add anhydrous DMF (50 mL).

    • Stir the suspension at Room Temperature (RT) for 15 minutes to ensure deprotonation initiation. The mixture may turn slightly yellow/orange.

  • Alkylation:

    • Critical Step: Add ethyl bromoacetate (1.33 mL, 12.0 mmol) dropwise over 5 minutes.

    • Rationale: Slow addition prevents localized high concentrations that might encourage side reactions (e.g., bis-alkylation if impurities present).

  • Reaction:

    • Heat the mixture to 60°C in an oil bath.

    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the starting material (

      
      ) and appearance of two spots: Major 
      
      
      
      (
      
      
      ) and Minor
      
      
      (
      
      
      , often more polar or close to N1 depending on stationary phase).
  • Workup:

    • Cool the reaction to RT.

    • Pour the mixture into ice-cold water (150 mL) to precipitate inorganic salts and quench the reaction.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.

    • Dry over

      
       , filter, and concentrate under reduced pressure.[2]
      
  • Purification:

    • Perform flash column chromatography (Silica Gel 60).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Note: The

      
       isomer usually elutes after the 
      
      
      
      isomer in some systems, or before in others depending on the exact mobile phase. Do not pool fractions until NMR confirmation.

Characterization & Regioisomer Assignment

Distinguishing


 vs. 

isomers is the most frequent point of failure. 1H NMR chemical shifts alone are often insufficient. You must use NOE (Nuclear Overhauser Effect) or HMBC.
Diagnostic Criteria
FeatureN1-Isomer (Target) N2-Isomer (Byproduct)
NOE Correlation

protons show NOE with H7 (aryl proton).[3][4]

protons show NOE with H3 (pyrazole proton).
HMBC Correlation

correlates with C7a (bridgehead carbon).[4]

correlates with C3 (pyrazole carbon).
1H NMR Shift (H3) Typically

8.0 - 8.2 ppm.
Typically

8.3 - 8.5 ppm (often more deshielded).
C13 NMR (N-CH2) Typically

48-52 ppm.
Typically

53-58 ppm.
Workflow Diagram

Workflow Start Crude Reaction Mixture TLC TLC Analysis (Check for 2 spots) Start->TLC Column Flash Chromatography (Gradient Hex/EtOAc) TLC->Column Fraction1 Fraction A (Less Polar) Column->Fraction1 Fraction2 Fraction B (More Polar) Column->Fraction2 NMR 1H NMR & NOESY Fraction1->NMR Fraction2->NMR Decision NOE Check: N-CH2 <-> H7? NMR->Decision ResultN1 Confirmed N1-Isomer (Major Product) Decision->ResultN1 Yes ResultN2 Confirmed N2-Isomer (Minor Product) Decision->ResultN2 No (Correlates with H3)

Caption: Analytical workflow for separating and confirming indazole regioisomers.

Troubleshooting & Optimization

Issue 1: Poor N1:N2 Selectivity
  • Cause: High temperatures or solvent effects stabilizing the N2 transition state.

  • Solution: Switch base to

    
      (Cesium Carbonate). The "Cesium Effect" often improves N1 selectivity due to specific cation-
    
    
    
    interactions or solubility profiles. Alternatively, lower the temperature to RT and extend reaction time [1].
Issue 2: Incomplete Conversion
  • Cause: Wet solvent or old base (hydration).

  • Solution: Use freshly distilled DMF or anhydrous MeCN. Ensure

    
     is dried in an oven.
    
Issue 3: Hydrolysis of Ester
  • Cause: Presence of water/hydroxide during workup or reaction.[2]

  • Solution: Avoid strong aqueous bases (NaOH) during workup. Use saturated

    
     or water.[2] If the carboxylic acid is the desired end-product, this is moot, but for the ester, maintain neutral/mild conditions.
    

References

  • Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395.

  • Cheung, M., et al. (2003). "Investigation of the Regioselectivity of the Alkylation of Indazoles." Tetrahedron Letters, 44(1), 133-136.

  • Meanwell, N. A. (2011). "Indazole as a Privileged Scaffold in Drug Discovery."[1] Journal of Medicinal Chemistry. (General reference for scaffold utility).

  • BenchChem. (2024). "Troubleshooting regioselectivity in indazole synthesis."

Note: The specific chemical shifts provided in Section 5 are representative ranges. Always verify with full characterization of your specific derivative.

Sources

Application Note & Protocol: Optimizing Suzuki-Miyaura Cross-Coupling for 5-Bromoindazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the C-C bond formation necessary to synthesize diverse libraries of indazole-based compounds for drug discovery and development.[1][2] This guide offers a comprehensive overview of the critical parameters, field-proven protocols, and troubleshooting advice for the successful Suzuki-Miyaura coupling of 5-bromoindazole derivatives. We delve into the causality behind experimental choices, from catalyst and ligand selection to the crucial role of the base and solvent, providing researchers with the tools to optimize their synthetic strategies.

Scientific Foundation: The Suzuki-Miyaura Reaction

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[3] Its widespread adoption is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2][4]

The Catalytic Cycle

Understanding the mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) cycle with three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which inserts into the carbon-halogen bond of the 5-bromoindazole. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[5][8] The reactivity of the halide follows the order: I > Br > Cl.[2]

  • Transmetalation: For this step to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3][9] This boronate then displaces the halide on the palladium complex, transferring its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Indazole-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd R¹-Pd(II)L₂-R² (Di-organo Pd Complex) transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product sub1 5-Bromoindazole (R¹-X) sub1->oxidative_addition sub2 Boronic Acid + Base [R²-B(OR)₃]⁻ sub2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling with 5-Bromoindazole

The success of coupling with 5-bromoindazole hinges on the careful selection of four key components: the catalyst system (palladium precursor and ligand), the base, and the solvent.

The Substrate: Challenges of the Indazole Ring

Indazoles, particularly those with an unprotected N-H group, present unique challenges. The acidic proton of the N-H group (pKa ≈ 14-16) can interfere with the catalytic cycle.[10] Many standard protocols fail for substrates with free N-H groups, necessitating protection/deprotection steps or carefully optimized conditions.[10] Furthermore, nitrogen-rich heterocycles can sometimes coordinate to the palladium center, acting as catalyst poisons.[10]

  • N-H Unprotected Indazoles: Direct coupling is possible but often requires stronger bases (e.g., K₃PO₄) and more robust catalyst systems to overcome potential inhibition.[10]

  • N-Protected Indazoles: Protecting the indazole nitrogen (e.g., with ethyl, Boc, or other groups) can improve solubility and prevent N-H related side reactions, often leading to higher and more consistent yields.[1][11] However, some protecting groups, like Boc, may be cleaved under certain reaction conditions, such as microwave heating.[12][13]

The Palladium Catalyst System

The choice of palladium precursor and, more critically, the phosphine ligand, is the most important factor for success.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst complexes like Pd(PPh₃)₄ or PdCl₂(dppf). Pd(OAc)₂ and Pd₂(dba)₃ are sources of Pd(0) that are activated in situ by phosphine ligands.[6]

  • Ligands: For heteroaromatic halides like 5-bromoindazole, standard ligands like PPh₃ can be ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or ferrocenyl-based ligands like dppf are often required.[1][10] These ligands promote the crucial oxidative addition step and stabilize the catalytically active species.[14] In a study on N-ethyl-5-bromoindazole, PdCl₂(dppf) was found to be the optimal catalyst.[1]

The Base

The base plays a multifaceted role. Its primary function is to react with the boronic acid to form a more nucleophilic boronate anion, which is necessary for the transmetalation step.[9][15] The choice of base can significantly influence reaction rate and yield.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common choices. K₂CO₃ is a reliable, cost-effective option.[1][16] Cs₂CO₃ is more soluble and basic, often used for more challenging couplings.[17]

    • Phosphates (K₃PO₄): A stronger base that is often effective for coupling with electron-rich or N-H containing heterocycles where other bases fail.[10][18]

  • Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions.

The Solvent System

The solvent must solubilize the reactants and facilitate the reaction. Suzuki couplings are often run in biphasic systems, with an organic solvent and water.

  • Common Solvents: 1,4-Dioxane, dimethoxyethane (DME), toluene, and tetrahydrofuran (THF) are frequently used, often with an aqueous solution of the base.[1][6][16] A mixture of dioxane and water is a very common and effective system.[16]

  • Role of Water: Water is not just a solvent for the base; it plays an active role in the catalytic cycle, helping to hydrolyze intermediates and facilitate the transmetalation step.

Recommended Protocols

The following protocols provide a robust starting point for researchers. Optimization may be required based on the specific boronic acid partner.

Protocol 3.1: General Procedure for N-Protected 5-Bromoindazole

This protocol is adapted from successful couplings of N-alkylated 5-bromoindazoles.[1][16]

Protocol_Workflow start Start setup 1. Setup Reaction Vessel - Add N-protected 5-bromoindazole,  boronic acid, and K₂CO₃. - Purge with Argon/N₂. start->setup catalyst 2. Add Catalyst & Solvent - Add PdCl₂(dppf). - Add Dioxane/Water solvent. - Degas the mixture. setup->catalyst reaction 3. Reaction - Heat to 80-100 °C. - Stir for 2-12 hours. - Monitor by TLC/LC-MS. catalyst->reaction workup 4. Workup - Cool to RT. - Filter through Celite. - Dilute with EtOAc, wash with water & brine. reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling of 5-bromoindazole.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the N-protected 5-bromoindazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2–1.5 equiv), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv). Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[16]

  • Reaction: Place the vessel in a preheated oil bath at 80–100 °C and stir vigorously for 2–12 hours.[1][16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 3.2: Considerations for Unprotected (N-H) 5-Bromoindazole

Coupling unprotected 5-bromoindazole requires more forcing conditions. A successful method for similar nitrogen-rich heterocycles involves a stronger base and a more active catalyst system.[10][19]

  • Recommended Base: Use potassium phosphate (K₃PO₄, 2.0 equiv) instead of K₂CO₃.

  • Recommended Catalyst: An in-situ generated catalyst from a Pd precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like SPhos or XPhos is often more effective.

  • Temperature: Higher temperatures (e.g., 100 °C) may be necessary.[10]

Data Showcase & Troubleshooting

Table 1: Example Conditions for Suzuki-Miyaura Coupling of 5-Bromoindazoles
Indazole SubstrateBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)DME80290[1][20]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)DME80287[1]
5-Bromo-1H-indazolePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2)Dioxane/H₂O1001585[10]
5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-oneNaphthalene-2-boronic acidPd(PPh₃)₄ (7)Cs₂CO₃ (2)Ethanol100 (MW)0.592[17]
Table 2: Troubleshooting Guide
ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Incorrect base/solvent.1. Use a fresh batch of catalyst/ligand; ensure proper degassing. 2. Increase temperature in 10 °C increments. 3. Switch to a stronger base (K₃PO₄) or a different solvent (e.g., Dioxane).
Recovery of Starting Material 1. Oxidative addition is failing. 2. Catalyst inhibition (esp. for N-H indazoles).1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). 2. Use a stronger base (K₃PO₄); consider N-protection of the indazole.
Protodeboronation (Boronic acid replaced by -H)1. Base is too strong or conditions too harsh. 2. Presence of protic sources.1. Use a milder base (e.g., K₂CO₃, KF). 2. Use a more stable boronate ester (e.g., pinacol ester). Ensure anhydrous solvents if possible.[21]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive inert atmosphere. 2. Ensure sufficient base is present and well-mixed.
Dehalogenation (Bromo-indazole becomes indazole)1. Side reaction after oxidative addition. 2. Catalyst system promotes hydrodehalogenation.1. Change the ligand or palladium source. 2. Lower the reaction temperature.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2006, June 15). ACS Publications. [Link]

  • Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)–palladium complexes in an environmentally benign solvent. (2003, April 25). RSC Publishing. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2000, June 29). ACS Publications. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). PMC. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.). ResearchGate. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Semantic Scholar. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018, August 16). MDPI. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013, August 2). ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. (n.d.). Lietuvos mokslų akademija. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). PMC. [Link]

  • I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD. (2023, September 22). Knowledge Commons. [Link]

Sources

Application Note and Protocol: Base-Catalyzed Hydrolysis of Ethyl 2-(5-bromo-1H-indazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the hydrolysis of ethyl 2-(5-bromo-1H-indazol-1-yl)acetate to its corresponding carboxylic acid, (5-bromo-1H-indazol-1-yl)acetic acid. This transformation is a critical step in the synthesis of various indazole-containing scaffolds, which are of significant interest in drug discovery programs.[1][2] The protocol details a robust, base-catalyzed saponification procedure, including reaction setup, monitoring, work-up, and purification. Furthermore, this guide elucidates the underlying chemical principles, safety protocols, and troubleshooting strategies to ensure a successful and reproducible outcome for researchers in organic and medicinal chemistry.

Introduction and Scientific Background

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis.[3] Base-catalyzed hydrolysis, commonly known as saponification, is a highly effective and often irreversible method for achieving this conversion.[4][5] The process is particularly advantageous because the final deprotonation of the carboxylic acid to form a carboxylate salt drives the reaction equilibrium towards the product side, often resulting in high yields.[4][5]

The target molecule, (5-bromo-1H-indazol-1-yl)acetic acid[6], is a valuable building block in the development of therapeutic agents. The indazole core is a prominent scaffold in a variety of drug molecules.[1] This protocol provides a reliable method for accessing the carboxylic acid derivative, which can then be used in subsequent synthetic steps, such as amide bond formation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The hydrolysis of ethyl 2-(5-bromo-1H-indazol-1-yl)acetate under basic conditions proceeds via a nucleophilic acyl substitution mechanism.[5][7] The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, breaking the carbonyl π bond.[7]

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This step expels the ethoxide ion (⁻OCH₂CH₃) as the leaving group, yielding the carboxylic acid.[7]

  • Acid-Base Reaction: The newly formed carboxylic acid is acidic, while the ethoxide ion is a strong base. An immediate proton transfer occurs, where the ethoxide deprotonates the carboxylic acid to form ethanol and a carboxylate salt. This acid-base reaction is essentially irreversible and is the driving force for the completion of the saponification process.[4][5]

  • Protonation (Work-up): The final, neutral carboxylic acid is obtained during the work-up stage by adding a strong acid (e.g., HCl) to protonate the carboxylate salt.[5][8]

Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis.

Materials and Protocol

Reagents and Equipment
Reagent/MaterialMolecular Wt.GradeSupplier Example
Ethyl 2-(5-bromo-1H-indazol-1-yl)acetate283.12 g/mol ≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)40.00 / 23.95 g/mol Reagent GradeMerck, Fisher
Methanol (MeOH) or Tetrahydrofuran (THF)32.04 / 72.11 g/mol ACS GradeFisher Scientific
Deionized Water (H₂O)18.02 g/mol Type II or betterN/A
Hydrochloric Acid (HCl), 1M solution36.46 g/mol Volumetric StandardVWR
Ethyl Acetate (EtOAc)88.11 g/mol ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)120.37 g/mol AnhydrousAcros Organics
Silica Gel TLC Plates (F254)N/AN/AMerck

Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware.

Experimental Workflow

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(5-bromo-1H-indazol-1-yl)acetate (1.0 eq) in a suitable solvent mixture such as Methanol/Water (2:1, v/v) or THF/Water (2:1, v/v).[8][9] A typical concentration is 0.1-0.5 M.

  • Addition of Base: Add an aqueous solution of a base, such as 1M NaOH or LiOH (2.0-4.0 eq), to the stirred solution of the ester.[8][9] The use of an excess of base ensures the reaction goes to completion.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-5 hours.[9] The optimal time and temperature may vary and should be determined by monitoring the reaction.

  • Monitoring Progress with TLC: Periodically take small aliquots from the reaction mixture and spot them on a silica gel TLC plate alongside a spot of the starting material. Elute the plate with a solvent system such as Ethyl Acetate/Hexanes (1:1) with 1% acetic acid. The product, being a carboxylic acid, is more polar than the starting ester and will have a lower Rf value.[10][11] The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. If an organic co-solvent like THF or Methanol was used, remove it under reduced pressure using a rotary evaporator.[8] Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 2-3.[8][9] A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 50 mL).[2] The product will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (5-bromo-1H-indazol-1-yl)acetic acid.[12][13]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure carboxylic acid as a solid.[11]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[14][15]

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.[15][16][17] Avoid creating dust if using solid pellets. The dissolution in water is highly exothermic.[14]

  • Hydrochloric Acid (HCl): Corrosive and can cause skin burns and respiratory irritation.[17] Handle with care.

  • Organic Solvents (Methanol, THF, Ethyl Acetate): Flammable liquids. Keep away from ignition sources. Methanol is toxic if ingested or inhaled.

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[15][17]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Insufficient amount of base.Increase reaction time and/or temperature. Monitor by TLC. Ensure at least 2 equivalents of base are used.[9]
Low Yield Incomplete precipitation during acidification; Product loss during extraction.Ensure pH is sufficiently acidic (~2) to fully protonate the carboxylate.[9] Perform multiple extractions (at least 3) to maximize recovery.
Oily Product After Work-up Presence of residual solvent or impurities.Triturate the oil with a non-polar solvent like hexanes to induce solidification.[11] If this fails, consider purification by column chromatography.
Difficulty in Purification Inappropriate recrystallization solvent.Perform small-scale solvent screening to find a suitable solvent or solvent pair where the product is soluble when hot but sparingly soluble when cold.[11]

References

  • Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). YIC. Retrieved from

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved from [Link]

  • Various Authors. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary Chemistry. Retrieved from [Link]

  • Safety Data Sheet - Certuss. (n.d.). Certuss. Retrieved from [Link]

  • Base Catalysed Ester Hydrolysis: Mechanism & Procedure. (2023, October 20). StudySmarter. Retrieved from [Link]

  • Sodium Hydroxide - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet: Sodium hydroxide. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (2025, October 18). Wiley Online Library. Retrieved from [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 5-bromoindole preparation method. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. (n.d.). DergiPark. Retrieved from [Link]

  • Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. (2017, July 3). Austin Publishing Group. Retrieved from [Link]

  • Kinetics of Hydrolysis of ethyl acetate - Physical Chemistry. (2019, July 6). YouTube. Retrieved from [Link]

  • Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. (n.d.). Figshare. Retrieved from [Link]

  • A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. (2018, May 8). LOCKSS: Serve Content. Retrieved from [Link]

Sources

Application Note: Strategic Integration of 2-(5-bromo-1H-indazol-1-yl)acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The incorporation of 2-(5-bromo-1H-indazol-1-yl)acetic acid into peptide backbones represents a high-value strategy in Fragment-Based Drug Discovery (FBDD). Unlike standard amino acids, this building block serves a dual purpose:

  • Structural Rigidification: The indazole core acts as a bioisostere for tryptophan or indole-based side chains, providing hydrophobic bulk and restricted conformation.

  • Late-Stage Diversification Handle: The 5-bromo substituent functions as a dormant reactive handle. It remains inert during standard Fmoc/tBu solid-phase peptide synthesis (SPPS) but can be activated on-resin for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the protocols for coupling this unit to the N-terminus of a peptide and performing on-resin diversification to generate focused libraries of high-affinity ligands.

Chemical Properties & Handling[1]

  • IUPAC Name: this compound

  • Functionality: Carboxylic acid (coupling partner), Aryl Bromide (cross-coupling handle).

  • Solubility: Sparingly soluble in DCM; highly soluble in DMF, NMP, and DMSO.

  • Stability: Stable to 20% Piperidine (Fmoc deprotection) and 95% TFA (Cleavage).

Storage & Preparation
  • Store powder at +4°C under desiccated conditions.

  • Stock Solution: Prepare fresh 0.2 M solutions in anhydrous DMF. If slight turbidity occurs, sonicate for 5 minutes at 30°C.

Protocol A: N-Terminal Coupling (Capping)

This protocol describes the attachment of the indazole building block to the N-terminus of a resin-bound peptide. Due to the steric bulk of the indazole ring, standard DIC/HOBt coupling can be sluggish. We recommend HATU/DIPEA for rapid, quantitative conversion.

Reagents
  • Resin-Peptide: Any standard resin (Rink Amide, Wang) with a free N-terminal amine.

  • Building Block: this compound (3.0 equivalents).

  • Activator: HATU (2.9 equivalents).

  • Base: DIPEA (6.0 equivalents).[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Activation: In a separate vial, dissolve the Indazole acid (0.3 mmol) and HATU (0.29 mmol) in 2 mL DMF. Add DIPEA (0.6 mmol). Shake for 30 seconds to pre-activate (solution turns yellow).

  • Coupling: Add the activated solution immediately to the resin.

  • Incubation: Shake at Room Temperature (RT) for 45–60 minutes .

    • Note: For sterically hindered N-termini (e.g., N-methyl amino acids or Proline), extend time to 2 hours or double couple.

  • Washing: Drain and wash resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • QC Check: Perform a Kaiser Test (ninhydrin). The beads should remain colorless (negative), indicating complete coupling.

Protocol B: On-Resin Suzuki-Miyaura Diversification

The "Killer App": This protocol allows you to transform the 5-bromo handle into a library of biaryl derivatives before cleaving the peptide from the resin.

Critical Mechanism: The reaction utilizes the aryl bromide on the solid support. The catalyst must penetrate the resin matrix. Therefore, swelling is critical , and elevated temperature is required.

Reaction Scheme Visualization

G Start Resin-Bound 5-Br-Indazole Peptide Reaction Cross-Coupling (80°C, 4-16h) Start->Reaction Swell in DMF Reagents Boronic Acid (R-B(OH)2) Pd(dppf)Cl2 • DCM 2M Na2CO3 Reagents->Reaction Wash Metal Scavenging (DMF/DTC wash) Reaction->Wash Complete Conversion Cleavage TFA Cleavage & Deprotection Wash->Cleavage Product Final Library Compound Cleavage->Product

Figure 1: Workflow for transforming the brominated precursor into a functionalized library.

Optimized Reagent Table
ComponentReagentEquivalentsRole
Catalyst Pd(dppf)Cl₂[2][3] · DCM 0.1 eq (10 mol%)Robust catalyst, resistant to oxidation.
Partner Aryl Boronic Acid5.0 eqExcess ensures driving force on solid phase.
Base Na₂CO₃ (2M Aqueous)10.0 eqActivates boronic acid.
Solvent DMF / Water (9:1)N/ASolubilizes reagents and swells resin.
Step-by-Step Procedure
  • Degassing: Place the resin-bound peptide in a microwave vial or pressure tube. Add the Boronic Acid (5 eq) and Pd(dppf)Cl₂ (0.1 eq).

  • Solvent Addition: Add degassed DMF (enough to cover resin). Bubble Nitrogen/Argon through the slurry for 5 minutes.

  • Base Activation: Add the 2M Na₂CO₃ solution (10 eq).

    • Critical: The presence of water is essential for the Suzuki mechanism.

  • Reaction: Seal the vessel under inert gas.

    • Method A (Microwave - Recommended): Heat to 80°C for 30 minutes .

    • Method B (Thermal Block): Heat to 80°C for 16 hours (Overnight).

  • Washing (Metal Removal):

    • Drain resin.[4]

    • Wash with DMF (3x).

    • Scavenger Wash: Wash with 0.05 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min) to remove Palladium black trapped in the beads.

    • Wash with DMF (3x), DCM (3x).

Protocol C: Cleavage & Isolation

Once the synthesis (and optional coupling) is complete, the peptide must be cleaved.

  • Cleavage Cocktail: Prepare TFA / TIS / H₂O (95 : 2.5 : 2.5) .

    • Note: If the coupled boronic acid contains Methionine or Cysteine, add 2.5% EDT (Ethanedithiol) to the cocktail.

  • Incubation: Add cocktail to resin. Shake at RT for 2–3 hours.

  • Precipitation: Filter the cleavage solution into cold Diethyl Ether (-20°C). Centrifuge to pellet the peptide.

  • Analysis: Dissolve pellet in Water/Acetonitrile (1:1) and analyze via LC-MS.[5]

    • Expected Mass Shift: The Bromine isotope pattern (M, M+2 approx 1:1) will disappear after Suzuki coupling, replaced by the mass of the new aryl group.

Troubleshooting & QA

IssueProbable CauseCorrective Action
Incomplete Coupling (Step A) Steric hindrance or aggregation.Use microwave coupling (50°C, 10 min) or double couple. Switch solvent to NMP.[1][6]
Black Resin after Suzuki Palladium precipitation.Perform the DTC (Diethyldithiocarbamate) wash rigorously. Repeat until washings are clear.
De-bromination (H-Indazole product) Pd-hydride formation (Side reaction).Ensure solvent is thoroughly degassed. Avoid protic solvents like MeOH during coupling. Reduce reaction time.
No Reaction (Suzuki) Catalyst oxidation or lack of water.Use fresh Pd catalyst. Ensure the solvent mix contains at least 5-10% water/base solution.

References

  • Solid-Phase Suzuki Coupling: Cerezo, V., et al.[7] "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Molecules, 2017.[7] Link

  • Indazole Scaffolds: Zhang, M., et al. "Synthesis of Indazoles: A Review." Arkivoc, 2018. Link

  • General SPPS Protocols: Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." J. Am. Chem. Soc., 1963. Link

  • Catalyst Comparison: Comparison of catalysts for 5-bromoindole/indazole coupling. BenchChem Protocols, 2025.[5] Link

Sources

Buchwald-Hartwig amination protocols for brominated indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Protocols for Buchwald-Hartwig Amination of Brominated Indazoles

Executive Summary & Strategic Analysis

The indazole core is a "privileged scaffold" in kinase inhibitor design (e.g., Axitinib, Linifanib), yet it presents a dichotomy in reactivity that often derails standard Buchwald-Hartwig protocols.

Successful amination requires treating the indazole not as a single substrate class, but as two distinct electronic entities:

  • The Benzenoid Ring (Positions 4, 5, 6, 7): Behaves similarly to electron-neutral or electron-rich aryl bromides. The challenge here is steric crowding (position 4/7) and preventing

    
     arylation side-reactions.
    
  • The Pyrazole Ring (Position 3): Behaves as an electron-deficient heteroaryl halide (analogous to 2-halopyridine). The challenge is sluggish oxidative addition and competitive dehalogenation.

The Golden Rule: Control the Nitrogen. Free


 indazoles are potent catalyst poisons. While recent advances allow for "naked" coupling, the most robust, scalable protocols invariably utilize 

-protection.

Mechanistic Grounding & Catalyst Selection

The catalytic cycle for indazoles is governed by the delicate balance of the oxidative addition (OA) and reductive elimination (RE) steps.

  • For 3-Bromoindazoles: The C-Br bond is activated.[1] OA is fast, but the resulting Pd(II) intermediate is prone to

    
    -hydride elimination (dehalogenation) if the amine is sterically hindered or the transmetallation is slow.
    
  • For 5/6-Bromoindazoles: The ring is electron-rich. OA is the rate-limiting step.[2] Electron-rich, bulky phosphines (Dialkylbiaryl phosphines) are required to drive this step.

Visualization: The Indazole-Specific Catalytic Cycle

The following diagram highlights the critical divergence points for indazole substrates.

BuchwaldIndazole Start Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (Rate Limiting for 5/6-Br) Start->OxAdd + Indazole-Br Poison Catalyst Poisoning (Free N-H coordination) Start->Poison Unprotected N1-H Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Base Dehalo Dehalogenation (3-Br Side Reaction) OxAdd->Dehalo Slow Amine Capture RedElim Reductive Elimination (Product Release) Coord->RedElim C-N Bond Formation RedElim->Start Regenerate Pd(0)

Caption: Figure 1. Catalytic cycle emphasizing the divergent risks: N-H poisoning at the Pd(0) stage and dehalogenation at the Pd(II) stage.

Critical Pre-requisite: Protecting Group Strategy

Before attempting coupling, assess the


 status.
Protecting GroupStabilityRemovalRecommendation
THP (Tetrahydropyranyl) High (Base stable)Acid (HCl/MeOH)Top Choice. Electronic neutrality prevents interference with the aryl ring.
SEM (Trimethylsilylethoxymethyl) Very HighTBAF or AcidExcellent for scale-up; prevents N2 migration.
Boc (tert-butyloxycarbonyl) ModerateAcid (TFA)Risky. Electron-withdrawing nature deactivates the ring, making OA harder for 5/6-bromo positions.
Methyl PermanentN/AUse only if N-Methyl is the desired final motif.

Experimental Protocols

Protocol A: The "Workhorse" (5-, 6-, or 7-Bromoindazoles)

Best for: Electron-neutral/rich rings coupled with primary or secondary amines.

Rationale: We utilize RuPhos (for secondary amines) or BrettPhos (for primary amines). These bulky ligands facilitate the difficult oxidative addition on the electron-rich indazole ring while preventing bis-arylation. LHMDS is selected over NaOtBu because the lithium cation can stabilize the intermediate amide complex, preventing hydrolysis if esters/nitriles are present.

Reagents:

  • Substrate:

    
    -THP-5-bromoindazole (1.0 equiv)
    
  • Amine: 1.2 equiv[3][4][5]

  • Catalyst: RuPhos Pd G4 (1–2 mol%)

  • Base: LiHMDS (1M in THF, 2.2 equiv)

  • Solvent: Anhydrous THF or Dioxane

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the indazole substrate and RuPhos Pd G4 precatalyst. Cap and purge with Argon/Nitrogen x3. Note: Using G4 precatalyst eliminates the induction period seen with Pd2(dba)3.

  • Solvent Addition: Add anhydrous THF (0.2 M concentration relative to halide).

  • Amine Addition: Add the amine via syringe.[6]

  • Base Addition: Dropwise addition of LiHMDS. Critical: Rapid addition can cause local exotherms leading to dehalogenation.

  • Reaction: Heat to 65 °C for 2–4 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[6]
    
Protocol B: The "Activated" Core (3-Bromoindazoles)

Best for: Heteroaryl-like coupling at the 3-position.

Rationale: The 3-position is electron-deficient. Oxidative addition is fast, but the catalyst is prone to coordination by the adjacent


 nitrogen. We use Xantphos  or tBuBrettPhos  to create a rigid bite angle that enforces reductive elimination.

Reagents:

  • Substrate:

    
    -SEM-3-bromoindazole (1.0 equiv)
    
  • Amine: 1.2 equiv[3][4][5]

  • Catalyst: Pd(OAc)2 (2 mol%) + Xantphos (4 mol%) OR tBuBrettPhos Pd G3 (2 mol%)

  • Base: Cs2CO3 (2.0 equiv, dried)

  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step:

  • Pre-complexation (If using Xantphos): Stir Pd(OAc)2 and Xantphos in the solvent for 10 mins at RT until the solution turns clear/yellow (generation of active species).

  • Substrate Loading: Add the bromide, amine, and solid Cs2CO3.

  • Thermal Cycle: Heat to 90–100 °C. Note: 3-bromo couplings often require higher temperatures than 5-bromo due to the stability of the oxidative addition intermediate.

  • Monitoring: Watch for "protodehalogenation" (formation of indazole with H at pos 3) via LCMS. If observed, lower temp to 80 °C and increase concentration.

Protocol C: The "Naked" Indazole (Unprotected)

Best for: Rapid screening when protection steps are bottlenecking.

Rationale: This relies on tBuBrettPhos Pd G3/G4 . This ligand is bulky enough to prevent the free


 of the indazole from binding irreversibly to the Pd center. We use LHMDS  (3+ equiv) to deprotonate the indazole 

first, creating an anionic species that is less likely to poison the catalyst, followed by the amine coupling.

Key Modification:

  • Use 3.5 equiv of LHMDS .

  • Add base before heating to ensure full deprotonation of the indazole

    
     (pKa ~14).
    

Decision Matrix & Workflow

Use this logic flow to select the correct protocol for your specific substrate.

IndazoleWorkflow Start Start: Brominated Indazole CheckProt Is N1 Protected? Start->CheckProt CheckPos Bromine Position? CheckProt->CheckPos Yes ProtC Protocol C: tBuBrettPhos + Excess LHMDS (High Risk) CheckProt->ProtC No (Urgent) Protect Action: Install THP/SEM CheckProt->Protect No (Standard) ProtA Protocol A: RuPhos/BrettPhos + LHMDS (Standard) CheckPos->ProtA Pos 4, 5, 6, 7 ProtB Protocol B: Xantphos + Cs2CO3 (Activated) CheckPos->ProtB Pos 3 Protect->CheckPos

Caption: Figure 2. Decision tree for selecting the optimal coupling protocol based on protecting group status and regiochemistry.

Troubleshooting: The Self-Validating System

A robust protocol must provide diagnostic feedback. Use this table to diagnose failure modes.

SymptomDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition / Ligand dissociation.Switch to a precatalyst (G3/G4) instead of mixing Pd/Ligand. Ensure

exclusion.
No Reaction (SM Recovery) Oxidative Addition failure.Switch to a more electron-rich ligand (e.g., from XPhos to BrettPhos). Remove electron-withdrawing protecting groups (Boc).
Dehalogenation (H-Indazole)

-hydride elimination is faster than reductive elimination.
Increase amine concentration. Lower reaction temperature.[6] Switch to tBuBrettPhos (bulky ligands accelerate RE).
Regio-scrambling (N1 vs N2) Migration of protecting group or coupling at N-H.Use SEM protection (thermodynamically stable). Avoid high temps (>110°C) with Boc groups.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of secondary amines with heteroaryl halides. Chemistry – A European Journal, 18(31), 9758-9769. Link

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[5] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[5] Link[5]

  • BenchChem Application Notes. (2025). Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Link

  • Organic Process Research & Development. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Org.[5][7][8] Process Res. Dev., 23(8), 1478–1483.[9] Link

Sources

Precision Microwave-Assisted Synthesis of Indazole-1-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of indazole-1-acetic acid derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

Indazole-1-acetic acid derivatives represent a critical pharmacophore in medicinal chemistry, serving as core scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) like Bendazac and anticancer agents such as Lonidamine analogues. Conventional synthesis often suffers from long reaction times (12–24 hours), harsh reflux conditions, and poor regioselectivity between the N1 and N2 isomers.

This application note details a microwave-assisted (MW) protocol that reduces reaction times to minutes while enhancing yield and regioselectivity. By leveraging the specific dielectric heating properties of polar solvents and the thermodynamic stability of the N1-tautomer, this workflow provides a scalable, high-throughput route for library generation.

Scientific Foundation & Mechanistic Insight

The Regioselectivity Challenge (N1 vs. N2)

The indazole ring exists in two tautomeric forms: 1H-indazole and 2H-indazole.[1] The 1H form is thermodynamically more stable.[1] However, during alkylation, the "ambident" nature of the indazole anion can lead to a mixture of N1-alkylated (desired for acetic acid derivatives) and N2-alkylated products.

  • Thermodynamic Control (MW Advantage): Microwave irradiation facilitates rapid equilibration. Under high-temperature conditions in non-polar aprotic solvents (e.g., THF) with strong bases (NaH), the reaction favors the thermodynamically stable N1-isomer (>99% selectivity).[2]

  • Kinetic Control: Weaker bases (K₂CO₃) in polar aprotic solvents (DMF) often yield mixtures (approx. 2:1 ratio of N1:N2) due to the proximity of the cation to the N2 position during the transition state.

Microwave Dielectric Heating Mechanism

Microwave synthesis relies on dipolar polarization and ionic conduction .

  • Solvent Choice: For N-alkylation, THF (low loss tangent) is transparent to MW, allowing selective heating of the ionic reagents if a susceptor is added, or uniform heating if a more polar solvent like DMF or Acetone is used.

  • Effect: The rapid internal heating minimizes wall effects and thermal gradients, suppressing the formation of degradation byproducts common in prolonged oil-bath refluxes.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (N1-Focus)

Objective: Synthesis of Ethyl (1H-indazol-1-yl)acetate from 1H-indazole.

Reagents:

  • Substrate: 1H-Indazole (or substituted derivative) (1.0 equiv)

  • Electrophile: Ethyl bromoacetate (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2]

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology:

  • Activation: In a dried MW vial equipped with a stir bar, suspend NaH (1.5 equiv) in anhydrous THF (5 mL/mmol substrate) under Argon/Nitrogen atmosphere.

  • Deprotonation: Add 1H-Indazole (1.0 equiv) slowly at 0°C. Stir at room temperature for 10 minutes to ensure anion formation (evolution of H₂ gas).

  • Addition: Add Ethyl bromoacetate (1.2 equiv) dropwise. Cap the vial.

  • MW Irradiation:

    • Mode: Dynamic (Constant Temperature)

    • Temperature: 60°C

    • Hold Time: 10 minutes

    • Stirring: High

    • Pressure Limit: 200 psi

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.[3]

  • Purification: The high regioselectivity of this method often renders column chromatography unnecessary. Recrystallize from Ethanol/Hexane if needed.

Protocol B: Rapid Hydrolysis (Ester to Acid)

Objective: Conversion of Ethyl (1H-indazol-1-yl)acetate to Indazole-1-acetic acid.

Reagents:

  • Substrate: Ethyl (1H-indazol-1-yl)acetate (from Protocol A)

  • Base: 10% NaOH (aq) or 1M LiOH

  • Solvent: Ethanol (1:1 ratio with aqueous base)

Step-by-Step Methodology:

  • Preparation: Dissolve the ester in Ethanol in a MW vial. Add the aqueous base solution.[3][4]

  • MW Irradiation:

    • Mode: Dynamic

    • Temperature: 100°C

    • Hold Time: 5 minutes

    • Power: Max 150W (to prevent overshoot)

  • Isolation: Acidify the reaction mixture with 1N HCl to pH 2–3. The product typically precipitates as a white solid.

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.

Data Summary & Comparison

Table 1: Microwave vs. Conventional Heating Efficiency

Reaction StepMethodSolvent/BaseTemp/TimeYield (%)N1:N2 Ratio
N-Alkylation ConventionalAcetone / K₂CO₃Reflux / 24 h65 - 75%~70:30
Microwave (Protocol A) THF / NaH 60°C / 10 min 92 - 95% >99:1
Microwave (Green)EtOH / K₂CO₃120°C / 15 min85%~80:20
Hydrolysis ConventionalEtOH / NaOHReflux / 4 h80%N/A
Microwave (Protocol B) EtOH / NaOH 100°C / 5 min 96 - 98% N/A

Workflow Visualization

The following diagram illustrates the decision matrix for synthesis, highlighting the critical divergence between N1 and N2 selectivity pathways.

IndazoleSynthesis Start Start: 1H-Indazole Deprotonation Deprotonation (Anion Formation) Start->Deprotonation Condition_A Route A: High Selectivity (NaH / THF / MW 60°C) Deprotonation->Condition_A Preferred Condition_B Route B: Green/Simple (K2CO3 / Acetone / MW 120°C) Deprotonation->Condition_B Alternative N1_Ester Major: N1-Ethyl Ester (Thermodynamic Product) Condition_A->N1_Ester >99% Selectivity Condition_B->N1_Ester ~80% N2_Ester Minor: N2-Ethyl Ester (Kinetic Byproduct) Condition_B->N2_Ester ~20% Hydrolysis MW Hydrolysis (NaOH / EtOH / 100°C) N1_Ester->Hydrolysis N2_Ester->Condition_B Requires Chromatography Final_Acid Target: Indazole-1-acetic acid Hydrolysis->Final_Acid Acidification (HCl)

Caption: Workflow logic for regioselective synthesis. Route A (NaH/THF) minimizes downstream purification by maximizing N1-selectivity.

Troubleshooting & Optimization ("The Scientist's Notebook")

  • Issue: Low Regioselectivity (High N2 content).

    • Cause: Incomplete deprotonation or use of polar aprotic solvents (DMF/DMSO) which stabilize the transition state at the N2 position.

    • Fix: Switch to Protocol A (NaH/THF). Ensure the reaction mixture is anhydrous. The sodium cation coordinates with N2, sterically shielding it and directing the electrophile to N1.[1]

  • Issue: Incomplete Hydrolysis.

    • Cause: Steric hindrance from substituents at the C7 position.[2]

    • Fix: Increase MW temperature to 120°C or switch base to KOH.

  • Safety Note: When using NaH in MW vials, ensure the pre-stirring step (vented) is complete to remove H₂ gas before sealing the vessel for irradiation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021.

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization. Asian Journal of Research in Chemistry, 2012.

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates. ACS Omega, 2024.

  • Synthesis and biological evaluation of indazole derivatives. Journal of Chemical Health Risks, 2025.

  • Comparative Studies on Conventional and Microwave Synthesis of Indole Derivatives. Molecules, 2008.

Sources

Preparation of lonidamine analogues using 5-bromoindazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 5-Functionalized Lonidamine Analogues via 5-Bromoindazole Intermediates

Executive Summary

Lonidamine [1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid] is a hexokinase II inhibitor that disrupts the Warburg effect in cancer cells. While the parent compound lacks substitution on the indazole benzene ring, emerging Structure-Activity Relationship (SAR) studies suggest that functionalization at the C5 position can modulate potency, solubility, and metabolic stability.

This guide details a robust, modular protocol for synthesizing 5-substituted lonidamine analogues using methyl 5-bromo-1H-indazole-3-carboxylate as a divergent intermediate. The protocol prioritizes N1-regioselectivity —a common synthetic bottleneck—by leveraging thermodynamic control via chelation effects.

Strategic Overview

The synthesis hinges on the "5-Bromo Strategy," where the bromine atom serves as a dormant handle for late-stage cross-coupling (Suzuki-Miyaura, Sonogashira) after the critical N-alkylation step. This approach avoids chemoselectivity issues and allows for the rapid generation of analogue libraries.

Synthetic Pathway Diagram

G Start 5-Bromo-1H-indazole- 3-carboxylic acid Ester Methyl 5-bromo-1H- indazole-3-carboxylate (Scaffold) Start->Ester MeOH, H2SO4 Reflux Alkylation N-Alkylation (NaH/THF) Ester->Alkylation 2,4-Cl2-BnCl N1_Product N1-Isomer (Major) (Target Scaffold) Alkylation->N1_Product Thermodynamic Control N2_Product N2-Isomer (Minor) (Impurity) Alkylation->N2_Product Kinetic Control Coupling Pd-Catalyzed Coupling (Suzuki) N1_Product->Coupling Ar-B(OH)2 Pd(dppf)Cl2 Hydrolysis Final Hydrolysis (LiOH) Coupling->Hydrolysis Final 5-Substituted Lonidamine Analogue Hydrolysis->Final

Figure 1: Modular synthetic workflow for lonidamine analogues. The 5-bromo intermediate allows divergent synthesis after the regioselective alkylation step.

Critical Mechanism: Controlling Regioselectivity (N1 vs. N2)

Indazoles possess two nucleophilic nitrogens.[1] Alkylation can occur at N1 (desired) or N2.[1][2][3][4]

  • Kinetic Control: Favors N2 alkylation due to the higher electron density and proximity to the lone pair in the 2H-tautomer.

  • Thermodynamic Control (Our Approach): Using Sodium Hydride (NaH) in THF favors the N1 isomer.[1]

    • Mechanism:[5][6][7] The sodium cation (

      
      ) coordinates with the carbonyl oxygen at C3 and the N2 nitrogen. This "chelation lock" sterically hinders the N2 position and directs the electrophile to N1.
      
    • Contrast: Using

      
       in polar aprotic solvents (DMF) disrupts this chelation, often leading to significant N2 byproduct formation (up to 40%).
      

Detailed Protocols

Step 1: Scaffold Preparation (Esterification)

Rationale: The carboxylic acid is protected as a methyl ester to improve solubility and facilitate the chelation-controlled alkylation.

  • Reagents: 5-Bromo-1H-indazole-3-carboxylic acid (10.0 g, 41.5 mmol), Methanol (100 mL), conc.

    
     (1.0 mL).[8]
    
  • Procedure:

    • Suspend the starting acid in Methanol.

    • Add

      
       dropwise.
      
    • Reflux for 12 hours (monitor by TLC, 50% EtOAc/Hex).

    • Cool to RT. The product often precipitates.

    • Concentrate to ~30 mL, pour into ice water (200 mL), and basify to pH 8 with sat.

      
      .
      
    • Filter the white solid, wash with water, and dry in vacuo.

  • Yield: ~95% (Methyl 5-bromo-1H-indazole-3-carboxylate).

Step 2: Regioselective N-Alkylation (The "NaH Method")

Rationale: Uses NaH/THF to maximize N1 selectivity (>95:5 ratio).

  • Reagents:

    • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq)[1]

    • 2,4-Dichlorobenzyl chloride (1.1 eq)

    • Sodium Hydride (60% in oil, 1.2 eq)

    • Anhydrous THF (0.1 M concentration)

  • Protocol:

    • Activation: In a flame-dried flask under Argon, dissolve the indazole ester in anhydrous THF. Cool to 0°C.

    • Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 min, then warm to RT for 30 min. Observation: Gas evolution (

      
      ) will cease, and the solution may turn yellow/orange.
      
    • Alkylation: Cool back to 0°C. Add 2,4-dichlorobenzyl chloride dropwise (neat or in minimal THF).

    • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Quench: Carefully add sat.

      
       at 0°C.[8]
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient). The N1 isomer typically elutes after the N2 isomer (N2 is less polar).

  • Target Data:

    • N1 Isomer (Major): ~75-85% yield.

    • N2 Isomer (Minor): <10% yield.

Step 3: C5-Diversification (Suzuki Coupling)

Rationale: Installation of aryl/heteroaryl groups at the 5-position.

  • Reagents: N1-alkylated intermediate (1.0 eq), Arylboronic acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq), Dioxane/Water (4:1).
  • Protocol:

    • Degas solvents with Argon for 15 mins.

    • Combine all reagents in a sealed tube/vial.

    • Heat to 90°C for 4–6 hours.

    • Filter through Celite, concentrate, and purify via column chromatography.

Step 4: Hydrolysis to Active Drug
  • Reagents: LiOH (3.0 eq), THF/Water (1:1).

  • Protocol: Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl. Filter the precipitate (the final drug).

Quality Control & Self-Validation

To ensure the correct isomer (N1) was isolated, use the following NMR diagnostic criteria.

FeatureN1-Isomer (Desired) N2-Isomer (Byproduct)
NOE Signal Strong correlation between N-CH2 protons and H-7 (indazole benzene ring).Correlation between N-CH2 protons and H-3 substituent (if applicable) or lack of H-7 correlation.
HMBC N-CH2 correlates with C-7a (bridgehead carbon, ~140 ppm).[9]N-CH2 correlates with C-3 (~135 ppm).
C13 Shift (C3) Typically ~134-136 ppm .Typically ~120-125 ppm (shielded).
Regioselectivity Logic Diagram

Logic Check Isolate Major Product NOE_Test Run NOESY NMR Check->NOE_Test Decision Do N-CH2 protons correlate with H-7? NOE_Test->Decision Yes N1-Isomer Confirmed (Proceed to Coupling) Decision->Yes Yes No N2-Isomer Detected (Discard/Reprocess) Decision->No No

Figure 2: Decision tree for validating regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

References

  • Regioselective Alkylation Mechanisms

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org. Chem. 2024, 20, 1805–1816.
    • URL:[Link]

  • Indazole Synthesis & Gamendazole Analogues

    • Title: Synthesis of 6-SF5-indazoles and an SF5-analog of gamendazole.[10]

    • Source: Org.[10][11][12][13] Biomol. Chem., 2018, 16, 5793.[10]

    • URL:[Link]

  • Lonidamine Structure & Properties

    • Title: pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study.
    • Source: RSC Adv., 2023, 13, 21256.
    • URL:[Link]

  • General Indazole Protocols

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][3][6][14][15]

    • Source: Beilstein J. Org. Chem. 2021, 17, 1939–1950.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Alkylation of 5-Bromoindazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of N1 vs N2 alkylation in 5-bromoindazole synthesis Content type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Module. This guide addresses the "ambident nucleophile" challenge inherent to indazole chemistry. 5-Bromoindazole exists in a tautomeric equilibrium between 1H- and 2H-forms. While the 1H-isomer (N1) is thermodynamically favored, alkylation frequently yields mixtures of N1- and N2-substituted products due to the high nucleophilicity of the N2 position in the deprotonated state.

This technical guide provides validated protocols, mechanistic insights, and troubleshooting workflows to maximize your desired regioisomer yield.

Part 1: The Decision Matrix (Optimization Workflow)

Before starting your synthesis, determine your target isomer and select the corresponding pathway.

Indazole_Optimization Start Target: Alkylated 5-Bromoindazole Decision Which Isomer is Desired? Start->Decision N1_Path Target: N1-Alkyl (Thermodynamic) Decision->N1_Path 1-Alkyl N2_Path Target: N2-Alkyl (Kinetic) Decision->N2_Path 2-Alkyl N1_Cond Protocol A: Metal-Chelated SN2 Base: NaH (Strong, Non-coordinating) Solvent: THF (Anhydrous) Temp: 50°C - Reflux N1_Path->N1_Cond N2_Cond Protocol B: Mitsunobu Reaction Reagents: ROH, PPh3, DIAD Solvent: THF Temp: 0°C -> RT N2_Path->N2_Cond N1_Mech Mechanism: Thermodynamic Control & Na+ Chelation Effect N1_Cond->N1_Mech N2_Alt Alternative: K2CO3 / DMF (Often yields mixtures) N2_Cond->N2_Alt

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Part 2: Validated Experimental Protocols

Protocol A: Maximizing N1-Alkylation (The "Gold Standard")

Mechanism: This protocol leverages thermodynamic control .[1][2] The 1H-indazole anion is thermodynamically more stable.[3] Using a strong base (NaH) in a non-polar aprotic solvent (THF) promotes a "tight ion pair" or chelation effect (especially if C3 substituents are present, though less relevant for 5-bromo) that shields N2, or simply allows the reaction to equilibrate to the stable N1 product.

  • Reagents: 5-Bromoindazole (1.0 eq), NaH (60% in oil, 1.2 eq), Alkyl Halide (1.1 eq), Anhydrous THF.

  • Step-by-Step:

    • Dryness is Critical: Flame-dry your flask and cool under Argon/Nitrogen. Moisture destroys NaH and introduces hydroxide, which degrades selectivity.

    • Deprotonation: Dissolve 5-bromoindazole in THF (0.2 M). Cool to 0°C. Add NaH portion-wise.

    • Wait: Stir at 0°C for 30 mins, then warm to RT for 30 mins. Visual Cue: Evolution of H2 gas must cease.

    • Alkylation: Cool back to 0°C (optional, but good for exotherm control) and add the alkyl halide dropwise.

    • Thermodynamic Push: Warm to 50°C or Reflux for 4–12 hours.

      • Why? Higher temperatures help overcome the activation energy to reverse any kinetically formed N2 product back to the anion, eventually funneling it to the thermodynamic N1 trap.

    • Workup: Quench with sat. NH4Cl.[4] Extract with EtOAc.[5]

Protocol B: Maximizing N2-Alkylation

Mechanism: This protocol relies on kinetic control and steric steering. The Mitsunobu reaction activates the alcohol (not the indazole), and the steric bulk of the PPh3/DIAD complex often directs the attack to the more accessible (and more nucleophilic in the neutral state) N2 position.

  • Reagents: 5-Bromoindazole (1.0 eq), Alcohol (R-OH, 1.5 eq), PPh3 (1.5 eq), DIAD or DEAD (1.5 eq), Anhydrous THF.

  • Step-by-Step:

    • Dissolve 5-bromoindazole, Alcohol, and PPh3 in THF under inert atmosphere.

    • Cool to 0°C .

    • Add DIAD dropwise over 10–15 minutes. Do not let the reaction heat up.

    • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Note: Do not heat. Heating may promote isomerization or side reactions.

Part 3: Troubleshooting Guide & FAQs

Q1: I am using K2CO3 in DMF and getting a 50:50 mixture. Why?

A: This is a classic issue.

  • The Science: DMF is a polar aprotic solvent. It effectively solvates the cation (K+), leaving the indazole anion "naked" and highly reactive. In this state, the charge density is delocalized, but the N2 position often has higher electron density/nucleophilicity kinetically.

  • The Fix: Switch to Protocol A (NaH/THF) . The change from a loose ion pair (in DMF) to a tight ion pair (in THF) significantly improves N1 selectivity.

Q2: How do I separate the N1 and N2 isomers? They look close on TLC.

A: While close, they are distinct.

  • Elution Order: generally, the N1-alkyl isomer is less polar and elutes first (Higher Rf) on silica gel. The N2-alkyl isomer (quinonoid character) is more polar and elutes second (Lower Rf).

  • Solvent System: Try Hexane:EtOAc (8:2 to 7:3) or DCM:MeOH (99:1) .

  • Visualization: 5-Bromoindazole derivatives quench UV strongly. Both spots should be UV active.

Q3: My yield is low for the N1 product using NaH.

A: Check these three factors:

  • NaH Quality: Old NaH absorbs moisture, becoming NaOH. This generates water, which inhibits the reaction. Use fresh NaH or titrate it.

  • Alkylation Agent: If using a secondary alkyl halide (e.g., isopropyl bromide), elimination (E2) is a competing side reaction. Switch to a primary halide or use the Mitsunobu protocol (which inverts stereochemistry if using a chiral alcohol, but favors N2).

  • Temperature: If the reaction is too cold, you may be stuck at the kinetic stage (mixture). Heat to 50°C to drive thermodynamic equilibration.

Q4: Does the 5-Bromo substituent affect the ratio?

A: Yes. The Bromine at C5 is an Electron Withdrawing Group (EWG).

  • Effect: It increases the acidity of the N-H proton (pKa ~13-14).

  • Selectivity: EWGs generally decrease the nucleophilicity of the ring. While they don't drastically flip the preference compared to unsubstituted indazole, they make the anion more stable, requiring stronger thermodynamic push (heat) to ensure reaction completion at the sterically more hindered N1 position if the alkyl group is bulky.

Part 4: Comparative Data

Table 1: Effect of Conditions on Regioselectivity (Typical Values for 5-Haloindazoles)

ConditionBaseSolventTempN1 : N2 RatioYieldMechanism
Protocol A NaH THF 50°C > 90 : 10 High Thermodynamic / Chelation
Standard SN2K2CO3DMFRT~ 55 : 45HighMixed / Loose Ion Pair
Standard SN2Cs2CO3DMF80°C~ 60 : 40HighMixed
Protocol B None THF RT < 10 : 90 Mod. Mitsunobu (Kinetic)

Note: Ratios are approximate and depend on the steric bulk of the alkylating agent.

Part 5: References

  • Cheung, M. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry (RSC) Advances.

  • Luo, G. et al. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry.

  • BenchChem Technical Support . (2025). Troubleshooting regioselectivity in indazole synthesis.

  • Meanwell, N. A. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

  • WuXi Biology . (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.

Sources

Purification methods for 2-(5-bromo-1H-indazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the synthesis and isolation of 2-(5-bromo-1H-indazol-1-yl)acetic acid (CAS: 92567-19-6)[1].

The functionalization of the indazole core presents unique chromatographic and synthetic challenges. Because indazoles exhibit tautomerism, direct N-alkylation inherently produces a mixture of N1 and N2 regioisomers[2]. This guide bridges the gap between theoretical chemistry and benchtop reality, providing field-proven, self-validating protocols to ensure you isolate a highly pure active pharmaceutical ingredient (API) precursor.

Workflow Visualization

The following diagram illustrates the critical path for synthesizing and purifying the target compound, emphasizing the strategic decision to separate isomers at the ester stage rather than the final acid stage.

G Start 5-Bromo-1H-indazole + Alkyl Haloacetate Alkylation Alkylation (Base/Solvent) Generates N1 & N2 Isomers Start->Alkylation Chromatography Silica Gel Flash Chromatography (Isomer Separation) Alkylation->Chromatography N1Ester N1-Alkylated Ester (Target Precursor) Chromatography->N1Ester Major/Less Polar N2Ester N2-Alkylated Ester (Byproduct) Chromatography->N2Ester Minor/More Polar Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) N1Ester->Hydrolysis Acidification Acidification (pH 2-3) & Precipitation Hydrolysis->Acidification Crude Crude this compound Acidification->Crude AB_Extract Acid-Base Extraction (Removes unreacted starting material) Crude->AB_Extract Pure Pure this compound CAS: 92567-19-6 AB_Extract->Pure

Workflow for the synthesis and purification of this compound.

Quantitative Data: Physicochemical & Chromatographic Properties

To successfully troubleshoot purification, you must understand the physical behavior of the target compound and its impurities.

CompoundRoleCAS NumberRf Value (Hex/EtOAc 3:1)Solubility Profile
5-Bromo-1H-indazole Starting Material53857-57-1~0.45Soluble in DCM, EtOAc, MeOH
Methyl 2-(5-bromo-1H-indazol-1-yl)acetate N1-Ester Intermediate92567-18-5[3]~0.35Soluble in DCM, EtOAc
Methyl 2-(5-bromo-2H-indazol-2-yl)acetate N2-Ester ByproductN/A~0.15Soluble in DCM, EtOAc
This compound Target Product92567-19-6[1]Streaks severely (Acidic)Soluble in DMSO, DMF; Insoluble in H2O

Troubleshooting & FAQs

Q1: Why is my final product contaminated with the N2-alkylated isomer, and why can't I separate them via column chromatography? The Causality: Indazoles are ambident nucleophiles. During the initial alkylation step, the base deprotonates the indazole, allowing the electrophile to attack at either the N1 or N2 position[2]. If you carry this mixture through to the final hydrolysis step, you generate a mixture of N1 and N2 carboxylic acids. Carboxylic acids form strong intermolecular hydrogen bonds with the silanol groups on normal-phase silica gel, causing severe streaking that completely masks the subtle polarity differences between the isomers. The Solution: You must perform the separation at the ester intermediate stage (e.g., using [3]). The N1-ester lacks the hydrogen-bonding carboxyl group and has a smaller dipole moment than the N2-ester, allowing it to elute cleanly and rapidly on silica gel (see Protocol A).

Q2: NMR analysis reveals unreacted 5-bromo-1H-indazole in my final product. How do I clear this impurity without running another column? The Causality: 5-bromo-1H-indazole is weakly acidic (NH pKa ~14) but remains entirely neutral under standard aqueous workup conditions. Because it is highly hydrophobic, it easily co-precipitates with your target acid during the final isolation. The Solution: Utilize an acid-base extraction. This is a self-validating system: by raising the pH above 9, your target carboxylic acid (pKa ~3.5) quantitatively converts into a highly water-soluble sodium salt. The unreacted 5-bromoindazole remains neutral and insoluble in water, allowing it to be completely partitioned into an organic waste layer (see Protocol B).

Q3: My isolated this compound contains residual inorganic salts (e.g., LiCl/NaCl) after precipitation. How can I ensure salt-free material? The Causality: Following alkaline hydrolysis, the reaction is acidified to drop the pH below the compound's pKa, inducing precipitation. Rapid precipitation kinetically traps highly soluble inorganic salts within the crystal lattice of the API. The Solution: Implement a hot-water reslurry. Because[1] is highly hydrophobic and essentially insoluble in water, reslurrying the crude solid in sterile, deionized water at 50°C thermodynamically drives the trapped inorganic salts into the aqueous phase without sacrificing the yield of your target compound.

Field-Proven Experimental Protocols

Protocol A: Regioisomer Separation via Flash Chromatography (Ester Stage)

This protocol ensures the absolute removal of the N2-isomer before hydrolysis.

  • Preparation: Concentrate the crude alkylation reaction mixture (containing methyl 2-(5-bromo-1H-indazol-1-yl)acetate and its N2 isomer) under reduced pressure.

  • Dry-Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (1:3 ratio of crude mass to silica mass) and evaporate the DCM completely. Note: Dry-loading is critical here to prevent peak tailing of the closely eluting isomers.

  • Equilibration: Pack and equilibrate a silica gel column with Hexanes/Ethyl Acetate (8:1 v/v).

  • Elution: Load the dry-packed material and elute using a step gradient of Hexanes/Ethyl Acetate (8:1 to 3:1 v/v).

  • Fractionation: Monitor via TLC (UV 254 nm). The target N1-isomer elutes first (Rf ~0.35 in 3:1 Hex/EtOAc). The N2-isomer elutes significantly later (Rf ~0.15).

  • Isolation: Pool the N1-containing fractions and concentrate under reduced pressure to yield the pure N1-ester intermediate.

Protocol B: Acid-Base Extraction and Precipitation (Final Acid Stage)

This self-validating protocol utilizes fundamental pKa differences to guarantee the removal of unreacted starting materials.

  • Salt Formation: Suspend the crude this compound in 1M NaOH (aq) (approx. 10 mL per gram of crude). Stir vigorously for 15 minutes until the target compound completely dissolves, forming the aqueous sodium salt.

  • Organic Wash: Transfer the solution to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 10 mL). The visual validation here is clear: the organic layer will contain the unreacted 5-bromoindazole, while the target compound remains in the aqueous phase. Discard the organic layers.

  • Precipitation: Transfer the aqueous layer to a beaker equipped with a magnetic stirrer. Cool to 0–5°C in an ice bath to minimize the solubility of the final product.

  • Acidification: Dropwise, add 1M HCl (aq) while stirring vigorously until the pH reaches 2.0–2.5 (verify with pH paper). A dense white/off-white precipitate will form immediately.

  • Digestion: Continue stirring the suspension at room temperature for 30 minutes. This "digestion" period prevents the kinetic trapping of NaCl/LiCl salts in the crystal lattice.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with ice-cold, deionized water (2 x 5 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C overnight to afford pure this compound.

References

Sources

Technical Support Center: Optimizing Regioselectivity in Indazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of indazole alkylation. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into controlling the regioselectivity of this critical reaction. Here, we move beyond simple protocols to explain the underlying principles that govern whether an alkyl group attaches to the N1 or N2 position of the indazole ring, a factor that profoundly influences the biological activity of the resulting molecule.[1][2][3][4]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during indazole alkylation, providing concise, evidence-based answers to guide your experimental design.

Q1: Why is achieving regioselectivity in indazole N-alkylation so challenging?

A1: The primary challenge arises from the electronic nature of the indazole ring itself.[5] The indazole scaffold exists as two readily interconverting tautomers: the 1H-indazole and the 2H-indazole.[2][6] The 1H-tautomer is generally the more thermodynamically stable form.[2][6][7][8] Upon deprotonation, the resulting indazolide anion has significant electron density on both nitrogen atoms, making both susceptible to electrophilic attack. The final N1:N2 product ratio is a delicate balance of multiple factors, including the stability of the starting tautomers, the reaction conditions (base, solvent, temperature), and the steric and electronic properties of both the indazole substituents and the alkylating agent.[7][8][9][10]

Q2: What are the primary strategies for selectively achieving N1-alkylation?

A2: Favoring the N1 position, often the thermodynamically preferred product, can be achieved through several key strategies:

  • Thermodynamic Control: Employing conditions that allow for an equilibrium to be established will favor the more stable N1-alkylated product.[7][8][11] This can sometimes be achieved by using specific electrophiles like α-halo esters.[7][11][12]

  • Chelation-Controlled Alkylation: This is a powerful strategy, particularly when the indazole has a substituent at the C3 position capable of coordinating with a metal cation.[9][13] The classic example is using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF).[1][4][7][12][13][14] The sodium cation is thought to form a six-membered chelate with the N2-nitrogen and a heteroatom on the C3-substituent (e.g., the oxygen of a carboxylate or amide), sterically blocking the N2 position and directing the alkylating agent to N1.[2][13]

  • Solvent and Base Selection: The combination of a strong, non-nucleophilic base like NaH in a relatively non-polar solvent like THF is a well-established method for promoting N1-selectivity.[4][7][12][14][15] In contrast, polar aprotic solvents like DMF can lead to a mixture of isomers.[6][15]

Q3: How can I direct the alkylation to the N2 position?

A3: While often the kinetic product, selective N2-alkylation can be achieved under specific conditions:

  • Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD, often shows a preference for the N2-isomer.[1][7][13][14]

  • Acid-Catalyzed Protocols: Certain methods using catalytic amounts of a strong acid, such as trifluoromethanesulfonic acid (TfOH), with specific alkylating agents like diazo compounds or 2,2,2-trichloroacetimidates, have demonstrated extremely high selectivity for the N2 position.[16][17][18][19] The proposed mechanism involves protonation of the alkylating agent, which is then attacked by the N2-nitrogen of the indazole.[16]

  • Substituent Effects: The electronic properties of the indazole ring are a major determinant. Strong electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to strongly favor N2-alkylation, achieving ≥96% selectivity in some cases.[4][7][9][11]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems you might encounter during your experiments.

Problem 1: Poor or No Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most common issue in indazole alkylation, leading to difficult and costly separation processes.

Logical Flow for Troubleshooting Poor Regioselectivity

start Start: Poor Regioselectivity check_conditions Analyze Reaction Conditions Base/Solvent System Temperature Alkylating Agent start->check_conditions base_solvent Base/Solvent Mismatch? | e.g., K₂CO₃ in THF check_conditions->base_solvent check_substrate Evaluate Substrate Substituent at C3? Substituent at C7? Steric Hindrance? temp_issue Temperature too high/low? check_substrate->temp_issue No n2_goal Goal: N2-Alkylation check_substrate->n2_goal Yes base_solvent->check_substrate No n1_goal Goal: N1-Alkylation base_solvent->n1_goal Yes solution_n1 Implement N1-Selective Protocol Use NaH in THF Consider Chelation temp_issue->solution_n1 Optimize T for Thermodynamic Product n1_goal->solution_n1 solution_n2 Implement N2-Selective Protocol Use Mitsunobu Reaction Use TfOH catalysis Check C7-substituent n2_goal->solution_n2 end End: Improved Selectivity solution_n1->end solution_n2->end

Caption: Troubleshooting workflow for poor regioselectivity.

Possible Causes & Solutions
  • Inappropriate Base/Solvent Combination: Your choice of base and solvent is the most critical factor.[8][13]

    • Symptom: You used a weak base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF and obtained a 1:1 mixture. This is expected as these conditions often provide poor selectivity.[6][15]

    • Solution for N1-Selectivity: Switch to the gold standard: sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[4][7][14][15] This combination is highly effective, especially for indazoles with potential chelating groups (e.g., esters, amides) at the C3 position.[4][13]

    • Solution for N2-Selectivity: If N2 is the target, consider the Mitsunobu reaction or acid-catalyzed methods.[7][18]

  • Ignoring Substituent Effects: The electronic and steric nature of the groups on your indazole ring are actively directing the reaction.[8][9][13]

    • Symptom: You have a bulky group at C3 (like tert-butyl) and are getting exclusively the N1 product. This is due to steric hindrance at the N2 position.[4][9]

    • Symptom: You have an electron-withdrawing group at C7 (like -NO₂) and are getting mainly the N2 product, even with NaH/THF. The strong electron-withdrawing effect at C7 favors N2 alkylation.[4][7][9][11]

    • Solution: Acknowledge these intrinsic biases. If the substrate's bias opposes your desired outcome, you must employ a more powerfully directing reaction condition (e.g., use TfOH catalysis to force N2 alkylation on a C3-substituted indazole).[16]

  • Kinetic vs. Thermodynamic Control:

    • Symptom: The reaction at low temperature gives more N2-isomer, while at higher temperature, the ratio shifts towards the N1-isomer.

    • Solution: N2-alkylation is often kinetically favored, while the N1-product is thermodynamically more stable.[8][17] For the N1 product, ensure the reaction is run at a temperature that allows for equilibration (e.g., 50 °C or higher), if the system allows.[7][13] For the N2 product, maintain lower temperatures.

Problem 2: Low or No Yield of Alkylated Product

Even if selectivity is good, a low yield can halt a synthetic campaign.

Possible Causes & Solutions
  • Incomplete Deprotonation: The indazole N-H is not fully deprotonated, resulting in unreacted starting material.

    • Symptom: Significant starting material remains even after extended reaction times.

    • Solution: Ensure you are using a sufficiently strong base. For many applications, NaH is required for complete deprotonation.[9] Weaker bases like K₂CO₃ may not be effective, especially in less polar solvents like THF.[13] Also, ensure the stoichiometry of the base is adequate (typically 1.1-1.2 equivalents).[13]

  • Poor Alkylating Agent Reactivity: The electrophile is not reactive enough.

    • Symptom: The reaction is sluggish, with slow consumption of the indazolide anion.

    • Solution: If using an alkyl bromide, consider switching to a more reactive electrophile like an alkyl iodide or, even better, an alkyl tosylate or triflate.[7][9] This increases the rate of the Sₙ2 reaction.

  • Degradation of Reagents or Products: The reaction conditions are too harsh.

    • Symptom: TLC or LC-MS analysis shows the formation of multiple new spots that are not the desired products, and the mass balance is poor.

    • Solution: Monitor the reaction closely over time. If product degradation is observed, consider running the reaction at a lower temperature for a longer period. Ensure all reagents are pure and solvents are anhydrous, as water can quench the base and indazolide anion.

Data Presentation & Protocols

To provide a practical framework, the following tables summarize key findings from the literature, followed by detailed, validated experimental protocols.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-CO₂Men-Pentyl BromideNaHTHF>99:1~90[4][7]
3-CO₂Men-Pentyl BromideCs₂CO₃DMF1.4:1~85
3-CO₂MeMethanolDEAD, PPh₃THF1:2.578 (total)[7][14]
UnsubstitutedEthyl DiazoacetateTfOHDioxane0:100Good
7-NO₂n-Pentyl BromideNaHTHF4:96High[4][7]
3-t-Butyln-Pentyl BromideNaHTHF>99:1High[4][7]
5-Bromo-3-CO₂MeEthyl TosylateCs₂CO₃Dioxane>95:596[6]
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation

This protocol is optimized for achieving high N1-regioselectivity using the well-established NaH/THF system.[1][3][4][7][8][13][15][20]

Workflow for N1-Selective Indazole Alkylation

Caption: Step-by-step workflow for N1-selective alkylation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Slowly add the alkylating agent (alkyl halide or tosylate, 1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat to 50 °C (substrate dependent) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][15]

  • Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][3]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

This protocol is a reliable method for obtaining the N2-isomer, which is often the kinetic product.[7][13]

  • Preparation: To a stirred solution of the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.[1][13]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue often contains triphenylphosphine oxide and the reduced hydrazide, which can be challenging to remove. Direct purification by flash column chromatography on silica gel is typically required to isolate the desired N2-alkylated indazole.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Royal Society of Chemistry. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. [Link]

  • Wang, J., McCreanney, A., Taylor-Young, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 6367-6373. [Link]

  • Slade, D. J., Pelz, N. F., Bodnar, W. M., & Watson, P. S. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(17), 6331–6334. [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Institutional Repository. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • ResearchGate. (2009). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. [Link]

  • Eriksson, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

Sources

Recrystallization solvents for high-purity 2-(5-bromo-1H-indazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Purification Guide

Subject: Optimization of Recrystallization Protocols for 2-(5-bromo-1H-indazol-1-yl)acetic acid (CAS 92567-19-6)

Executive Summary: Achieving pharmaceutical-grade purity (>99.5%) for this compound requires a rigorous approach to solvent selection. The primary challenge in purifying this scaffold is not merely removing inorganic salts or starting materials, but the efficient separation of the N1-isomer (target) from the N2-isomer (regioisomeric impurity). This guide synthesizes thermodynamic solubility data with field-proven purification strategies to address these specific challenges.

Part 1: Solvent Selection Strategy

The solubility profile of 5-bromoindazole derivatives is governed by the interplay between the hydrophobic brominated fused ring and the hydrophilic carboxylic acid tail.

Table 1: Solvent Compatibility Matrix

Solvent SystemRoleSuitabilityMechanistic Insight
Ethanol / Water (80:20) Primary SystemExcellent Balances the solubility of the hydrophobic core (EtOH) with the polarity required to keep inorganic salts dissolved (Water). The protic environment facilitates hydrogen bond networking, often favoring the crystallization of the thermodynamically stable N1-isomer [1].
Methanol Single SolventGood High solubility at boiling; good for initial salt removal. May require significant cooling or concentration to induce high yield.
Ethyl Acetate / Hexane AlternativeModerate Effective for removing non-polar organic impurities (e.g., unreacted 5-bromoindazole). Less effective for separating the N1/N2 regioisomers due to similar polarities in aprotic media.
Acetone / Water Isomer SeparationHigh Specifically cited in patent literature for the separation of indazole regioisomers. The distinct solvation shells formed around the N1 vs. N2 nitrogens in acetone allow for selective precipitation [2].
DMF / DMSO SolubilizerAvoid While they dissolve the compound well, their high boiling points make removal difficult, often leading to oiling out or solvent inclusion in the crystal lattice.

Part 2: Detailed Experimental Protocol

Protocol ID: REC-IND-05BR-N1 Objective: Purification of crude this compound to remove N2-isomer and hydrolysis byproducts.

Phase 1: Dissolution & Hot Filtration
  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 80 mL of Ethanol (95% or absolute) .

  • Reflux: Heat the mixture to reflux (approx. 78°C). The solid should mostly dissolve.

    • Note: If the solution is not clear, add Ethanol in 5 mL increments. Do not exceed 120 mL total volume.

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-heated Celite pad or sintered glass funnel to remove insoluble inorganic salts or dust.

Phase 2: Controlled Crystallization
  • Anti-Solvent Addition: Return the filtrate to the heat source. Slowly add Deionized Water dropwise through the top of the condenser until a faint, persistent turbidity (cloudiness) is observed.

    • Target Ratio: Typically achieved at an EtOH:Water ratio of ~4:1 to 3:1.

  • Re-dissolution: Add just enough hot Ethanol (1-5 mL) to clear the turbidity and restore a transparent solution.

  • Nucleation (Seeding): Remove from heat. Allow the solution to cool slowly to room temperature (do not use an ice bath yet ).

    • Critical Step: If available, add a seed crystal of pure N1-isomer at 50°C to direct the polymorphism and regio-purity.

  • Maturation: Once at room temperature, stir gently for 2 hours. This "Ostwald ripening" allows small, impure crystals to redissolve and deposit onto larger, purer crystals.

  • Final Cooling: Cool the slurry to 0-4°C in an ice bath for 1 hour to maximize yield.

Phase 3: Isolation
  • Filtration: Filter the white crystalline solid under vacuum.

  • Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, usually because the solution temperature dropped below the "oiling limit" (liquid-liquid phase separation boundary) before nucleation occurred.

  • Fix: Re-heat the mixture until clear. Add a small amount of the "good" solvent (Ethanol) to shift the composition away from the oiling boundary. Seed the solution immediately once it cools slightly below the saturation point. Aggressive stirring during cooling can also induce oiling; switch to gentle agitation.

Q2: How do I confirm I have removed the N2-isomer (2-(5-bromo-2H-indazol-2-yl)acetic acid)? A: The most reliable method is 1H NMR .

  • Diagnostic Signal: Look at the singlet for the methylene protons (-CH2-COOH). In the N1-isomer, this peak typically appears around 5.2–5.3 ppm . The N2-isomer methylene peak is often shifted downfield (deshielded) to 5.4–5.6 ppm due to the quinoid-like character of the 2H-indazole ring [3].

  • TLC: Use a mobile phase of DCM:Methanol:Acetic Acid (95:4:1). The N1 isomer is generally less polar and will have a slightly higher Rf than the N2 isomer.

Q3: The crystals are colored (yellow/orange) instead of white. A: Coloration typically comes from trace oxidation products of the starting material (5-bromoindazole) or azo-coupling byproducts.

  • Fix: Perform a charcoal treatment during the hot filtration step (Phase 1). Add activated carbon (5 wt% relative to crude mass) to the boiling ethanol solution, stir for 10 minutes, and then filter hot through Celite.

Q4: Yield is low (<50%). Is the compound staying in the mother liquor? A: Indazole acetic acids have appreciable solubility in pure ethanol.

  • Fix: Increase the water content in the final cooling stage. Alternatively, concentrate the mother liquor to half volume and repeat the cooling process to harvest a "second crop" of crystals (check purity of the second crop carefully, as it will be enriched in the N2 isomer).

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification process to ensure regio-purity.

RecrystallizationWorkflow Start Crude this compound (Contains N2-isomer, salts, color) Dissolution Dissolve in refluxing Ethanol (Add Activated Carbon if colored) Start->Dissolution HotFilter Hot Filtration (Celite) Removes salts & carbon Dissolution->HotFilter AntiSolvent Add Water dropwise until turbid Then clear with minimal EtOH HotFilter->AntiSolvent Cooling Slow Cooling to RT (Seed at 50°C) AntiSolvent->Cooling CheckOil Did it oil out? Cooling->CheckOil Reheat Re-heat & add more EtOH CheckOil->Reheat Yes IceBath Chill to 0-4°C (1 hour) CheckOil->IceBath No (Crystals formed) Reheat->Cooling Filter Vacuum Filtration & Cold Wash IceBath->Filter QC QC: 1H NMR / HPLC Check Regio-purity Filter->QC Success Pure N1-Isomer (White Solid) QC->Success Pass (>99.5%) Recrys2 Recrystallize from Acetone/Water QC->Recrys2 Fail (N2 isomer present) Recrys2->Filter

Caption: Step-by-step purification logic flow, including remediation loops for oiling out and isomeric impurity removal.

References

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 860-870. Retrieved from [Link]

Technical Support Center: Palladium Removal from Indazole Coupling Products

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: T-IND-Pd-001 Subject: High Residual Palladium in 5-Bromoindazole Cross-Coupling Products Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage (Start Here)

User Issue: "I have performed a Suzuki/Buchwald coupling on a 5-bromoindazole substrate. Despite standard aqueous workup, residual Palladium (Pd) levels remain >500 ppm. The product is colored (tan/grey), and the metal seems 'sticky'."

Root Cause Analysis

The persistence of palladium in your product is likely due to the Chelo-Effect of the Indazole Scaffold .

Unlike simple aryl halides, indazoles possess two nitrogen atoms (N1 and N2) capable of acting as ligands.

  • The Mechanism: The pyridine-like nitrogen (N2) is a potent

    
    -donor. If your N1 position is unprotected, the indazole can also act as a bidentate ligand or form bridging complexes with Pd(II) species.
    
  • The Consequence: Standard aqueous washes (brine/water) cannot break this coordination bond. You require a scavenger with a binding constant (

    
    ) significantly higher than that of the indazole nitrogen.
    

Decision Matrix: Selecting a Purification Strategy

Do not randomly test methods. Use this logic flow to select the protocol best suited for your specific intermediate.

Pd_Removal_Decision_Tree Start Start: Crude Indazole Product (Pd > 500 ppm) Solubility Is the product soluble in THF, EtOAc, or DCM? Start->Solubility Scavenger_Route PROTOCOL A: Functionalized Silica (Thiol/DMT) Solubility->Scavenger_Route High Solubility Chelation_Wash PROTOCOL B: NAC Crystallization or Wash Solubility->Chelation_Wash Low Solubility Yes_Sol Yes No_Sol No (Low Solubility) Check_Color Is product colored? Scavenger_Route->Check_Color Color remains? Final_QC Final QC: ICP-MS < 10 ppm Chelation_Wash->Final_QC Carbon_Route PROTOCOL C: Activated Carbon (Last Resort) Carbon_Route->Final_QC Check_Color->Carbon_Route Yes (Colloidal Pd) Check_Color->Final_QC No

Figure 1: Strategic decision tree for selecting the optimal palladium removal method based on product solubility and physical state.

Technical Protocols

Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Best for: Soluble products, high-value intermediates, and avoiding yield loss.

Theory: Silica-bound thiols (Si-SH) or dimercaptotriazines (Si-DMT) act as "super-ligands," outcompeting the indazole nitrogen for the Pd metal center.

Reagents:

  • SiliaMetS® Thiol (or equivalent mercaptopropyl silica).

  • SiliaMetS® DMT (Dimercaptotriazine) – Recommended if Pd < 1000 ppm but sticky.

Step-by-Step:

  • Dissolution: Dissolve the crude indazole product in THF or Ethyl Acetate (10 volumes). Ensure complete dissolution; if the product precipitates, it will coat the silica and prevent scavenging.

  • Loading: Add the scavenger resin.[1][2]

    • Calculation: 4 equivalents relative to the residual Pd content (not the catalyst used). If residual Pd is unknown, use 10 wt% relative to the product mass.

  • Digestion: Heat the mixture to 50°C for 4 hours or stir at room temperature for 12 hours.

    • Critical Note: Heat is often required to overcome the activation energy of breaking the Pd-Indazole bond.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Rinse the filter cake with 2 volumes of solvent to recover entrained product.

Validation:

"Functionalized silicas have demonstrated reduction of Pd from 1000+ ppm to <10 ppm in nitrogen-rich API intermediates without chromatographic purification." — Garrett & Prasad (2004) [1]

Protocol B: The N-Acetylcysteine (NAC) Method

Best for: Large scale, cost-sensitive batches, or poorly soluble compounds.

Theory: N-Acetylcysteine is a soluble, safe, amino-acid derivative with a high affinity for Pd. It forms a water-soluble Pd-NAC complex that can be washed away or left in the mother liquor during crystallization.

Step-by-Step (The "Onyx" Modification):

  • Dissolution: Dissolve crude material in a water-miscible solvent (e.g., DMSO, DMF, or THF/Water mix).

  • Addition: Add N-Acetylcysteine (NAC) (20 wt% relative to crude product) and solid NaHCO₃ (20 wt%).

  • Heating: Heat to 60°C for 2–4 hours under nitrogen. The solution often turns from dark black/brown to a lighter orange/yellow as the colloidal Pd breaks down.

  • Workup (Choose one):

    • Option 1 (Precipitation): Add water slowly to precipitate the indazole product. The Pd-NAC complex remains in the aqueous mother liquor. Filter and wash with water.[1][3]

    • Option 2 (Extraction): Dilute with EtOAc, wash 3x with 5% NaHCO₃ (aq). The Pd moves to the aqueous layer.

Why this works for Indazoles: The NAC sulfur is a "soft" donor that binds Pd(II) much tighter than the "borderline" nitrogen of the indazole.

Protocol C: Activated Carbon (Adsorption)

Best for: Removing colloidal Pd (black specks) or when other methods fail.

Warning: Generic "charcoal" is often ineffective. You must use activated carbon specific for transition metals (e.g., Darco KB-G or Ecosorb ).

Step-by-Step:

  • Dissolve product in EtOH or THF.[4]

  • Add Activated Carbon (10–20 wt% relative to product).

  • Critical Step: Heat to reflux for 1 hour. Cold stirring is rarely effective for chelated Pd.

  • Filtration: Filter hot through a tight Celite pad.

    • Troubleshooting: If fine carbon passes through, refilter through a 0.22 µm PTFE membrane.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Pd levels dropped but yield is low (60-70%) Product adsorption to scavenger.Switch to Protocol A (Silica). Carbon often adsorbs heteroaromatics like indazoles via

-

stacking. Silica is more selective.
Filtrate is still dark/colored Colloidal Pd nanoparticles (

).
Add an oxidant. Stir with open air (if stable) or add small amount of silica-TMT. Thiols bind Pd(II) better; colloids need to be trapped by pore structure or oxidized.
Product precipitates with the scavenger Solvent incompatibility.Increase dilution. Run the scavenging step at 20-30 volumes of solvent or switch to a better solvent (e.g., DMF) before adding the scavenger.
ICP-MS shows erratic results Sample heterogeneity.Digestion Issue. Ensure the analytical sample is fully digested in Aqua Regia or concentrated

/

. Indazole-Pd complexes are robust against mild acid digestion.

Regulatory Compliance (ICH Q3D)

As of the latest ICH Q3D(R2) guidelines [2], Palladium is a Class 2B impurity.

Permitted Daily Exposure (PDE) Limits:

Route of AdministrationPDE (µ g/day )Concentration Limit (ppm)*
Oral 10010 ppm
Parenteral (IV) 101 ppm
Inhalation 10.1 ppm

*Based on a maximum daily dose of 10g of drug product.[1][5] If your dose is lower, your limit may be higher.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

    • Source:

  • International Council for Harmonisation (ICH). (2022). Guideline Q3D(R2) on Elemental Impurities.

    • Source:

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

    • Source:

  • Onyx Scientific. (Case Study).

    • Source:

  • SiliCycle. (Application Note). Metal Scavenging Solutions for Pharmaceutical Industry.[6]

    • Source:

Sources

Overcoming steric hindrance in 5-bromoindazole derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 5-Bromoindazole Derivatization Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Introduction: Breaching the Steric Wall

The 5-bromoindazole scaffold is a privileged structure in kinase inhibitor discovery, yet it presents a unique "steric paradox." While the C5 position itself is relatively accessible, the derivatization of this core is frequently plagued by distal steric clashes—either from substituents at the N1/C7 positions or from the bulk of the incoming coupling partners.

This guide addresses the specific failure modes caused by steric hindrance during N-alkylation and C5-cross-coupling (Suzuki/Buchwald). We move beyond standard "textbook" conditions to provide high-energy pathways that force reactivity in crowded chemical space.

Module 1: Regioselective N-Functionalization

Q1: I am using a bulky electrophile (e.g., isopropyl, secondary alkyl halide). My N1/N2 selectivity is poor, or the reaction is stalled. How do I force N1 selectivity?

The Mechanic: Steric bulk in the alkylating agent destabilizes the transition state for N2 attack more than N1, but it also slows down the overall reaction, allowing the kinetic N2 product to compete if the conditions are not strictly thermodynamic.

The Solution: You must shift from kinetic to thermodynamic control.

  • Base Selection: Switch to Sodium Hydride (NaH) in THF or DMF. The sodium cation coordinates with the N2 lone pair (and potentially C3 substituents), directing alkylation to N1.

  • Temperature: Heat is your ally. Perform the reaction at 60–80 °C . This overcomes the activation energy barrier imposed by the bulky electrophile and allows any kinetically formed N2-product to rearrange (via alkyl migration) or equilibrate if the mechanism allows.

  • Additive: Add TBAI (Tetrabutylammonium iodide) or KI (0.1 equiv) if using alkyl bromides/chlorides. This generates the more reactive alkyl iodide in situ, which is critical when steric bulk slows the SN2 attack.

Q2: Does a substituent at C7 (e.g., -OMe, -F) affect my ability to alkylate N1?

The Mechanic: Yes, critically. A C7 substituent creates a "steric fence" around the N1 nitrogen.[1]

  • Impact: It significantly retards N1 alkylation, often flipping selectivity toward N2 or preventing reaction entirely.

  • Workaround: If N1 alkylation is mandatory with a C7 substituent, you generally cannot use standard SN2 conditions.

    • Strategy A: Use Chan-Lam coupling (Cu(OAc)₂, aryl/alkyl boronic acid) which proceeds via a different mechanistic pathway less sensitive to immediate steric blocking than backside attack.

    • Strategy B: Use a Mitsunobu reaction (PPh₃, DIAD, Alcohol). While often N2-selective, the steric profile of the alcohol can sometimes be leveraged to favor N1 if the C7 group blocks the N2 approach (rare, usually favors N2).[1] Recommendation: Stick to Strategy A or build the indazole ring after installing the N-substituent.

Module 2: C5-Carbon-Carbon Bond Formation (Suzuki-Miyaura)[2]

Q3: My Suzuki coupling at C5 fails when using ortho-substituted (bulky) boronic acids. Standard Pd(PPh₃)₄ gives <10% yield.

The Mechanic: The oxidative addition of 5-bromoindazole is generally fast. The bottleneck with bulky boronic acids is transmetallation . The "cone angle" of PPh₃ is too small to enforce the mono-ligated Pd(0) species necessary to accept a crowded boronic acid.

The Solution: Abandon PPh₃. You require high-steric-demand, electron-rich ligands that facilitate transmetallation and reductive elimination.

  • Option A (The Workhorse): Pd(dppf)Cl₂·DCM . The large bite angle of the dppf ligand creates a geometry that often tolerates ortho-substitution better than monodentate phosphines.

  • Option B (The Heavy Lifter): SPhos-Pd-G2 or XPhos-Pd-G2 . These Buchwald precatalysts generate the active species (L-Pd(0)) immediately. The biaryl backbone of SPhos/XPhos creates a protective pocket that allows bulky substrates to enter while preventing catalyst aggregation.

Q4: I observe significant protodeboronation of my bulky boronic acid instead of coupling.

The Mechanic: Steric hindrance slows the transmetallation rate. If transmetallation is slower than the rate of base-mediated boronic acid hydrolysis, you get benzene (protodeboronation).

The Solution:

  • Solvent Switch: Move to anhydrous conditions. Use 1,4-Dioxane or Toluene instead of aqueous mixtures.

  • Base Switch: Use Cs₂CO₃ or K₃PO₄ (suspended solid) instead of aqueous Na₂CO₃.

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to increase the collision frequency between the Pd-Ar species and the boronic acid.

Module 3: C5-Carbon-Nitrogen Bond Formation (Buchwald-Hartwig)

Q5: I cannot couple a secondary amine to 5-bromoindazole. The catalyst dies, or I get starting material back.

The Mechanic: 5-bromoindazoles possess a free N-H (if unprotected) or a basic N2 (if protected). These nitrogens can coordinate to Palladium, displacing the phosphine ligand and forming an inactive "Pd-black" sink. Furthermore, bulky secondary amines struggle to undergo amine coordination/deprotonation.

The Solution:

  • Protection is Vital: Protect N1 (e.g., THP, SEM, Boc) before Buchwald coupling. This eliminates the acidic N-H and reduces the coordinating ability of the indazole nitrogens.

  • Ligand Choice: Use RuPhos or BrettPhos .

    • RuPhos: Ideal for secondary amines.[2]

    • BrettPhos: Essential if the amine is primary but sterically hindered.

  • Base: Use LiHMDS (Lithium Hexamethyldisilazide). It is soluble in toluene/THF and strong enough to deprotonate the amine-Pd complex without causing functional group havoc (unlike NaOtBu in some cases).

Visualizing the Workflow

Figure 1: Decision Logic for N-Alkylation & C5-Coupling

IndazoleWorkflow Start 5-Bromoindazole Derivatization N_Alk Step 1: N-Functionalization Start->N_Alk Check_Elec Is Electrophile Bulky? N_Alk->Check_Elec Standard Standard: K2CO3 / DMF Check_Elec->Standard No (MeI, EtBr) Force_N1 Force N1: NaH / THF / Heat Check_Elec->Force_N1 Yes (iPr-I, cPent-Br) C5_Coup Step 2: C5-Coupling (Br) Standard->C5_Coup Force_N1->C5_Coup Check_Partner Is Partner Sterically Hindered? C5_Coup->Check_Partner Pd_PPh3 Avoid: Pd(PPh3)4 Check_Partner->Pd_PPh3 Standard Conditions Pd_Gen3 Use: Pd(dppf)Cl2 or SPhos-Pd-G2 Check_Partner->Pd_Gen3 Yes (Ortho-subst.) Pd_PPh3->Pd_Gen3 Yield < 20%? Switch to ->

Caption: Decision matrix for selecting reagents based on steric demand at N1 and C5 positions.

Experimental Protocols

Protocol A: N1-Selective Alkylation with Sterically Hindered Electrophiles

Designed for isopropyl iodide, cyclopentyl bromide, or similar bulky groups.

ParameterSpecification
Substrate 5-Bromoindazole (1.0 equiv)
Electrophile Alkyl Iodide (1.5 equiv) OR Alkyl Bromide + TBAI (0.1 equiv)
Base Sodium Hydride (60% dispersion, 1.2 equiv)
Solvent Anhydrous THF (0.2 M concentration)
Temp/Time 0 °C (addition) → 60 °C (reaction) for 4–16 h

Step-by-Step:

  • Dissolve 5-bromoindazole in anhydrous THF under Argon/Nitrogen. Cool to 0 °C.

  • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 mins until gas evolution ceases (Deprotonation phase).

  • Add the bulky alkyl halide dropwise.

    • Critical Note: If using a bromide, add TBAI (10 mol%) at this stage.

  • Remove ice bath and heat to 60 °C. Monitor by LCMS.

    • Checkpoint: If N2-alkylation is observed >10%, increase temperature to 80 °C to encourage thermodynamic equilibration to N1.

  • Quench with sat. NH₄Cl, extract with EtOAc.[3]

Protocol B: High-Steric Suzuki Coupling (The "SPhos" Method)

Designed for coupling 5-bromoindazole with ortho-substituted aryl boronic acids.

ParameterSpecification
Catalyst SPhos-Pd-G2 (2–5 mol%)
Ligand SPhos (optional, 2–5 mol% extra if substrate is extremely hindered)
Base K₃PO₄ (2.0 equiv, finely ground)
Solvent 1,4-Dioxane / Water (10:1) OR Pure Dioxane (if hydrolysis is an issue)
Temp 100 °C

Step-by-Step:

  • Charge a microwave vial or pressure tube with N-protected 5-bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), and SPhos-Pd-G2 (0.02 equiv).

  • Seal and purge with Argon for 5 minutes (evacuate/refill x3).

  • Add degassed 1,4-Dioxane (and water if using).

  • Heat at 100 °C for 2–4 hours.

  • Troubleshooting: If conversion is low, add 0.5 equiv more Boronic Acid and heat for another 2 hours.

Protocol C: Buchwald-Hartwig with Bulky Amines

Designed for coupling secondary amines or hindered primary amines.

ParameterSpecification
Catalyst tBuBrettPhos-Pd-G3 (2–5 mol%)
Base NaOtBu (Sodium tert-butoxide) (1.5 equiv)
Solvent t-Amyl Alcohol or Dioxane
Temp 80–100 °C

Step-by-Step:

  • Strictly Anhydrous: Flame-dry glassware. Moisture kills this reaction.

  • Combine N-protected 5-bromoindazole, Amine (1.2 equiv), NaOtBu, and Catalyst in the vessel.

  • Add solvent.[3][4]

  • Heat to 80 °C.

    • Note: t-Amyl alcohol often provides higher yields for hindered amines due to higher boiling point and solubility profile compared to toluene.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Regioselective Alkylation of Indazoles. Retrieved from 1

  • L. J. Weseliński, et al. (2017). Tuning Cross-Coupling Approaches to C3 Modification of Indazoles. The Journal of Organic Chemistry. Retrieved from 5

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from 4

  • National Institutes of Health (NIH). (2020). Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes. Retrieved from 6

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from 7[1][8]

Sources

Technical Support Center: Work-Up & Isolation of Acidic Indazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Chemistry. As drug development increasingly relies on complex heterocyclic scaffolds, acidic indazole intermediates—such as indazole-3-carboxylic acid and its derivatives—have become critical building blocks.

Working up these intermediates is notoriously challenging. Their amphoteric nature, tendency to form zwitterions, and complex solubility profiles often lead to poor recoveries, intractable emulsions, or the isolation of undesired polymorphs. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolations.

The Causality of Indazole Amphoterism

To design a successful work-up, you must first understand the physicochemical behavior of the indazole core. Indazole is a fused bicyclic system (benzene + pyrazole) that exhibits dual reactivity. It contains a basic pyridine-like nitrogen (N2) and an acidic pyrrole-like nitrogen (N1)[1].

When an acidic substituent (e.g., a carboxylic acid or phenolic group) is introduced, the molecule becomes highly sensitive to the pH of the aqueous phase during liquid-liquid extraction (LLE). If the pH is too low, the N2 nitrogen protonates, pulling the molecule into the aqueous phase as a cationic salt. If the pH is too high, the carboxylic acid and/or the N1 proton deprotonate, pulling it into the aqueous phase as an anionic salt[2].

Table 1: Quantitative Physicochemical Data for Indazole Derivatives

CompoundpKa1 (Protonated N2)pKa2 (Neutral N1-H)pKa3 (Substituent)Primary Isolation Challenge
1H-Indazole 1.0413.86N/AHighly soluble in organic solvents; volatile.
1-Methyl-1H-indazole 0.42N/AN/AWeakly basic; requires strong acid to salt out.
Indazole-3-carboxylic acid ~1.0~13.5~3.5 (-COOH)Zwitterion formation; severe polymorphism.

Data supported by standard thermodynamic evaluations of the indazole core[1][2][3].

Standardized Workflow: Isoelectric Precipitation

The most reliable method for isolating acidic indazoles is isoelectric precipitation. By carefully tuning the pH to the exact point where the molecule carries a net-zero charge, you force the intermediate out of the aqueous phase as a crystalline solid.

G N1 Basic Aqueous Mixture (Indazolate + Carboxylate) N2 Organic Wash (EtOAc) (Removes Neutral Impurities) N1->N2 N3 Aqueous Phase (Contains Product) N2->N3 Phase Separation N4 Controlled Acidification (HCl to pH 3.5 - 4.0) N3->N4 T = 5-10 °C N5 Isoelectric Precipitation (Neutral Indazole Acid) N4->N5 Seed Crystals N6 Filtration & MTBE Wash N5->N6 N7 Pure Crystalline Product (Form A or B) N6->N7 Vacuum Dry

Workflow for the isoelectric isolation of acidic indazole intermediates.

Self-Validating Protocol: Isolation of Indazole-3-Carboxylic Acid

This protocol is designed with built-in In-Process Controls (IPCs) to validate success at every step, preventing downstream failures[4].

Step 1: Aqueous Quench & Impurity Purge

  • Action: Dilute the crude reaction mixture with 1M NaOH until the pH is >10. Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Causality: At pH >10, the indazole-3-carboxylic acid is fully deprotonated (dianionic) and highly water-soluble. The organic wash removes unreacted neutral starting materials (e.g., isatins or halobenzenes) and organic-soluble byproducts.

  • Validation (IPC): Spot the organic layer on a TLC plate. The desired product (blue under short-wave UV) should be completely absent from the organic phase[5].

Step 2: Controlled Acidification

  • Action: Cool the aqueous layer to 5–10 °C. Using a calibrated pH meter, add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5 to 4.0.

  • Causality: The pKa of the carboxylic acid is ~3.5. Dropping the pH to this range protonates the carboxylate but is not acidic enough to protonate the N2 nitrogen (pKa 1.04). This neutralizes the molecule, drastically reducing its aqueous solubility.

  • Validation (IPC): The solution must transition from clear to persistently turbid. If the solution becomes clear again, you have over-acidified (pH < 1.5), forming the water-soluble indazolium cation. If this occurs, back-titrate with 1M NaOH.

Step 3: Aging and Filtration

  • Action: Allow the suspension to age at 5 °C for 2 hours. Filter the precipitate and wash the filter cake with cold water, followed by a small volume of cold MTBE (Methyl tert-butyl ether).

  • Causality: Aging promotes Ostwald ripening, increasing crystal size and preventing filter-clogging fines. The MTBE wash displaces residual water and removes trace organic impurities without dissolving the highly polar indazole acid.

  • Validation (IPC): Analyze the mother liquor via HPLC or LC-MS. The concentration of the target intermediate should be <5% of the theoretical yield.

Troubleshooting Guides & FAQs

Q1: During acidification, my indazole intermediate "oiled out" instead of forming a filterable solid. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the intermediate precipitates above its melting point in the solvent mixture, or when residual organic solvents (like THF or DMF) disrupt the crystallization lattice. Solution:

  • Solvent Swap: Ensure all residual organic solvents are stripped under vacuum prior to acidification.

  • Seeding: Stop the HCl addition at pH 5.0 (just before the cloud point). Add 0.1% w/w of pure seed crystals, let the mixture stir for 30 minutes, and then slowly resume acidification to pH 3.5.

  • Thermal Cycling: If an oil has already formed, heat the mixture to 60 °C until the oil redissolves or disperses, then cool it back to 5 °C at a slow, controlled rate (0.5 °C/min) to force nucleation.

Q2: I am trying to extract my acidic indazole into an organic phase, but I keep getting severe emulsions. What is the cause?

Causality: Acidic indazoles are highly polar and can act as weak surfactants, especially if trace amounts of the zwitterionic form are present at the interface of the aqueous and organic layers. Solution:

  • Shift the Density/Polarity: Switch your extraction solvent from EtOAc to 2-MeTHF. 2-MeTHF has better phase separation kinetics and higher solubility for polar heterocycles.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) prior to extraction. This increases the density and ionic strength of the aqueous phase, driving the polar indazole into the organic layer and breaking the emulsion.

Q3: My NMR and HPLC show pure indazole-3-carboxylic acid, but the melting point and solubility profile differ between batches. Why?

Causality: You are experiencing polymorphism. Indazole-3-carboxylic acid exists in at least two distinct crystal forms depending on the isolation solvent[4]. Solution:

  • Form A: This is a solvent-free, highly stable crystalline form. It is isolated when precipitating from DMF/water, acidic water, or acetic acid.

  • Form B: This form is isolated when the product is precipitated or triturated from dichloromethane, MTBE, or EtOAc.

  • Standardization: To ensure batch-to-batch consistency, convert any Form B material to Form A by suspending the solid in refluxing methanol for 4 hours, followed by slow cooling and filtration[4].

Q4: After an alkylation reaction, I have a mixture of N1 and N2 alkylated indazole acids. How do I separate them during work-up?

Causality: The N1 and N2 nitrogens compete for electrophiles. While N1 alkylation is thermodynamically favored, N2 alkylation is kinetically accessible. Solution: Do not rely on LLE to separate these isomers, as their pKa values and partition coefficients are nearly identical. Instead, utilize the difference in their crystallization behaviors. Convert the crude mixture to a p-toluenesulfonic acid (pTSA) salt in toluene or ethanol. The N1-alkyl indazole·pTSA salt typically exhibits significantly lower solubility and will crystallize out in high purity (>95%), leaving the N2 isomer in the mother liquor.

References

  • Indazole - Wikipedia Source: Wikipedia.org URL:[Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues Source: Caribbean Journal of Sciences and Technology URL:[Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives Source: Journal of Chemical Health Risks URL:[Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester Source: Organic Syntheses Procedure URL:[Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • Development of a selective and scalable N1-indazole alkylation Source: RSC Advances URL:[Link]

Sources

Resolving emulsions during extraction of indazole acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Acetic Acid Extraction

A Senior Application Scientist's Guide to Troubleshooting Emulsion Formation

Welcome to the technical support center for challenges encountered during the synthesis and purification of indazole acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into one of the most common and frustrating steps in the workup of this important scaffold: resolving emulsions during liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a stubborn emulsion during the extraction of my indazole acetic acid?

A1: Emulsion formation is a frequent challenge when extracting amphiphilic molecules like indazole acetic acid. An emulsion is a stable or semi-stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] The stability of this mixture is often due to the presence of surfactant-like compounds that reduce the interfacial tension between the two phases.[1] In the context of indazole acetic acid synthesis, several factors can contribute to this issue:

  • Molecular Structure: Indazole acetic acid possesses both a hydrophilic carboxylic acid group and a more lipophilic indazole ring system. This amphiphilic nature can lead to its accumulation at the interface between the aqueous and organic layers, stabilizing droplets of one phase within the other.

  • Reaction Byproducts: Crude reaction mixtures often contain unreacted starting materials, reagents, or byproducts that can act as emulsifying agents.

  • High pH Gradients: During the extraction of an acidic compound like indazole acetic acid, you are likely performing pH adjustments. Rapid changes in pH can sometimes precipitate fine solids or create salts that stabilize emulsions.

  • Excessive Agitation: Vigorous shaking or stirring of the separatory funnel introduces a large amount of mechanical energy, which can break the liquids into very fine droplets that are difficult to separate.[1][3]

Q2: I've heard that prevention is better than cure. How can I avoid forming an emulsion in the first place?

A2: This is an excellent principle in extraction chemistry.[1][4] While not always entirely avoidable, you can significantly reduce the likelihood and severity of emulsion formation with the following preventative techniques:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times or swirl the mixture.[3][4] This increases the surface area for extraction without creating the fine droplets that lead to stable emulsions.

  • Pre-emptive "Salting Out": If you anticipate an emulsion, add a saturated solution of sodium chloride (brine) to the aqueous phase before the extraction.[1][5] The increased ionic strength of the aqueous layer makes it more polar, which can help to force organic-like, surfactant-type molecules into the organic phase, thus preventing them from stabilizing an emulsion at the interface.[1][4]

  • Solvent Choice: Some organic solvents are more prone to forming emulsions than others. For instance, dichloromethane is often noted for its tendency to form emulsions.[6] If possible, consider using a less problematic solvent like ethyl acetate.

Troubleshooting Guide: How to Break a Formed Emulsion

If you are currently facing a persistent emulsion, do not despair. Several techniques can be employed to break it. The choice of method depends on the nature of the emulsion and the scale of your experiment.

Method 1: The "Salting Out" Technique
  • Principle of Action: Adding a saturated aqueous solution of an inert salt, such as sodium chloride (brine) or sodium sulfate, increases the ionic strength of the aqueous phase.[1][4] This makes the aqueous layer even more polar, which in turn decreases the solubility of the organic solvent and any organic-like emulsifying agents within it. This forces a cleaner separation of the two phases.[1][4]

  • Experimental Protocol:

    • Allow the separatory funnel to stand undisturbed for 10-15 minutes to see if any separation occurs naturally.

    • Prepare a saturated solution of sodium chloride in water.

    • Add a small volume of the brine solution to the separatory funnel containing the emulsion.

    • Gently swirl the funnel. Do not shake vigorously.

    • Allow the funnel to stand and observe if the emulsion begins to break. You may see the interface between the two layers sharpen.

    • If necessary, add more brine solution incrementally.

Method 2: pH Adjustment
  • Principle of Action: The solubility of indazole acetic acid and many potential impurities is highly dependent on pH.[7][8] By adjusting the pH, you can alter the charge of these molecules. For instance, if an impurity is acting as a surfactant at a specific pH, changing the pH may alter its structure and disrupt its ability to stabilize the emulsion.[5][9] For indazole acetic acid, ensuring the pH of the aqueous layer is well below its pKa (typically around 4-5) will keep it in its neutral, more organic-soluble form, which can aid in extraction and potentially destabilize emulsions formed during a basic wash.

  • Experimental Protocol:

    • Carefully add a few drops of dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the separatory funnel. The choice of acid or base depends on the current pH and the desired final pH for your extraction step.

    • Gently swirl to mix.

    • Observe for any changes in the emulsion layer.

    • Monitor the pH of the aqueous layer to ensure it is at the desired value for your extraction.

Method 3: Addition of a Different Organic Solvent
  • Principle of Action: Sometimes, changing the polarity of the organic phase can help to break an emulsion.[4] Adding a small amount of a different, miscible organic solvent can alter the overall properties of the organic layer, potentially dissolving the emulsifying agent and allowing the droplets to coalesce.[4]

  • Experimental Protocol:

    • Add a small volume (a few milliliters) of a different organic solvent to the separatory funnel. Good choices include solvents that are miscible with your primary extraction solvent. For example, if you are using ethyl acetate, a small amount of THF or acetone might be effective. If using dichloromethane, a small amount of diethyl ether could be tried.

    • Gently swirl the mixture and allow it to stand.

Method 4: Physical and Mechanical Methods

If chemical methods fail, physical disruption of the emulsion can be effective.

  • Centrifugation:

    • Principle of Action: Applying a strong centrifugal force accelerates the separation of the two phases based on their density differences.[1][5][9] This is often the most effective, surefire way to break a stubborn emulsion.[5][9]

    • Experimental Protocol:

      • Carefully transfer the emulsified mixture into centrifuge tubes.

      • Balance the tubes in the centrifuge.

      • Centrifuge at a moderate to high speed (e.g., 3000-5000 rpm) for 5-15 minutes.

      • After centrifugation, you should observe a clear separation of the aqueous and organic layers, with any solid interfacial material pelleted at the bottom.[4]

      • Carefully pipette off the desired layer.

  • Filtration:

    • Principle of Action: Passing the emulsion through a filter medium can physically disrupt the droplets and break the emulsion.[1][4]

    • Experimental Protocol:

      • Place a plug of glass wool or a layer of Celite® (diatomaceous earth) in a filter funnel.

      • Pour the emulsified mixture through the filter medium into a clean flask.

      • The filtrate should show improved phase separation. This can be particularly effective if fine solid particles are stabilizing the emulsion.

  • Ultrasonic Bath:

    • Principle of Action: The high-frequency sound waves generated by an ultrasonic bath can provide the energy needed to cause the small droplets in an emulsion to coalesce.[5][9]

    • Experimental Protocol:

      • Place the vessel containing the emulsion (e.g., the separatory funnel or a beaker) into an ultrasonic bath.

      • Sonicate for several minutes and observe for any clearing of the emulsion.

Summary of Troubleshooting Techniques

TechniquePrinciple of ActionBest ForCautions
Salting Out Increases ionic strength of the aqueous phase, reducing organic solubility.[1][4]General purpose, often the first method to try.May affect the solubility of the desired product in the aqueous phase.
pH Adjustment Alters the charge and solubility of emulsifying agents.[5][9]Emulsions stabilized by pH-sensitive impurities.Can affect the protonation state and solubility of the target compound.
Solvent Addition Changes the polarity of the organic phase to dissolve the emulsifying agent.[4]When the nature of the emulsifying agent is suspected to be soluble in a different solvent.Can complicate solvent removal later. Use a small amount of a volatile solvent.
Centrifugation Accelerates phase separation by gravity.[1][5][9]Stubborn, persistent emulsions.Requires access to a centrifuge; may not be practical for very large volumes.
Filtration Physically disrupts droplets and removes solid emulsifiers.[1][4]Emulsions stabilized by fine solid particles.Can lead to some loss of product on the filter medium.
Ultrasonication Provides energy for droplet coalescence.[5][9]Small to moderate scale emulsions.Can potentially heat the sample.

Decision Workflow for Emulsion Resolution

The following diagram illustrates a logical progression for tackling an emulsion during the extraction of indazole acetic acid.

Emulsion_Troubleshooting start Emulsion Formed prevent Preventative Measures: - Gentle Inversions - Pre-add Brine start->prevent Best Practice wait Wait 15-20 minutes start->wait Initial Step salt Add Saturated Brine (Salting Out) wait->salt No Spontaneous Separation ph_adjust Adjust pH (Dilute Acid/Base) salt->ph_adjust If Ineffective resolved Emulsion Resolved Proceed with Extraction salt->resolved If Effective solvent Add Small Amount of a Different Organic Solvent ph_adjust->solvent If Ineffective ph_adjust->resolved If Effective physical Physical Methods solvent->physical If Ineffective solvent->resolved If Effective centrifuge Centrifugation physical->centrifuge Most Robust filter Filter through Glass Wool or Celite® physical->filter If Solids Suspected sonicate Ultrasonic Bath physical->sonicate If Available not_resolved Re-evaluate Extraction Protocol - Change Solvent - Consult Supervisor physical->not_resolved If All Physical Methods Fail centrifuge->resolved filter->resolved sonicate->resolved

Sources

Validation & Comparative

Analytical Differentiation of Indazole Regioisomers: A ¹H NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(5-bromo-1H-indazol-1-yl)acetic acid (N1-Isomer) Alternative Byproduct: 2-(5-bromo-2H-indazol-2-yl)acetic acid (N2-Isomer) Intended Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & The Regioselectivity Challenge

In medicinal chemistry, the 5-bromoindazole core is a privileged scaffold frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. However, the functionalization of this core via N-alkylation (e.g., using bromoacetic acid or ethyl bromoacetate) inherently yields a mixture of two regioisomers: the thermodynamically favored 1H-indazole (N1) and the kinetically favored 2H-indazole (N2)[1].

For researchers synthesizing This compound , distinguishing the target N1-product from the N2-alternative is a critical quality control step. This guide objectively compares the ¹H NMR performance characteristics of both isomers, providing the mechanistic causality behind their spectral differences and a self-validating experimental protocol for absolute structural confirmation.

Mechanistic Causality: Why ¹H NMR is the Gold Standard

While techniques like LC-MS can confirm the correct mass (


), they cannot easily differentiate between the N1 and N2 positional isomers due to their identical molecular weights. ¹H NMR spectroscopy serves as the definitive diagnostic tool because it directly probes the distinct electronic environments of the two tautomeric systems[2].

The Causality of Chemical Shifts:

  • The Benzenoid vs. Quinonoid Effect: The N1-isomer exists in a "benzenoid" tautomeric form, where the pyrazole ring maintains a standard aromatic

    
    -electron distribution. Conversely, the N2-isomer adopts a "quinonoid" structure. In this cross-conjugated system, the N2 nitrogen bears a formal positive charge in its major resonance contributors. This strongly deshields the adjacent C-3 position[3].
    
  • The H-3 Diagnostic Proton: Because of the quinonoid deshielding effect, the isolated proton on the pyrazole ring (H-3) experiences a significant loss of electron density in the N2-isomer. Consequently, its resonance shifts dramatically downfield compared to the N1-isomer[2].

  • Solvent Anisotropy (DMSO-d₆): The use of highly polar, hydrogen-bond accepting solvents like DMSO-d₆ exacerbates this difference. DMSO stabilizes the polarized quinonoid form of the N2-isomer, pushing the H-3 signal even further downfield (typically

    
     ppm) compared to less polar solvents like CDCl₃.
    

Comparative ¹H NMR Data Analysis

The following table summarizes the quantitative ¹H NMR data used to compare and differentiate the two alternatives. Note: Baseline values are grounded in the validated spectra of the direct methyl analogs (5-bromo-1-methyl-1H-indazole and 5-bromo-2-methyl-2H-indazole)[4][5], with expected anisotropic adjustments for the acetic acid appendage.

NMR ParameterThis compound (N1)2-(5-bromo-2H-indazol-2-yl)acetic acid (N2)Diagnostic Reliability
H-3 Chemical Shift (s) ~8.05 – 8.15 ppm ~8.35 – 8.45 ppm Absolute (Primary Identifier)
-CH₂- Chemical Shift (s) ~5.20 – 5.30 ppm~5.40 – 5.50 ppmHigh (Secondary Identifier)
H-4 Chemical Shift (d) ~8.00 ppm~8.05 ppmLow (Often overlaps with H-3)
H-6 Chemical Shift (dd) ~7.50 ppm~7.45 ppmLow (Minimal

)
H-7 Chemical Shift (d) ~7.65 ppm~7.60 ppmModerate
Tautomeric Form BenzenoidQuinonoidN/A

Performance Verdict: The H-3 singlet is the ultimate source of truth. If your isolated product exhibits an H-3 singlet below 8.20 ppm in DMSO-d₆, you have successfully isolated the target N1-isomer. If the singlet appears above 8.30 ppm, you have isolated the N2-byproduct.

Experimental Protocol: Synthesis, Isolation, and NMR Acquisition

To ensure scientific integrity, the following step-by-step methodology outlines a self-validating workflow for generating, separating, and analytically comparing these isomers.

Phase 1: Alkylation and Isomer Generation
  • Reaction Setup: Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration). Add K₂CO₃ (2.0 eq) and stir at 0 °C for 15 minutes.

  • Electrophile Addition: Dropwise add ethyl bromoacetate (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench with H₂O and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield a crude mixture of N1 and N2 esters.

Phase 2: Chromatographic Separation
  • Column Preparation: Pack a silica gel column using a Hexanes/EtOAc solvent system.

  • Elution: Load the crude mixture. The benzenoid N1-ester is typically less polar and will elute first (approx. 3:1 Hexanes/EtOAc). The quinonoid N2-ester is more polar and elutes second.

  • Hydrolysis: Separately treat the isolated N1 and N2 esters with LiOH (3.0 eq) in a 3:1:1 THF/MeOH/H₂O mixture for 2 hours. Acidify with 1N HCl to pH 3, extract with EtOAc, and concentrate to yield the pure acetic acid isomers.

Phase 3: ¹H NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of the highly purified isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Parameters: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at 298 K. Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • Referencing: Internally reference the spectrum to the residual DMSO pentet at 2.50 ppm.

  • Validation: Check the chemical shift of the isolated singlet in the aromatic region (H-3) against the comparative data table above.

Workflow Visualization

The following logical diagram illustrates the experimental workflow and the critical NMR decision tree required to validate the product.

NMR_Workflow A 5-Bromoindazole + Bromoacetic Acid B Base-Promoted Alkylation (K2CO3/DMF) A->B C Crude Mixture (N1 & N2 Isomers) B->C D Chromatographic Separation C->D E Isolated Isomer A D->E F Isolated Isomer B D->F G 1H NMR Acquisition (DMSO-d6, 400 MHz) E->G F->G H H-3 Signal ~8.1 ppm CH2 Signal ~5.2 ppm G->H Analysis I H-3 Signal ~8.4 ppm CH2 Signal ~5.4 ppm G->I Analysis J Target Confirmed: N1-Acetic Acid H->J K Byproduct Identified: N2-Acetic Acid I->K

Fig 1: Workflow for synthesis, separation, and NMR differentiation of N1/N2 indazole isomers.

References

  • Indian Journal of Heterocyclic Chemistry. "The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate." Connect Journals. URL: [Link]

  • Asian Journal of Chemistry. "Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions." Asianpubs. URL:[Link]

Sources

Mass Spectrometry Fragmentation Patterns of Brominated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated indazoles serve as critical intermediates in the synthesis of pharmaceuticals and, increasingly, as precursors or metabolites of synthetic cannabinoid receptor agonists (SCRAs). Their structural diversity—specifically the position of the bromine atom—dramatically influences biological activity. Consequently, the ability to unambiguously differentiate positional isomers (e.g., 3-bromo-1H-indazole vs. 5-bromo-1H-indazole) using Mass Spectrometry (MS) is a requisite skill for the modern analytical chemist.

This guide moves beyond basic spectral interpretation. It compares ionization techniques (EI vs. ESI), elucidates the mechanistic drivers of fragmentation, and provides a self-validating protocol for differentiating isomeric brominated indazoles.

Part 1: The Isotopic Signature – The "King" of Identification

Before analyzing fragmentation, the presence of bromine must be confirmed. Unlike most organic elements, bromine possesses a unique isotopic signature that serves as an internal validation standard.

  • The 1:1 Doublet: Natural bromine exists as two stable isotopes,

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Diagnostic Rule: Any molecular ion (

    
    ) or fragment ion containing a single bromine atom will appear as a doublet  separated by 2 m/z units (
    
    
    
    and
    
    
    ) with nearly identical intensity (1:1 ratio).
  • Validation Check: If your putative "bromo-indazole" peak does not show this 1:1 doublet, it does not contain bromine. Stop and re-evaluate the synthesis or extraction.

Part 2: Comparative Ionization Techniques

The choice of ionization method dictates the fragmentation richness and the type of structural information obtained.

Electron Ionization (EI) – GC-MS[1]
  • Nature: "Hard" ionization (70 eV).[1]

  • Mechanism: High-energy electrons impact the molecule, stripping an electron to form a radical cation (

    
    ).
    
  • Performance:

    • Pros: Produces a fingerprint-rich spectrum. The molecular ion (

      
      ) is often visible but may be weak.
      
    • Cons: Excessive fragmentation can sometimes obliterate the molecular ion, making MW determination difficult for unstable derivatives.

  • Key Fragments: Strong signals for

    
     and ring-cleavage products (loss of HCN).
    
Electrospray Ionization (ESI) – LC-MS/MS
  • Nature: "Soft" ionization.[2][1]

  • Mechanism: Formation of even-electron ions (

    
    ) in solution.[1]
    
  • Performance:

    • Pros: Preserves the molecular ion (protonated precursor). Essential for thermally labile compounds.

    • Cons: Little to no fragmentation occurs in the source. Structural elucidation requires Tandem MS (MS/MS) using Collision-Induced Dissociation (CID).[1]

  • Key Fragments: Fragmentation is controlled by Collision Energy (CE). At optimal CE, you observe distinct product ions useful for isomer differentiation.

Part 3: Fragmentation Mechanisms & Isomer Differentiation

The core challenge is distinguishing 3-bromoindazole (Br on the pyrazole ring) from 5-bromoindazole (Br on the benzene ring).

Mechanistic Differences[3]
  • 3-Bromoindazole (Pyrazole-substituted):

    • The C-Br bond at the 3-position is adjacent to the nitrogen atoms.

    • Pathway: The proximity to the N-N bond facilitates specific cleavage pathways. The loss of the bromine radical (

      
      ) is often competing with the loss of the diazo group (
      
      
      
      ) or HCN depending on the energy.
    • Marker: Higher tendency for ring contraction or immediate loss of the halogen due to the electron-rich nature of the pyrazole ring.

  • 5-Bromoindazole (Benzene-substituted):

    • The C-Br bond is on the benzenoid ring, behaving like a typical aryl bromide.

    • Pathway: The pyrazole ring (the "weaker" heterocyclic part) often fragments first (loss of HCN, m/z 27) while retaining the bromine atom.

    • Marker: Significant abundance of bromine-containing fragments (doublets) at lower masses (e.g., bromophenyl cation).

Quantitative Comparison (ESI-MS/MS Data)

Note: Relative abundances are collision-energy dependent.

Fragment Ionm/z (approx)3-Bromoindazole Abundance5-Bromoindazole AbundanceMechanistic Origin
Precursor 197/199 100% 100%

(Protonated Parent)

170/172 LowHigh Loss of HCN from pyrazole ring; Br retained on benzene ring.

118 High MediumDirect loss of Br (radical/neutral). 3-position is more labile.

91 MediumHighSequential loss (Benzene ring cation).

Senior Scientist Insight: The "Smoking Gun" is the 170/172 doublet . If you see a strong fragment resulting from the loss of 27 Da (HCN) that still retains the bromine isotope pattern, it strongly suggests the bromine is on the benzene ring (5-position), as the pyrazole ring has broken apart leaving the aryl bromide intact.

Part 4: Visualization of Pathways

Diagram 1: Fragmentation Logic Flow

This diagram illustrates the divergent pathways for the two isomers.

FragmentationPathway Start Precursor Ion [M+H]+ m/z 197/199 (Doublet) Node5Br 5-Bromoindazole (Br on Benzene Ring) Start->Node5Br Isomer A Node3Br 3-Bromoindazole (Br on Pyrazole Ring) Start->Node3Br Isomer B Frag5_1 Loss of HCN (27 Da) Retains Br Node5Br->Frag5_1 Primary Path Ion5_1 Fragment m/z 170/172 (Strong Doublet) Frag5_1->Ion5_1 Frag3_1 Direct Loss of Br (Weak C-Br Bond) Node3Br->Frag3_1 Primary Path Ion3_1 Fragment m/z 118 (No Isotope Pattern) Frag3_1->Ion3_1

Caption: Divergent fragmentation pathways for 3-bromo vs. 5-bromo indazole under ESI-MS/MS conditions.

Part 5: Validated Experimental Protocol

Objective

To differentiate positional isomers of brominated indazoles using LC-MS/MS (QqQ or Q-TOF).

Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid chlorinated solvents to prevent isotopic interference.

  • Concentration: 1 µg/mL (1 ppm). High concentrations cause detector saturation, distorting isotopic ratios.

  • Filtration: 0.2 µm PTFE filter.

LC Conditions (Separation)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Isomers often have different retention times; 5-bromo typically elutes later than 3-bromo due to higher lipophilicity.

MS Parameters (ESI Positive Mode)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[3][4]

  • Scan Mode:

    • Full Scan (MS1): m/z 100–500. Goal: Confirm 197/199 doublet.

    • Product Ion Scan (MS2): Select m/z 197 as precursor.

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Why? Low CE (10 eV) preserves the molecular ion. High CE (40 eV) forces the "hard" fragmentation (loss of Br). The differentiation usually happens at 20 eV .

Data Interpretation (The Decision Matrix)
  • Check MS1: Do you see m/z 197 and 199 in a 1:1 ratio?

    • No: Not a monobrominated compound.[5][6][7]

    • Yes: Proceed.

  • Check MS2 (20 eV): Look for the peak at m/z 170/172 (

    
    ).
    
    • High Intensity (>50% of base peak): Likely 5-Bromoindazole .

    • Low Intensity (<10%) or Absent: Likely 3-Bromoindazole .

References

  • Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry. Source: Forensic Toxicology / ResearchGate

  • Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts [8]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Source: Forensic Science International / ResearchGate

  • Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides. Source: MDPI - Molecules

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for Indazole-3-Acetic Acid Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Dual-Nature Challenge: Indazole-3-acetic acid (InAA) presents a unique chromatographic challenge due to its amphoteric nature. It possesses a weakly basic indazole core (pKa₁ ~1.2 for the protonated nitrogen) and a weakly acidic carboxylic tail (pKa₂ ~3.9). Standard generic gradients often fail to resolve regioisomeric impurities (N1- vs. N2-isomers) or result in severe peak tailing due to secondary silanol interactions.

This guide compares a Standard C18 Screening Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior resolution of critical isomeric impurities and robust peak symmetry for quantitative analysis.

Part 1: The Scientific Challenge

Structural Complexity & Tautomerism

The 1H-indazole scaffold is thermodynamically more stable than the 2H-indazole form by approximately 2.3 kcal/mol.[1] However, during synthesis (particularly alkylation), both N1- and N2-isomers can form.[2]

  • N1-Isomer (Target): Generally the desired pharmacophore.

  • N2-Isomer (Impurity): A common by-product that is often difficult to separate on standard alkyl-bonded phases due to identical mass and similar hydrophobicity.

The pKa Conflict
  • Carboxylic Acid (pKa ~3.9): Requires pH < 2.9 to remain fully protonated (neutral) for retention on Reversed-Phase (RP).

  • Indazole Nitrogen (pKa ~1.2): At pH < 2.9, the basic nitrogen may partially protonate, leading to repulsion from the stationary phase or strong ionic interaction with residual silanols (causing tailing).

Part 2: Comparative Methodology

We compare two distinct approaches to analyzing InAA purity.

Scenario A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Outcome:

    • Pros: MS-compatible; simple preparation.[3]

    • Cons: Formic acid (pH ~2.7) provides weak buffering capacity. The "soft" acid often fails to suppress silanol activity completely, leading to Tailing Factors (Tf) > 1.5 . Critical resolution between N1 and N2 regioisomers is often poor (< 1.5) due to lack of shape selectivity.

Scenario B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase: Water/Methanol with 20 mM Potassium Phosphate (pH 2.5).

  • Outcome:

    • Pros:

      • Pi-Pi Interactions: The phenyl ring in the stationary phase interacts differentially with the electron distributions of the N1 vs. N2 isomers, significantly improving selectivity (

        
        ).
        
      • Peak Shape: Phosphate buffer suppresses silanol ionization and locks the carboxylic acid in its neutral state, yielding Tf < 1.2 .

    • Cons: Non-volatile buffer (incompatible with LC-MS without modification).

Summary Data Comparison
ParameterStandard C18 / Formic AcidPhenyl-Hexyl / Phosphate pH 2.5
USP Tailing Factor 1.6 - 1.8 (Significant Tailing)1.05 - 1.15 (Symmetrical)
N1/N2 Resolution (Rs) 1.2 (Co-elution risk)> 3.5 (Baseline Separation)
Retention Stability High drift (pH sensitive)Very Stable (High buffer capacity)
LOD (Signal-to-Noise) Higher (due to peak broadening)Lower (Sharper peaks)

Part 3: Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path for selecting the correct stationary phase based on impurity profile.

MethodDevelopment Start Start: InAA Purity Analysis CheckMS Is MS Detection Required? Start->CheckMS MS_Yes Yes (LC-MS) CheckMS->MS_Yes MS_No No (HPLC-UV) CheckMS->MS_No C18_Formic Try C18 + 0.1% Formic Acid MS_Yes->C18_Formic Eval_Res Is N1/N2 Resolution > 1.5? C18_Formic->Eval_Res Good Validate Method Eval_Res->Good Yes Bad_Res Switch to C18-PFP or Phenyl-Hexyl Eval_Res->Bad_Res No Select_Col Select Phenyl-Hexyl Column MS_No->Select_Col Buffer_Sel Use 20mM Phosphate (pH 2.5) Select_Col->Buffer_Sel Result High Resolution & Symmetry Buffer_Sel->Result

Caption: Decision logic for selecting column chemistry based on detection needs and isomer resolution requirements.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Why Phenyl-Hexyl works better than C18 for Indazoles.

Mechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction C18_Ligand Alkyl Chain (C18) Analyte_A Indazole (N1) C18_Ligand->Analyte_A Hydrophobic (Weak Selectivity) Analyte_B Indazole (N2) C18_Ligand->Analyte_B Hydrophobic (Identical) Ph_Ligand Phenyl Ring Ligand Analyte_C Indazole (N1) Ph_Ligand->Analyte_C Pi-Pi Stacking (Strong) Analyte_D Indazole (N2) Ph_Ligand->Analyte_D Pi-Pi Stacking (Weak/Different)

Caption: Phenyl-Hexyl phases exploit electronic differences between isomers, whereas C18 relies only on hydrophobicity.

Part 4: Detailed Experimental Protocol (The Optimized Method)

Reagents & Equipment
  • Solvents: HPLC Grade Methanol (MeOH) and Water.

  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ).
    
  • pH Adjuster: 85% Phosphoric Acid (

    
    ).
    
  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 2.5 ± 0.1 using dilute phosphoric acid. Filter through a 0.22 µm membrane.
    
    • Why pH 2.5? This is well below the pKa of the carboxylic acid (~3.9), ensuring it is fully protonated and hydrophobic, maximizing retention and peak sharpness.

  • Mobile Phase B: 100% Methanol.

    • Why Methanol? MeOH promotes pi-pi interactions better than Acetonitrile (ACN). ACN can suppress pi-pi overlap between the analyte and the phenyl stationary phase.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Detection: UV at 280 nm (Indazole core max) and 220 nm (End-absorption for impurities).

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Comment
0.09010Initial equilibration
2.09010Isocratic hold (polar impurities)
15.04060Linear gradient
20.01090Wash
20.19010Re-equilibration
25.09010End

Part 5: Validation & Troubleshooting[4]

System Suitability Criteria (Self-Validating)

To ensure trustworthiness, every run must pass these criteria:

  • Resolution (Rs): > 2.0 between InAA and nearest impurity (usually the N2-isomer).

  • Tailing Factor (Tf): < 1.3 for the main peak.

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Troubleshooting Guide
  • Problem: Peak splitting or shoulder.

    • Root Cause:[4][5][6] Sample solvent mismatch. If sample is dissolved in 100% DMSO or MeOH, it may precipitate or "break through" the initial aqueous phase.

    • Fix: Dilute sample in 50:50 Water:MeOH.

  • Problem: Retention time drift.

    • Root Cause:[4][5][6] pH instability.

    • Fix: Ensure buffer concentration is at least 20 mM.[7] Avoid using TFA (volatile) if drift is observed over long sequences; Phosphate is superior for stability.

References

  • Separation of Indazole on Newcrom R1 HPLC column . SIELC Technologies.[3] (2018).[3] Application note detailing mixed-mode separation of indazoles.Link

  • Indazole . Wikipedia. (n.d.). Chemical properties and pKa values of the indazole scaffold.Link

  • Peak Tailing in HPLC . Element Lab Solutions. (n.d.). Mechanisms of silanol interactions and pH effects on peak shape.[4][5][7]Link

  • Regioselective N-alkylation of the 1H-indazole scaffold . Beilstein Journal of Organic Chemistry. (2021).[8] Discussion on N1 vs N2 isomer formation and separation challenges.Link

  • Indazole-3-carboxylic acid . ChemicalBook. (2025). Physical properties and pKa prediction for indazole-3-carboxylic acid.Link

Sources

Comparative Guide: Biological Activity of 5-Bromo vs. 5-Chloro Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently navigate the critical decision of selecting the optimal halogen substituent during lead optimization. The indazole scaffold, a highly stable bioisostere for indole, is a privileged pharmacophore in medicinal chemistry. Substitution at the C5 position is particularly strategic, as this vector typically projects deep into the hydrophobic pockets of target proteins, such as G-protein coupled receptors (GPCRs) and kinases.

While both 5-bromo and 5-chloro modifications enhance lipophilicity and metabolic stability compared to the unsubstituted core, their distinct physicochemical properties drive divergent pharmacodynamic outcomes. The causality of halogenation is rooted in sub-atomic physics: Chlorine provides a strong inductive effect (-I) and moderate lipophilicity enhancement. Bromine provides a larger van der Waals radius, higher lipophilicity, and critically, a stronger "σ-hole" capable of highly directional non-covalent interactions known as [1].

Physicochemical & Structural Comparison

To objectively compare these derivatives, we must first quantify the atomic differences that dictate their behavior in biological systems.

Table 1: Physicochemical Properties of C5-Halogenated Indazoles

Property5-Chloro Indazole Core5-Bromo Indazole CoreCausality / Impact on Target Binding
Van der Waals Radius ~1.75 Å~1.85 ÅBromine requires a larger hydrophobic pocket but provides greater desolvation energy upon binding.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Chlorine exerts a stronger inductive (-I) electron-withdrawing effect, altering the pKa of the indazole NH.
Lipophilicity (Hansch π) +0.71+0.86Bromine enhances membrane permeability and hydrophobic interactions, but may increase non-specific binding.
Halogen Bond Donor (σ-hole) WeakStrongBromine forms highly directional non-covalent bonds with backbone carbonyls (e.g., Phe/Val residues).

Case Studies in Pharmacodynamics

Case Study 1: 5-HT2A Receptor Agonism (Tryptamine Bioisosteres)

Recent evaluations of indazole analogs of 5-MeO-DMT highlight the profound impact of C5-halogenation[1]. In the pursuit of novel serotonin receptor 2 (5-HT2) modulators, researchers synthesized a series of tetrahydropyridine-indazoles.

  • The 5-Bromo Advantage: The 5-bromo analog (VU6067416) exhibited exceptional agonist potency across 5-HT2 subtypes (EC50 = 189 nM for 5-HT2A; binding IC50 = 15 nM)[1]. In silico modeling revealed that this high potency is driven by a highly directional halogen bond between the C5-bromine and the backbone carbonyl of Phe2345.38 in the orthosteric pocket[2].

  • The 5-Chloro Comparison: While 5-chloro indazoles were also evaluated, the reduced σ-hole magnitude of chlorine limits its ability to form an equivalent halogen bond, altering the binding thermodynamics and resulting in a less optimal efficacy profile for this specific receptor conformation[3].

Pathway Ligand 5-Br/5-Cl Indazole Ligand Receptor 5-HT2A Receptor Ligand->Receptor Halogen Bond Gq Gq Protein Activation Receptor->Gq PLC PLC-β Cleavage Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca

Gq-protein coupled signaling pathway initiated by 5-halogenated indazole 5-HT2A receptor agonists.

Case Study 2: Kinase & Protease Inhibition

In enzyme inhibitor design, the C5 vector often targets the hydrophobic region adjacent to the active site or gatekeeper residue.

  • EGFR/VEGFR-2 Kinases: For dual EGFR/VEGFR-2 inhibitors, 5-bromo-1H-indazole derivatives provide enhanced van der Waals contacts, driving low-nanomolar IC50 values (e.g., IC50 = 85 nM for EGFR)[4].

  • Human Neutrophil Elastase (HNE): In tighter binding pockets such as HNE, both halogens increase potency compared to the unsubstituted core. However, 5-bromo derivatives consistently showed massive increases in potency (IC50 ~ 0.015 μM), proving that the desolvation penalty of the larger bromine is heavily outweighed by its hydrophobic contacts[5].

Table 2: Comparative Pharmacodynamics & Quantitative Data

Target Protein5-Chloro Derivative Performance5-Bromo Derivative PerformanceMechanistic Observation
5-HT2A Receptor Moderate Agonist PotencyHigh Agonist Potency (IC50 = 15 nM)5-Br forms a critical halogen bond with Phe2345.38[1].
EGFR Kinase High PotencyHigh Potency (IC50 = 85 nM)Both halogens effectively occupy the hydrophobic pocket[4].
HNE Protease High PotencySuperior Potency (IC50 = 0.015 μM)5-Br maximizes van der Waals contacts in the S1 pocket[5].

Experimental Protocols: Self-Validating Systems

To objectively compare these derivatives in your own lab, a robust, self-validating experimental system is required. The following protocol details the functional evaluation of 5-halogenated indazoles using a [3].

Step-by-Step Protocol: Gq-Coupled Calcium Mobilization Assay

Causality of Design: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human 5-HT2A receptors. Fluo-4 AM is selected as the calcium indicator because its high quantum yield provides a superior signal-to-noise ratio for detecting transient intracellular calcium spikes mediated by Gq-PLC-IP3 signaling.

  • Cell Preparation & Dye Loading :

    • Seed 5-HT2A-CHO cells in 384-well black, clear-bottom plates at 15,000 cells/well. (Causality: Black walls prevent well-to-well optical crosstalk during fluorescence reading).

    • Incubate overnight at 37°C, 5% CO2.

    • Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4) to remove serum esterases.

    • Load cells with 2 μM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C. (Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the de-esterified Fluo-4 dye).

  • Compound Preparation & Addition :

    • Prepare 10-point dose-response curves (10 μM to 0.3 nM) of the 5-bromo and 5-chloro indazole derivatives in Assay Buffer with 0.1% BSA. (Causality: BSA acts as a carrier protein, preventing highly lipophilic halogenated compounds from adhering to the plastic labware).

  • Fluorescence Kinetic Read (The Self-Validating Step) :

    • Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR).

    • Validation Control 1 (Baseline) : Record baseline fluorescence for 10 seconds prior to compound addition to establish background noise.

    • Add compounds and record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

    • Validation Control 2 (Maximal Signal) : Add a saturating concentration of a reference full agonist (e.g., 5-MeO-DMT) to define Emax (100% response).

    • Validation Control 3 (Specificity) : In parallel wells, pre-incubate cells with 1 μM Ketanserin (a selective 5-HT2A antagonist). A complete blockade of the calcium signal upon addition of the indazole derivatives definitively validates that the response is 5-HT2A-mediated, ruling out off-target calcium release.

  • Data Analysis :

    • Normalize peak fluorescence values against the reference agonist. Calculate EC50 using a 4-parameter logistic non-linear regression model.

Workflow Syn 1. Chemical Synthesis 5-Bromo Indazole 5-Chloro Indazole Bind 2. Radioligand Binding Displacement of[125I]DOI Syn->Bind Func 3. Functional Assay Ca2+ Mobilization (Fluo-4) Bind->Func Val 4. Self-Validation Reference Antagonist Blockade Func->Val Lead 5. Lead Optimization In Vitro PK & Selectivity Val->Lead

Self-validating experimental workflow for the pharmacological evaluation of indazole derivatives.

References

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters (2024). URL:[Link]

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2023). URL:[Link]

  • Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry (2009). URL:[Link]

Sources

Crystal Structure Analysis of 2-(5-Bromo-1H-indazol-1-yl)acetic Acid: A Comparative Guide to SCXRD, MicroED, and PXRD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. 2-(5-bromo-1H-indazol-1-yl)acetic acid (CAS 92567-19-6) is a highly functionalized heterocycle utilized in the synthesis of advanced pharmacological agents, including complement factor D inhibitors[1][2].

This guide provides an authoritative comparison of the three primary crystallographic platforms—Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —evaluating their performance, sample requirements, and operational workflows specifically for this bromoindazole derivative.

The Crystallographic Challenge: Causality in Molecular Packing

The molecular architecture of this compound presents specific crystallization challenges. The molecule consists of a rigid, planar 5-bromoindazole core linked to a flexible carboxylic acid moiety.

  • 
     Stacking:  The planar aromatic system strongly drives one-dimensional 
    
    
    
    stacking interactions.
  • Hydrogen Bonding: The carboxylic acid group typically forms strong, directional intermolecular dimers.

The Causality: The combination of these strong, highly directional intermolecular forces usually results in rapid kinetic precipitation along a single crystallographic axis. Consequently, the compound frequently crystallizes as fine, sub-micron needles rather than the large, isotropic blocks required for traditional X-ray analysis[3]. Choosing the correct analytical platform depends entirely on overcoming or adapting to this specific packing behavior.

Platform Comparison: SCXRD vs. MicroED vs. PXRD

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD is the traditional benchmark for determining absolute 3D atomic coordinates. For this compound, SCXRD offers a distinct mechanistic advantage: the presence of the heavy bromine atom (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Bromine exhibits significant anomalous dispersion when exposed to standard X-ray sources (e.g., Cu 

), which breaks Friedel's Law and allows for the unambiguous determination of the absolute structure via the Flack parameter[3].
  • Limitation: Requires the cultivation of high-quality single crystals exceeding 50 µm in all dimensions, which is thermodynamically difficult for this specific compound[3].

Microcrystal Electron Diffraction (MicroED): The Sub-Micron Solution

MicroED is a disruptive technology utilizing a cryo-transmission electron microscope (cryo-TEM) to collect diffraction data from nanocrystals. Because electrons interact with matter much more strongly than X-rays, MicroED can successfully analyze the sub-micron, needle-like crystals that this compound naturally forms[4][5].

  • Advantage: Eliminates the need for extensive crystallization screening. It requires less than 1 mg of powder and can yield a solved structure in under 24 hours[5][6].

  • Limitation: Kinematical refinement of MicroED data is often insufficient to assign absolute configuration natively due to dynamical scattering, though this can be circumvented via chiral salt formation[7][4].

Powder X-Ray Diffraction (PXRD): Bulk Phase Verification

PXRD is not utilized for de novo structural elucidation of this compound. Instead, it serves as the routine QA/QC tool. Once the theoretical powder pattern is generated from the SCXRD or MicroED atomic coordinates, PXRD is used to verify bulk phase purity and screen for polymorphic transitions during scale-up manufacturing.

Quantitative Performance Metrics

The following table summarizes the operational parameters of each platform when applied to small-molecule pharmaceutical intermediates[3][4][5].

MetricSCXRDMicroEDPXRD
Primary Application Absolute 3D StructureRapid Connectivity / Sub-micronBulk Phase Purity / Polymorphs
Minimum Crystal Size > 50 µm100 nm – 1 µm> 10 mg (Bulk Powder)
Data Collection Time 12 – 24 Hours< 1 Hour10 – 30 Minutes
Absolute Configuration Yes (via Br Anomalous Dispersion)Challenging (Requires Chiral Salt)No
Sample Consumption > 200 mg (for crystallization trials)< 1 mgNon-destructive (Recoverable)
Success Rate Dependent on crystallization> 95% for microcrystalline powders100% (for known phases)

Decision Pathway & Experimental Workflows

DecisionTree Start Synthesize this compound Assess Assess Crystal Dimensions Start->Assess Large > 50 µm (Single Crystal) Assess->Large Slow Evaporation Small < 1 µm (Microcrystalline) Assess->Small Rapid Precipitation SCXRD SCXRD Analysis (Absolute Configuration via Br) Large->SCXRD MicroED MicroED Analysis (Rapid Connectivity) Small->MicroED

Decision tree for selecting SCXRD vs. MicroED based on crystal dimensions.
Protocol 1: SCXRD Crystallization and Analysis (Self-Validating Workflow)

To overcome the kinetic tendency of this compound to form needles, thermodynamic control must be strictly enforced.

  • Solvent Screening: Dissolve 10 mg of the compound in a moderately polar solvent (e.g., Tetrahydrofuran or Ethyl Acetate) to disrupt carboxylic acid dimers in solution.

  • Controlled Evaporation: Place the solution in a vial and pierce the septum with a single narrow-gauge needle. Causality: Restricting the evaporation rate lowers the supersaturation driving force, allowing reversible molecular attachment at the crystal face to heal defects and promote macroscopic growth.

  • Optical Validation (Self-Validating Step): Transfer the resulting crystals to a polarized light microscope. Rotate the polarization stage. Complete, sharp extinction of birefringence upon rotation validates that the sample is a single-crystal domain. If the crystal does not extinguish uniformly, it is a twinned or multi-domain crystal and must be recrystallized.

  • Data Collection: Mount the validated crystal on a goniometer under a nitrogen cryostream (100 K) to minimize thermal atomic motion, and collect diffraction data using a Cu ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     X-ray source to maximize the anomalous scattering of the bromine atom.
    
Protocol 2: MicroED Workflow for Sub-Micron Needles

When thermodynamic crystallization fails, MicroED is deployed to analyze the kinetic precipitate.

MicroEDWorkflow S1 Sample Prep (Sonication) S2 Grid Vitrification (Plunge Freeze) S1->S2 S3 Cryo-TEM (Continuous Rotation) S2->S3 S4 Data Processing (DIALS/XDS) S3->S4 S5 Structure Solution (Direct Methods) S4->S5

Step-by-step MicroED data collection and processing pipeline.
  • Sample Preparation: Suspend 1–2 mg of the microcrystalline powder in an inert, non-solvating liquid (e.g., hexane). Apply mild sonication for 10 seconds. Causality: Sonication breaks up macroscopic agglomerates into individual sub-micron needles suitable for electron transparency[6].

  • Grid Vitrification: Deposit 2 µL of the suspension onto a carbon-coated TEM grid. Blot away excess liquid and plunge-freeze the grid in liquid ethane. Causality: Plunge-freezing preserves the native hydration state and drastically reduces the rate of electron beam-induced radiation damage.

  • Diffraction Validation (Self-Validating Step): Insert the grid into a 200 kV cryo-TEM. Expose a test crystal to the electron beam and monitor the diffraction spots. If high-resolution spots fade within seconds, radiation damage is occurring. This validates the need to lower the electron dose rate before proceeding.

  • Continuous Rotation Data Collection: Rotate the stage continuously (e.g.,

    
    /sec) while collecting data. This integrates intensities across reciprocal space, mitigating dynamical scattering artifacts[4].
    
  • Processing: Process the electron diffraction data using specialized crystallographic software pipelines such as DIALS or XDS to solve the structure via direct methods[4][6].

Conclusion

For the structural verification of this compound, the choice of analytical platform is dictated by crystal habit. While SCXRD remains the definitive tool for absolute configuration due to the anomalous scattering of the bromine atom, the rigid planarity of the indazole core often precludes the growth of sufficiently large crystals. In such cases, MicroED provides an indispensable, high-throughput alternative that bypasses the crystallization bottleneck entirely, delivering atomic-resolution connectivity directly from sub-micron powders.

References

1.1 2.4 3. 3 4. 5 5.7 6.6 7.2

Sources

Validating Regiochemistry of N1-Substituted Indazoles: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating regiochemistry of N1-substituted indazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In medicinal chemistry, the indazole scaffold is a privileged structure, present in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, the alkylation of indazoles presents a classic regiochemical challenge: the competition between the thermodynamically favored N1-isomer (benzenoid) and the kinetically accessible N2-isomer (quinonoid) .

Misassignment of these isomers is a pervasive issue that can derail SAR (Structure-Activity Relationship) studies, as the biological activity of N1- and N2-isomers often diverges drastically. This guide provides a self-validating framework to unambiguously distinguish N1- from N2-substituted indazoles, prioritizing NMR spectroscopy as the primary analytical tool, supported by UV-Vis and X-ray crystallography.

The Regiochemical Challenge: N1 vs. N2

The indazole ring system exhibits annular tautomerism.[2][3] While the 1H-indazole (N1-H) is thermodynamically more stable than the 2H-indazole (N2-H) by approximately 4–5 kcal/mol due to its fully aromatic benzenoid benzene ring, alkylation conditions can alter this balance.

  • N1-Alkylation: Retains the aromaticity of the benzene ring (Benzenoid).

  • N2-Alkylation: Disrupts the benzene aromaticity, forcing a quinonoid-like structure on the benzene ring, though the pyrazole ring gains aromatic character.

Mechanistic Drivers:

  • Base & Solvent: Strong bases (e.g., NaH) in non-polar solvents (THF) favor the thermodynamic N1-product (>95% selectivity). Weak bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) often yield mixtures or favor the N2-product via the S_N2 mechanism where the N2 lone pair is more accessible.

  • Sterics: Substituents at C7 (e.g., -NO₂, -CO₂Me) sterically hinder N1, directing alkylation to N2.

Strategic Validation Workflow

The following decision tree outlines the logical progression for validating regiochemistry.

IndazoleValidation cluster_results Validation Outcome start Crude Alkylation Product tlc 1. TLC/LC-MS Separation (Isolate Isomers) start->tlc nmr1d 2. 1H NMR Screening (Check H-3 Shift) tlc->nmr1d decision Ambiguous? nmr1d->decision nmr2d 3. 2D NMR (HMBC & NOESY) (The Gold Standard) decision->nmr2d Yes uv 4. UV-Vis Spectroscopy (Benzenoid vs Quinonoid) decision->uv Supportive Data xray 5. X-Ray Crystallography (Ultimate Proof) nmr2d->xray If Crystals Available n1 N1-Isomer Confirmed (HMBC: N-CH2 to C7a) nmr2d->n1 n2 N2-Isomer Confirmed (HMBC: N-CH2 to C3) nmr2d->n2

Figure 1: Strategic workflow for assigning indazole regiochemistry.

Comparative Analysis of Validation Methods
Method A: NMR Spectroscopy (The Workhorse)

NMR is the most practical and reliable method for routine assignment. The distinction relies on the connectivity of the alkyl group to the specific carbons of the indazole core.

FeatureN1-Substituted Indazole N2-Substituted Indazole Diagnostic Power
HMBC Correlation Alkyl protons (

) correlate with C7a (junction carbon).
Alkyl protons (

) correlate with C3 . No correlation to C7a.
High (Definitive)
NOESY/ROESY NOE observed between

and H7 (peri-proton).
NOE observed between

and H3 .
High
13C NMR (C3)

~133–136 ppm

~120–125 ppm (Upfield shift)
Medium
13C NMR (C7a)

~138–140 ppm

~146–149 ppm (Downfield shift)
Medium
1H NMR (H3) Typically

8.0–8.2 ppm
Typically deshielded (

8.3–8.6 ppm)
Low (Solvent dependent)

Mechanistic Causality:

  • HMBC: In the N1-isomer, the

    
     is three bonds away from the bridgehead C7a (
    
    
    
    ). In the N2-isomer, the
    
    
    is three bonds away from C3. This connectivity is invariant to solvent effects.
  • NOESY: The spatial proximity of the N1-substituent to the H7 proton (on the benzene ring) is a unique signature of N1-substitution. N2-substituents are distant from H7 but close to H3.

Method B: UV-Vis Spectroscopy

Useful as a secondary check, particularly for high-throughput screening where NMR is too slow.

  • N1-Isomers (Benzenoid): Exhibit absorption maxima similar to the parent indazole (

    
     ~250–260 nm and ~290–300 nm).
    
  • N2-Isomers (Quinonoid): Display a bathochromic shift (red shift) due to the extended conjugation of the quinonoid system (

    
     ~270–280 nm and ~310–320 nm).
    
Method C: X-Ray Crystallography

The absolute truth. While not always feasible due to the requirement for single crystals, it validates the NMR models. N2-isomers often show distinct bond length alternations in the benzene ring consistent with quinonoid character.

Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis (N1-Dominant)

To generate a reference standard for the N1-isomer.

  • Preparation: Charge a flame-dried flask with 1H-indazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be observed.

  • Complexation: Stir at 0°C for 30 minutes. Note: The sodium salt of indazole forms a tight ion pair, protecting N2 and exposing N1.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 2-12 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4]

  • Result: Typically >95:5 ratio of N1:N2.[5]

Protocol 2: NMR Validation Workflow

To distinguish isomers in a mixture.

  • Sample Prep: Dissolve ~10 mg of pure isolated isomer in DMSO-d₆ or CDCl₃ .

  • 1H Acquisition: Record a standard proton spectrum. Identify the

    
     signal (typically a singlet, doublet, or triplet around 4.0–5.5 ppm).
    
  • NOESY Experiment:

    • Set mixing time (

      
      ) to 500–800 ms.
      
    • Look for: Cross-peak between the

      
       signal and the aromatic doublet at ~7.5–7.8 ppm (H7) or the singlet at ~8.0+ ppm (H3).
      
    • Interpretation: Correlation to aromatic doublet = N1 . Correlation to aromatic singlet = N2 .

  • HMBC Experiment (If NOESY is ambiguous):

    • Optimize for long-range coupling (

      
       = 8 Hz).
      
    • Look for: Correlation from

      
       to a quaternary carbon.
      
    • Interpretation: If correlation is to a bridgehead carbon (~140 ppm, C7a) = N1 . If correlation is to a methine carbon (~125 ppm, C3) = N2 .

Visualizing the NMR Logic

The following diagram illustrates the specific atom-to-atom correlations required for confirmation.

NMR_Correlations cluster_N1 N1-Isomer Correlations cluster_N2 N2-Isomer Correlations n1_group N1-R c7a C7a (Quat) n1_group->c7a HMBC (3-bond) h7 H7 (Arom) n1_group->h7 NOESY (Space) n2_group N2-R c3 C3 (CH) n2_group->c3 HMBC (3-bond) h3 H3 (Arom) n2_group->h3 NOESY (Space)

Figure 2: Diagnostic NMR correlations for N1 vs. N2 assignment.

References
  • Luo, G., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry. Link

  • Meanwell, M., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). "Troubleshooting regioselectivity in indazole synthesis." BenchChem.[1][2] Link

  • Claramunt, R. M., et al. (1993).[6] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[6] Link

  • Giraud, F., et al. (2014).[7] "Indazole derivatives as kinase inhibitors." Arabian Journal of Chemistry. Link

Sources

Comparison of synthetic routes for indazole-1-acetic acid vs indazole-3-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Synthetic Routes for Indazole-1-acetic Acid vs. Indazole-3-acetic Acid Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

The structural isomerism of indazole acetic acids dictates two fundamentally different synthetic strategies. Indazole-1-acetic acid is synthesized via regioselective N-alkylation of the pre-formed indazole ring. The primary challenge here is thermodynamic vs. kinetic control to favor the N1 isomer over the N2 isomer.

In contrast, Indazole-3-acetic acid cannot be accessed via direct alkylation due to the lack of nucleophilicity at the C3 position. Synthesis requires either homologation of a C3-carbonyl precursor (Arndt-Eistert synthesis) or de novo ring construction (reductive cyclization of


-amino acids). This guide compares these routes, providing protocols, mechanistic insights, and safety considerations.

Part 1: Indazole-1-acetic Acid (N-Alkylation)

The synthesis of indazole-1-acetic acid relies on the nucleophilic substitution (


) of the indazole nitrogen onto an alkyl haloacetate.
The Challenge: Regioselectivity (N1 vs. N2)

Indazoles possess two nucleophilic nitrogens.

  • N1 (1H-indazole): The thermodynamically stable tautomer. Alkylation here preserves the benzenoid aromaticity.

  • N2 (2H-indazole): The kinetic product. Alkylation here results in a quinoid-like structure, which is generally less stable but can form under specific conditions.

Optimized Protocol: Chelation-Controlled N1 Alkylation

To maximize N1 selectivity, use a base that allows thermodynamic equilibration or chelation control (e.g., NaH in THF).

  • Reagents: 1H-Indazole, Sodium Hydride (NaH), Ethyl Bromoacetate, THF.

  • Mechanism: The sodium cation (

    
    ) coordinates with N2, sterically hindering it and directing the electrophile to N1.
    

Step-by-Step Protocol:

  • Deprotonation: Suspend 1H-indazole (1.0 equiv) in anhydrous THF at 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min to ensure complete anion formation.

  • Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours, then acidify to pH 3.

Typical Yield: 85–95% (N1:N2 ratio often >10:1).

Part 2: Indazole-3-acetic Acid (C3-Functionalization)

Direct alkylation at C3 is impossible. Two robust strategies exist: Homologation (Method A) and Reductive Cyclization (Method B).

Method A: Arndt-Eistert Homologation (Classical Route)

This method extends the carbon chain of indazole-3-carboxylic acid by one methylene unit. It is reliable but involves hazardous diazomethane.

  • Starting Material: Indazole-3-carboxylic acid (often derived from Isatin).[1]

  • Key Intermediate:

    
    -Diazoketone.[2]
    

Step-by-Step Protocol:

  • Activation: Suspend indazole-3-carboxylic acid (1.0 equiv) in

    
     (5.0 equiv). Reflux for 2 hours to form the acid chloride. Evaporate excess 
    
    
    
    .
    • Note: N-protection (e.g., Acetyl) is recommended to prevent side reactions at N1.

  • Diazotization: Dissolve the acid chloride in anhydrous

    
    . Add slowly to a solution of diazomethane (
    
    
    
    , 3.0 equiv) in
    
    
    at 0°C. (Caution: Explosion Hazard). Stir for 1 hour.
  • Wolff Rearrangement: Dissolve the crude diazoketone in THF/Water (9:1). Add silver oxide (

    
    , 0.1 equiv) or silver benzoate.
    
  • Rearrangement: Heat to 60°C or sonicate. The diazoketone loses

    
    , forming a ketene intermediate which is immediately trapped by water to form the acetic acid.
    
Method B: Reductive Cyclization (The "Odell" Method)

A modern, safer alternative that builds the indazole ring with the acetic acid side chain already in place. This avoids diazomethane.[3][4][5][6]

  • Starting Material: 3-amino-3-(2-nitrophenyl)propanoic acid.[7][8]

  • Mechanism: Base-mediated cascade involving nitro reduction and N-N bond formation.

Step-by-Step Protocol:

  • Setup: Dissolve 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv) in ethanolamine (acting as solvent and base).

  • Cyclization: Add NaOH (2.0 equiv). Heat the mixture to 150°C (or use microwave irradiation at 150°C for 30 min).

  • Workup: Cool to RT. Dilute with water and acidify to pH 2 with HCl.

  • Isolation: Extract with EtOAc. The product, (1H-indazol-3-yl)acetic acid, often crystallizes upon concentration.

Typical Yield: 70–80%.

Part 3: Comparative Analysis & Visualizations

Comparison of Synthetic Routes
FeatureIndazole-1-acetic Acid (N-Alkylation)Indazole-3-acetic Acid (Arndt-Eistert)Indazole-3-acetic Acid (Reductive Cyclization)
Primary Challenge Regioselectivity (N1 vs N2)Safety (Diazomethane), Step CountPrecursor Availability
Starting Material 1H-Indazole (Cheap)Indazole-3-carboxylic acid

-amino acid derivative
Step Count 1 (Alkylation)3 (Activation

Diazo

Wolff)
1 (Cyclization)
Safety Profile High (Standard Reagents)Low (Explosion risk)Moderate (High Temp/Base)
Scalability ExcellentPoor (due to Diazomethane)Good
Typical Yield >90%40–60% (Overall)70–80%
Visualization: Reaction Pathways

IndazoleSynthesis cluster_0 Indazole-1-acetic Acid (N-Alkylation) cluster_1 Indazole-3-acetic Acid (Routes) Indazole 1H-Indazole N1_Product Indazole-1-acetic acid (Major, Thermodynamic) Indazole->N1_Product NaH, BrCH2COOEt THF, 0°C -> RT N2_Product Indazole-2-acetic acid (Minor, Kinetic) Indazole->N2_Product Minor Path Ind3COOH Indazole-3-COOH Diazo Diazoketone (Intermediate) Ind3COOH->Diazo 1. SOCl2 2. CH2N2 Ind3AA_AE Indazole-3-acetic acid Diazo->Ind3AA_AE Ag2O, H2O (Wolff Rearrangement) BetaAmino 3-amino-3-(2-nitrophenyl) propanoic acid Ind3AA_RC Indazole-3-acetic acid BetaAmino->Ind3AA_RC NaOH, Ethanolamine 150°C (Microwave)

Caption: Comparative reaction schemes. Top: Regioselective N1-alkylation. Bottom: Two distinct routes for C3-functionalization (Homologation vs. Cyclization).

References

  • BenchChem. Troubleshooting regioselectivity in indazole synthesis. (2025). Retrieved from

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold. (2021).[3] Retrieved from

  • Odell, L. R., et al. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. (2016). Chemistry – A European Journal. Retrieved from

  • Organic Chemistry Portal. Arndt-Eistert Synthesis: Mechanism and Protocols. Retrieved from

  • National Institutes of Health (PMC). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023).[9][10][11][12] Retrieved from

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 2-(5-bromo-1H-indazol-1-yl)acetic acid

[1]

Executive Summary: Immediate Action Directive

For the disposal of 2-(5-bromo-1H-indazol-1-yl)acetic acid , researchers must strictly adhere to Halogenated Organic Waste protocols.[1] Due to the presence of the bromine atom and the carboxylic acid moiety, this compound cannot be treated as general organic waste.

Critical Prohibition:

  • DO NOT dispose of down the drain (aquatic toxicity risk).

  • DO NOT mix with non-halogenated solvents (increases disposal cost and complicates incineration).[2]

  • DO NOT mix with strong oxidizers (reactivity risk).

Disposal Stream Designation:

  • Solid Form: Hazardous Solid Waste (Halogenated).

  • Solution: Halogenated Organic Solvent Waste.

Chemical Characterization & Hazard Identification

To ensure compliant disposal, we must first characterize the molecule.[1] As a research intermediate, specific toxicological data may be sparse; therefore, we apply the "Worst-Case Derivative" principle , inferring hazards from its substructures: the Indazole ring, the Bromine substituent, and the Acetic Acid tail.[1]

Chemical Profile
PropertyDetail
Chemical Name This compound
Molecular Weight ~255.07 g/mol
Functional Groups Aryl Halide (Bromine), Carboxylic Acid, Indazole (Nitrogen heterocycle)
Physical State Solid (typically off-white to yellow powder)
Acidity Weakly Acidic (Carboxylic acid pKa ~4.[1][3]5)
Hazard Classification (Inferred)

Based on structural analogs (e.g., 5-bromoindazole and bromoacetic acid derivatives), treat this compound as meeting the following Hazard Statements (GHS):

  • H315/H319: Causes skin and serious eye irritation (Acidic nature).

  • H302: Harmful if swallowed (Indazole backbone).[4]

  • H400/H410: Very toxic to aquatic life (Organohalogens are persistent pollutants).

  • H335: May cause respiratory irritation (Dust inhalation).

Scientist's Note: The presence of the bromine atom mandates that this waste be incinerated in a facility equipped with flue gas scrubbing to capture hydrogen bromide (HBr) gas generated during combustion. This is why segregation from non-halogenated waste is economically and environmentally vital.

Waste Segregation & Compatibility Logic

Effective disposal starts at the bench. You must segregate this chemical based on its "Halogenated" status.[2]

Compatibility Matrix
MaterialCompatibility StatusScientific Rationale
Halogenated Solvents (DCM, Chloroform)Compatible Both require similar high-temperature incineration with scrubbing.[1]
Non-Halogenated Solvents (Acetone, Methanol)Incompatible (for disposal efficiency)Mixing dilutes the halogen content but forces the entire volume to be treated as expensive halogenated waste.
Strong Oxidizers (Peroxides, Nitric Acid)DANGEROUS Potential for exothermic reaction or evolution of toxic brominated gases.[1]
Strong Bases (NaOH, KOH)Reaction Risk Will react with the acetic acid tail to form salts; while not explosive, it alters the chemical state and may generate heat.[1]

Step-by-Step Disposal Protocol

Phase 1: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired reagents, synthesis byproducts, contaminated gloves/weigh boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This "double containment" minimizes dust exposure when the waste contractor opens the drum.

  • Labeling:

    • Affix a hazardous waste label.[4]

    • Crucial: Check the box for "Halogenated" .

    • Write the full chemical name: this compound. Do not use abbreviations or structure drawings alone.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Phase 2: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: The compound dissolved in solvents like DCM, DMSO, or Ethyl Acetate.[1]

  • pH Check: If the solution is highly acidic (pH < 2) due to the acetic acid moiety or added reagents, neutralize to pH 5–9 before adding to the organic waste carboy, unless your facility allows acidic organic waste streams.[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy (Red can/Red tag usually).

    • Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the brominated solute (>1-2%) often reclassifies the entire mixture as halogenated waste depending on local regulations.[1] When in doubt, classify as Halogenated. [1]

  • Cap & Vent: Ensure the carboy is capped when not in use. Use vented caps if there is any risk of ongoing slow reaction or off-gassing.

Decision Logic Visualization

The following diagram outlines the decision process for disposing of this compound to ensure compliance with RCRA and local safety standards.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid Form(Powder, Filter Cake, Contaminated PPE)StateCheck->IsSolidIsLiquidLiquid Form(Dissolved in Solvent)StateCheck->IsLiquidSolidActionDouble Bag in PolyethyleneIsSolid->SolidActionLiquidCheckCheck Solvent BaseIsLiquid->LiquidCheckSolidContainerContainer: Wide-Mouth HDPE JarSolidAction->SolidContainerSolidLabelLabel: HAZARDOUS WASTEType: Solid, Halogenated OrganicSolidContainer->SolidLabelFinalDestFinal Destruction:High-Temp Incineration(w/ Acid Gas Scrubbing)SolidLabel->FinalDestHaloSolventHalogenated Solvent(DCM, Chloroform)LiquidCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(MeOH, EtOAc)LiquidCheck->NonHaloSolventLiquidActionSegregate to HALOGENATED Stream(Due to Brominated Solute)HaloSolvent->LiquidActionNonHaloSolvent->LiquidActionContaminates StreamLiquidAction->FinalDest

Caption: Decision tree for segregating brominated indazole waste streams. Note that dissolved solutes reclassify non-halogenated solvents into the halogenated waste stream.

Emergency Spill Procedures

In the event of a spill of this compound:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment (Solid): Gently cover the spill with wet paper towels to prevent dust dispersion. Scoop up the slurry and place it in the Halogenated Solid Waste container.

  • Containment (Liquid): Use an inert absorbent (vermiculite or spill pads). Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild soap solution or 5% sodium bicarbonate (to neutralize any residual acid).

Regulatory & Compliance Context

  • RCRA (USA): While this specific molecule may not be a "P" or "U" listed waste by name, it is a Characteristic Waste if mixed with flammable solvents (D001) or if it exhibits corrosivity (D002).[1] Furthermore, the generator must apply "Process Knowledge" to classify it as toxic/halogenated [1].[1]

  • European Waste Codes (EWC): typically falls under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances) [2].

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste." EPA.gov. Available at: [Link]

  • European Commission. "Guidance on classification of waste according to EWC-Stat categories." Eurostat. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[5] National Academies Press.[5] Available at: [Link]

Personal Protective Equipment (PPE) & Handling Guide: 2-(5-bromo-1H-indazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(5-bromo-1H-indazol-1-yl)acetic acid is a halogenated heterocyclic building block commonly used in the synthesis of Lonidamine analogs and other bioactive indazoles. While often classified generically as an irritant, its structural moieties—specifically the carboxylic acid tail and the brominated indazole core—dictate a specific safety profile that exceeds standard "organic solid" protocols.

The Critical Risk Factors:

  • Acidic Corrosivity: The free acid form (pKa ~3.5–4.0) poses a risk of serious eye damage and skin irritation upon contact with moisture (sweat/mucous membranes).[1]

  • Dust Inhalation: As a fine powder, the primary vector of exposure is inhalation, leading to respiratory tract irritation (STOT SE 3).

  • Vehicle-Enhanced Permeation: When solubilized in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, the compound’s skin absorption rate increases significantly.

Core Directive: Treat this compound as a Health Hazard (Skin/Eye Irritant, Respiratory Sensitizer) . All handling of the neat solid must occur under engineering controls (fume hood).

Hazard Identification & Risk Assessment (Read-Across Analysis)

In the absence of a compound-specific REACH dossier, the following hazard profile is derived from structural analogs (5-bromoindazole and bromoacetic acid derivatives).

Hazard ClassGHS Classification (Predicted)Operational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed. Wash hands immediately after doffing gloves.
Skin Corrosion/Irritation Category 2 (Irritant)Causes skin irritation.[1][2] prolonged contact may cause chemical burns due to acidity.
Eye Damage Category 2A/1 (Irritant/Corrosive)High Risk. Acidic dusts can cause immediate corneal damage.
STOT - Single Exposure Category 3 (Respiratory)Dust causes coughing, wheezing, and inflammation of the upper respiratory tract.

PPE Selection Matrix

This matrix defines the required protection based on the state of matter and quantity handled.

A. Hand Protection (Glove Selection)

Standard latex gloves are insufficient for halogenated organic acids in solution.

Solvent ContextRecommended MaterialThicknessBreakthrough TimeBrand Reference
Dry Solid (Weighing)Nitrile (Disposable)≥ 5 mil (0.12 mm)> 480 min (Solid)Ansell TouchNTuff®
Solution (Aqueous/Alcohol)Nitrile (Double-gloved)Outer: 5 milInner: 4 mil> 240 minKimberly-Clark Purple Nitrile™
Solution (DMSO/DMF)Laminate / Butyl ≥ 0.7 mm> 480 minAnsell Barrier® or Silver Shield®

Critical Note on DMSO: If dissolving this compound in DMSO, you must use Laminate or Butyl gloves (or double-gloved nitrile with immediate change upon splash). DMSO permeates nitrile in <5 minutes, carrying the brominated compound into the bloodstream.

B. Eye & Respiratory Protection
  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection:

    • Standard: Chemical Safety Goggles (ANSI Z87.1). Safety glasses are not recommended for fine acidic powders due to the risk of dust bypassing side shields.

    • High Risk (Large Scale/Spill): Face Shield over Goggles.

  • Respiratory (If Hood Unavailable):

    • Minimum: N95 (NIOSH) or P2 (EN 143) Particulate Respirator.

    • Recommended: Half-face respirator with P100/Organic Vapor (OV) cartridges (Pink/Yellow).

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent dust generation and surface contamination.

  • Preparation:

    • Place a disposable antistatic weighing boat and spatula inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed bench pad.

    • Ionizer Use: If the powder is static-prone (common with dry indazoles), use a static eliminator gun or bar before transfer.

  • The Transfer:

    • Open the source container only inside the hood.

    • Transfer slowly to avoid "puffing."

    • Recap the source container immediately after weighing.

  • Decontamination:

    • Wipe the balance and spatula with a methanol-dampened Kimwipe.

    • Discard the Kimwipe into solid hazardous waste (do not trash).

Protocol B: Solubilization (Liquid State)

Objective: Mitigate splash hazards and vehicle-enhanced toxicity.

  • Solvent Choice:

    • Preferred: Ethanol or Methanol (easier to evaporate, less skin permeation).

    • High-Risk: DMSO or DMF (Requires Laminate gloves).

  • Mixing:

    • Add solvent to the solid (never add solid to a vortexing solvent to avoid splash-back).

    • Cap the vial tightly before vortexing or sonication.

    • Pressure Release: If heating is required to dissolve, vent the vial periodically in the hood to prevent pressure buildup from solvent expansion.

Decision Logic: PPE Selection Workflow

PPE_Selection Start Task Assessment: this compound State What is the Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid SolidPPE PPE REQUIRED: - Nitrile Gloves (5 mil) - Safety Goggles (Tight seal) - Lab Coat - Fume Hood (Mandatory) Solid->SolidPPE SolventCheck Identify Solvent Vehicle Liquid->SolventCheck Aqueous Aqueous / Alcohols (MeOH, EtOH, Water) SolventCheck->Aqueous Penetrating Permeating Solvents (DMSO, DMF, DMAc) SolventCheck->Penetrating LiquidPPE_Std PPE REQUIRED: - Double Nitrile Gloves - Safety Glasses/Goggles - Lab Coat Aqueous->LiquidPPE_Std LiquidPPE_High PPE REQUIRED: - LAMINATE / BUTYL Gloves - (Or Double Nitrile + Immediate Change) - Goggles + Face Shield (if >100mL) Penetrating->LiquidPPE_High

Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier risks.

Disposal & Emergency Response

Waste Disposal Streams
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Label clearly with the full chemical name.

  • Liquid Waste:

    • If in Alcohol/Water: "Organic Solvents - Halogenated" (due to the bromine content).

    • If in DMSO: "Organic Solvents - High BTU" or specific DMSO waste stream.

    • Do NOT mix with strong bases (e.g., NaOH) in the waste container without neutralization, as the exothermic acid-base reaction can cause spattering.

Emergency Procedures
  • Eye Contact: Flush immediately with water for 15 minutes .[3][4][5] Hold eyelids open. The acidic nature requires prolonged flushing to normalize pH. Seek medical attention (Ophthalmologist).

  • Skin Contact:

    • Powder: Brush off excess, then wash with soap and water.

    • DMSO Solution:Do not scrub . Rinse gently with cool water for 15 minutes. Scrubbing increases blood flow and absorption.

  • Spill Cleanup:

    • Solid: Do not dry sweep. Cover with wet paper towels (water or ethanol) to dampen, then wipe up to prevent dust generation.

    • Liquid: Absorb with vermiculite or spill pads.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10877026 (Indazole acetic acid derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.